molecular formula C8H10N2S.ClH<br>C8H11ClN2S B1221443 S-Benzylisothiourea hydrochloride CAS No. 538-28-3

S-Benzylisothiourea hydrochloride

Cat. No.: B1221443
CAS No.: 538-28-3
M. Wt: 202.71 g/mol
InChI Key: WJAASTDRAAMYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-benzylisothiourea analogs (2-benzyl-2-thiopseudourea hydrochloride), as small-molecule inhibitors of indoleamine-2,3-dioxygenase, has been studied.>

Properties

IUPAC Name

benzyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAASTDRAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name S-Benzylthiuronium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17198
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

538-28-3
Record name Benzylisothiourea hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzylthiuronium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzylisothiourea hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Benzylisothiourea hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Benzylisothiourea hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name S-benzylthiouronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-BENZYLTHIOUREA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ9N8049ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of S-Benzylisothiourea Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (S-BITU) is a versatile small molecule that has been the subject of considerable research due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of S-BITU, focusing on its roles as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), Nitric Oxide Synthase (NOS), and the bacterial cell shape-determining protein, MreB. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in pharmacology, drug discovery, and microbiology.

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

A primary and extensively studied mechanism of action of this compound is the inhibition of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO is a critical regulator of immune responses and is implicated in the pathophysiology of cancer and neurodegenerative diseases.[1][2]

Mechanism of IDO Inhibition

S-BITU acts as a competitive inhibitor of IDO, binding to the active site and preventing the catalytic conversion of L-tryptophan to N-formylkynurenine.[1] This inhibition leads to a reduction in the production of downstream metabolites in the kynurenine pathway, which are known to have immunosuppressive and neurotoxic effects.[2] By blocking IDO, S-BITU can modulate T-cell-mediated immune responses, making it a compound of interest in the field of cancer immunotherapy.[1]

Quantitative Data: Inhibitory Potency
CompoundAssay TypeCell LineIC50Reference
Cyclic Analogue of S-benzylisothiourea (Compound 2i)Cellular Kynurenine ProductionA4310.34 µM[2]
Optimized S-benzylisothiourea derivatives (e.g., 3r, 10h)Kynurenine ProductionA431Sub-µM[3]
Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of compounds on IDO1 activity in a cellular context.

Objective: To quantify the inhibition of IFN-γ-induced IDO1 activity by measuring the reduction in kynurenine production in the supernatant of cultured cells.

Materials:

  • HeLa cells (or other suitable cell line expressing IDO1 upon induction)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human Interferon-gamma (IFN-γ)

  • This compound (or test compound)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (2% w/v in acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of S-BITU in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • IDO1 Induction: Add human IFN-γ to a final concentration of 10 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement: a. Transfer 140 µL of the cell culture supernatant to a new microplate. b. Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to a new 96-well plate. e. Add 100 µL of DMAB reagent to each well. f. Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of kynurenine from a standard curve and determine the IC50 value of the test compound.

Signaling Pathway: IDO1 in the Kynurenine Pathway

IDO1_Pathway cluster_0 tryptophan L-Tryptophan nfk N-Formylkynurenine tryptophan->nfk O2 kynurenine Kynurenine nfk->kynurenine downstream Downstream Metabolites kynurenine->downstream immune_suppression Immune Suppression downstream->immune_suppression ido1 IDO1 sbitu S-Benzylisothiourea hydrochloride sbitu->ido1 inhibits

IDO1 catalyzes the rate-limiting step in the kynurenine pathway.

Inhibition of Nitric Oxide Synthase (NOS)

This compound belongs to the isothiourea class of compounds, which are recognized as potent inhibitors of Nitric Oxide Synthase (NOS) isoforms.[5] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune responses.[6]

Mechanism of NOS Inhibition

S-BITU and its analogues act as competitive inhibitors of NOS by binding to the L-arginine binding site on the enzyme.[5] This prevents the conversion of L-arginine to L-citrulline and the concurrent production of NO.[7] The inhibitory activity of isothioureas can vary among the different NOS isoforms (nNOS, eNOS, and iNOS), with some derivatives showing a degree of selectivity.[5]

Quantitative Data: Inhibitory Potency against NOS Isoforms
CompoundnNOS KieNOS KiiNOS KiReference
S-Methyl-L-thiocitrulline-11 nM34 nM[1]
S-Ethyl-L-thiocitrulline-24 nM17 nM[1]
S-Methylisothiourea-Equip. w/ MeArg-[5]
S-Ethylisothiourea-4-6x > MeArg-[5]

Note: Ki values for S-Methyl- and S-Ethyl-L-thiocitrulline against nNOS were reported as Kd values of 1.2 nM and 0.5 nM, respectively, determined from koff/kon.

Experimental Protocol: NOS Activity Assay (Griess Method)

This protocol outlines a common method for measuring NOS activity by quantifying the production of nitrite, a stable and oxidized product of NO.

Objective: To determine the inhibitory effect of a compound on NOS activity by measuring nitrite concentration in a reaction mixture.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin, CaCl₂, and Tetrahydrobiopterin (BH₄) (for constitutive NOS isoforms)

  • This compound (or test inhibitor)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, cofactors (if required), and the NOS enzyme source.

  • Inhibitor Addition: Add varying concentrations of S-BITU to the wells. Include a control without inhibitor.

  • Substrate Addition: Initiate the reaction by adding L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Measurement: a. To stop the enzymatic reaction, add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. b. Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. c. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample and determine the IC50 or Ki value for the inhibitor. For Ki determination, the assay should be performed at multiple substrate concentrations.

Signaling Pathway: NOS and NO Production

NOS_Pathway cluster_1 l_arginine L-Arginine l_citrulline L-Citrulline l_arginine->l_citrulline O2, NADPH no Nitric Oxide (NO) physiological_effects Vasodilation, Neurotransmission, Immune Response no->physiological_effects nos NOS (nNOS, eNOS, iNOS) sbitu S-Benzylisothiourea hydrochloride sbitu->nos

NOS catalyzes the production of NO from L-arginine.

Antibacterial Activity via MreB Inhibition

This compound and its derivatives have been shown to possess antibacterial properties, primarily against rod-shaped bacteria. This activity is attributed to the inhibition of the bacterial cytoskeletal protein MreB.

Mechanism of MreB Inhibition

MreB is a prokaryotic homolog of actin and is essential for maintaining the rod shape of many bacteria. It forms filamentous structures that are involved in cell wall synthesis, chromosome segregation, and cell polarity. S-BITU and its more potent derivatives, such as A22 (S-(3,4-dichlorobenzyl)isothiourea), are thought to bind to MreB and disrupt its polymerization into filaments. This leads to a loss of cell shape control, resulting in the formation of spherical cells, and can ultimately inhibit bacterial growth and division.

Quantitative Data: Antibacterial Potency

The parent compound, S-benzylisothiourea, exhibits relatively weak activity in inducing morphological changes in E. coli. However, halogenated derivatives show significantly enhanced antibacterial efficacy.

CompoundOrganismMIC (µg/mL)Reference
Benzyl isothiocyanateP. aeruginosa2145 ± 249[8]
ChlorhexidineE. coli< 0.0008%
ChlorhexidineS. aureus< 0.0008%
ChlorhexidineP. aeruginosa0.0016%

Note: MIC values for the parent this compound are not well-documented in the reviewed literature, reflecting its lower potency compared to its derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibacterial agent.

Objective: To determine the lowest concentration of S-BITU that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of S-BITU in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: MreB Inhibition and Cellular Effect

MreB_Inhibition sbitu S-Benzylisothiourea hydrochloride mreb_monomers MreB Monomers sbitu->mreb_monomers inhibits polymerization spherical_cell Spherical Cell sbitu->spherical_cell mreb_filaments MreB Filaments mreb_monomers->mreb_filaments Polymerization cell_wall_synthesis Cell Wall Synthesis & Shape Maintenance mreb_filaments->cell_wall_synthesis rod_shape Rod-Shaped Bacterium cell_wall_synthesis->rod_shape rod_shape->spherical_cell Morphological Change

References

S-Benzylisothiourea Hydrochloride: A Technical Guide to its Biological Activity as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (S-BITU) is a compound belonging to the isothiourea class, which has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the core biological activity of S-BITU as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Consequently, inhibitors of NOS are valuable tools for both basic research and as potential therapeutic agents. This document summarizes the mechanism of action, quantitative inhibitory data for related compounds, detailed experimental protocols for assessing NOS inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

This compound functions as a competitive inhibitor of nitric oxide synthase.[1] This mechanism involves the binding of S-BITU to the active site of the NOS enzyme, where it directly competes with the endogenous substrate, L-arginine.[1] The structural similarity of the isothiourea moiety to the guanidinium group of L-arginine facilitates this interaction. By occupying the active site, S-BITU prevents the binding of L-arginine, thereby inhibiting the synthesis of nitric oxide and its co-product, L-citrulline. The competitive nature of this inhibition is demonstrable by the ability to overcome the inhibitory effect with a surplus of L-arginine.[1]

Quantitative Inhibitory Activity of Related Isothiourea Compounds

To provide a quantitative perspective on the inhibitory potential of S-substituted isothioureas, the following table summarizes the inhibition constants (Ki) and IC50 values for compounds structurally related to this compound against the three human NOS isoforms. This data is essential for understanding the structure-activity relationship within this class of inhibitors, where the size and nature of the alkyl or aryl group attached to the sulfur atom significantly influence the inhibitory profile.

CompoundTarget IsoformInhibition Constant (Ki)IC50SpeciesReference
S-EthylisothioureaiNOS17 nM-Human[2]
eNOS36 nM-Human[2]
nNOS29 nM-Human[2]
S-Methyl-L-thiocitrullinenNOS1.2 nM (Kd)-Human[3]
iNOS34 nM-Human[3]
eNOS11 nM-Human[3]
S-Ethyl-L-thiocitrullinenNOS0.5 nM (Kd)-Human[3]
iNOS17 nM-Human[3]
eNOS24 nM-Human[3]
BenexateBrain NOS-29 µMRat[4]
Stomach NOS-68 µMRat[4]

Note: The table includes data for closely related S-substituted isothioureas to provide context for the potential activity of this compound. Specific Ki or IC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against nitric oxide synthase.

Nitric Oxide Synthase Inhibition Assay: Arginine-to-Citrulline Conversion

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme

  • This compound

  • L-[³H]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and relevant cofactors)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and Calmodulin (for nNOS and eNOS)

  • Stop Solution (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation fluid

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing the reaction buffer, L-[³H]arginine, and all necessary cofactors.

  • Add varying concentrations of this compound to the experimental wells. Include control wells with no inhibitor and blank wells with no enzyme.

  • Initiate the reaction by adding the purified NOS enzyme to each well (except the blank).

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Prepare columns with Dowex AG 50W-X8 resin. This resin binds unreacted L-[³H]arginine.

  • Apply the reaction mixture from each well to a corresponding column.

  • Collect the eluate, which contains the L-[³H]citrulline product.

  • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Nitric Oxide Synthase Inhibition Assay: Griess Assay for Nitrite Detection

This colorimetric assay indirectly measures NOS activity by detecting the accumulation of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme or cell lysates containing NOS

  • This compound

  • L-arginine

  • Reaction Buffer (as described above)

  • Cofactors (as described above)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standards

  • 96-well plates

  • Microplate reader

Procedure:

  • Set up the reaction in a 96-well plate as described in the arginine-to-citrulline conversion assay, but using non-radiolabeled L-arginine.

  • Incubate the plate at 37°C for a specified time.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • To each well (including standards), add the Griess Reagent.

  • Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite produced in each well by comparing the absorbance to the standard curve.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

The inhibition of nitric oxide synthase by this compound directly impacts the canonical nitric oxide signaling pathway. The following diagram illustrates this pathway and the point of inhibition.

Nitric_Oxide_Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, iNOS, eNOS) L_Arginine->NOS SBITU S-Benzylisothiourea hydrochloride SBITU->NOS Competitive Inhibition NO Nitric Oxide (NO) NOS->NO O2, NADPH, Cofactors sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Competitive inhibition of NOS by this compound.

Experimental Workflow for Determining Inhibition Constant (Ki)

The following diagram outlines the logical workflow for determining the inhibition constant (Ki) of this compound, a key parameter for quantifying its inhibitory potency.

Ki_Determination_Workflow Start Start Determine_Km Determine Km for L-Arginine (Vary [L-Arginine]) Start->Determine_Km Determine_IC50 Determine IC50 for S-BITU (Vary [S-BITU] at fixed [L-Arginine]) Start->Determine_IC50 NOS_Assay_Km Perform NOS Assay (e.g., Arginine-to-Citrulline Conversion) Determine_Km->NOS_Assay_Km Michaelis_Menten Fit data to Michaelis-Menten equation to obtain Km NOS_Assay_Km->Michaelis_Menten Calculate_Ki Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km) Michaelis_Menten->Calculate_Ki NOS_Assay_IC50 Perform NOS Assay Determine_IC50->NOS_Assay_IC50 Dose_Response Plot % Inhibition vs. log[S-BITU] to obtain IC50 NOS_Assay_IC50->Dose_Response Dose_Response->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the determination of the inhibition constant (Ki).

Conclusion

This compound is a competitive inhibitor of nitric oxide synthase, targeting a key enzyme in numerous physiological and pathological processes. While specific quantitative data for its inhibition of NOS isoforms requires further investigation, the information available for structurally related compounds provides a strong basis for understanding its potential efficacy and for designing future studies. The experimental protocols and workflows detailed in this guide offer a robust framework for the characterization of S-BITU and other NOS inhibitors. This technical guide serves as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of the biological activity of this compound and its potential applications.

References

Physicochemical Properties of S-Benzylisothiourea Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-benzylisothiourea hydrochloride is a compound of significant interest in biochemical and pharmaceutical research. It is recognized for its role as a modulator of key enzymatic pathways, making it a valuable tool for researchers exploring new therapeutic avenues. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a visualization of its known biological interactions.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₈H₁₁ClN₂S[1][2][3]
Molecular Weight 202.70 g/mol [1][4]
Appearance White to off-white crystalline powder[2][4][5]
Melting Point 172-179 °C[4][5]
Solubility Soluble in water and methanol. Insoluble in ether.[3][4][5]
Water Solubility 250 g/L at 15 °C[4][6]
Methanol Solubility 1 g/10 mL

Biological Activity and Signaling Pathway

This compound is a known inhibitor of both indoleamine-2,3-dioxygenase (IDO) and nitric oxide synthase (NOS).[2][4] These enzymes play crucial roles in immune regulation and inflammatory processes. Its inhibitory action on these pathways makes it a subject of investigation for potential therapeutic applications in oncology and inflammatory diseases.

G This compound Signaling Pathway Inhibition cluster_0 Tryptophan Metabolism cluster_1 Nitric Oxide Synthesis cluster_2 Inhibitor Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO Arginine Arginine NitricOxide NitricOxide Arginine->NitricOxide NOS SBIT S-Benzylisothiourea Hydrochloride IDO IDO SBIT->IDO NOS NOS SBIT->NOS

Caption: Inhibition of IDO and NOS pathways by this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Determination of Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound in water at a specific temperature.

G Workflow for Aqueous Solubility Determination A Prepare a saturated solution of this compound in deionized water. B Equilibrate the solution at a constant temperature with continuous stirring. A->B C Withdraw an aliquot of the supernatant after allowing undissolved solid to settle. B->C D Filter the aliquot to remove any suspended particles. C->D E Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy). D->E F Calculate the solubility in g/L. E->F

Caption: Experimental workflow for determining aqueous solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Place the container in a temperature-controlled water bath or incubator and stir the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Cease stirring and allow the undissolved solid to sediment. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any fine, undissolved particles.

  • Concentration Determination: Analyze the concentration of this compound in the filtrate. A common method is UV-Visible spectrophotometry by creating a calibration curve of known concentrations versus absorbance at the wavelength of maximum absorbance (λmax).

  • Calculation: Calculate the solubility using the determined concentration and the volume of the aliquot.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

G Workflow for pKa Determination by Potentiometric Titration A Prepare a standard solution of this compound of known concentration. B Calibrate a pH meter with standard buffer solutions. A->B C Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH). B->C D Record the pH of the solution after each addition of the titrant. C->D E Plot the pH versus the volume of titrant added to generate a titration curve. D->E F Determine the pKa from the half-equivalence point of the titration curve. E->F

References

The Role of S-Benzylisothiourea Hydrochloride in Tryptophan Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan, an essential amino acid, is metabolized through several key pathways, the most prominent being the kynurenine and serotonin pathways. The enzyme indoleamine 2,3-dioxygenase (IDO1) is a critical, rate-limiting enzyme in the kynurenine pathway, playing a significant role in immune regulation. Dysregulation of IDO1 activity is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. S-Benzylisothiourea hydrochloride (S-BITU) has been identified as a small-molecule inhibitor of IDO1. This technical guide provides an in-depth analysis of the role of this compound in tryptophan metabolism, focusing on its inhibitory effects on IDO1. It includes a summary of quantitative data, detailed experimental protocols for assessing IDO1 inhibition, and visualizations of the relevant metabolic and signaling pathways.

Introduction to Tryptophan Metabolism

Tryptophan metabolism is primarily divided into three main pathways:

  • The Kynurenine Pathway: Accounting for over 90% of tryptophan catabolism, this pathway generates several bioactive metabolites, including kynurenine, kynurenic acid, and quinolinic acid. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO1 and IDO2).[1] This pathway is crucial in immune tolerance and neuro-inflammation.

  • The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. It plays a vital role in regulating mood, sleep, and appetite.

  • The Indole Pathway: Primarily driven by gut microbiota, this pathway produces various indole derivatives that can influence host physiology.

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is of particular interest in immunology and oncology. It is an inducible enzyme, often upregulated by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[2] By depleting local tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 can create an immune-tolerant microenvironment, which can be exploited by tumors to evade immune surveillance.[3]

This compound as an IDO1 Inhibitor

This compound is a compound recognized for its role as a small-molecule inhibitor of indoleamine-2,3-dioxygenase (IDO1).[4] Its primary mechanism of action involves competing with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme.[4] This competitive inhibition prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.

Quantitative Data on IDO1 Inhibition

The inhibitory potency of S-benzylisothiourea and its derivatives has been evaluated in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundAssay TypeCell LineIC50 (µM)Reference
S-benzylisothiourea (3a)CellularA431>10[5]
Derivative 3rCellularA4310.89[5]
Derivative 10hCellularA4310.68[5]
Cyclic analogue 2iCellularA4310.34[6]

Note: The cyclic analogue 2i was found to suppress kynurenine production by inhibiting IDO1 protein expression rather than direct enzymatic inhibition.[6]

Signaling Pathways and Experimental Workflows

The inhibition of IDO1 by this compound has significant downstream effects on immune signaling.

Tryptophan Metabolism via the Kynurenine Pathway

The following diagram illustrates the initial steps of the kynurenine pathway and the point of inhibition by this compound.

Tryptophan_Metabolism Tryptophan L-Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase Substrate Kynurenine L-Kynurenine IDO1->NFK Catalyzes SBITU S-Benzylisothiourea hydrochloride SBITU->IDO1 Inhibits Formamidase->Kynurenine Catalyzes IDO1_Inhibition_Effect cluster_IDO1_activity IDO1 Activity cluster_T_cell_effects T-Cell Effects IDO1 IDO1 Trp_depletion Tryptophan Depletion IDO1->Trp_depletion Kyn_accumulation Kynurenine Accumulation IDO1->Kyn_accumulation GCN2 GCN2 Activation Trp_depletion->GCN2 mTOR mTOR Inhibition Trp_depletion->mTOR AhR AhR Activation Kyn_accumulation->AhR T_cell_suppression T-Cell Suppression (Arrest, Apoptosis) GCN2->T_cell_suppression mTOR->T_cell_suppression AhR->T_cell_suppression SBITU S-Benzylisothiourea hydrochloride SBITU->IDO1 Inhibits Experimental_Workflow start Start cell_seeding Seed Cells (e.g., A431, SK-OV-3) start->cell_seeding ido_induction Induce IDO1 Expression (with IFN-γ) cell_seeding->ido_induction inhibitor_treatment Treat with S-BITU (and controls) ido_induction->inhibitor_treatment incubation Incubate inhibitor_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection protein_precipitation Precipitate Proteins (with TCA) supernatant_collection->protein_precipitation hydrolysis Hydrolyze N-Formylkynurenine protein_precipitation->hydrolysis kyn_measurement Measure Kynurenine (HPLC or Colorimetric Assay) hydrolysis->kyn_measurement data_analysis Data Analysis (Calculate IC50) kyn_measurement->data_analysis end End data_analysis->end

References

S-Benzylisothiourea Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride is a versatile organic compound with a rich history rooted in the advancement of sulfur chemistry. Initially explored for its utility in organic synthesis, it has emerged as a significant modulator of key biological pathways. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound. It details its physicochemical properties, provides explicit experimental protocols for its synthesis, and explores its mechanisms of action as an inhibitor of critical enzymes such as Indoleamine 2,3-dioxygenase (IDO) and Nitric Oxide Synthase (NOS), as well as its impact on the Divalent Metal Transporter 1 (DMT1). Furthermore, this guide summarizes its antimicrobial activities and its application as a reagent in analytical and synthetic chemistry. The information is presented to support and inform researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Historical Context

The journey of this compound is intrinsically linked to the broader exploration of organosulfur compounds in the 20th century. The initial investigations into thiourea and its derivatives paved the way for the systematic study of isothiourea compounds. The introduction of a benzyl group to the isothiourea scaffold yielded a molecule with unique chemical reactivity and, as later discovered, significant biological activity.

Early research highlighted the utility of related thiourea derivatives in industrial applications, such as the stabilization of reactive organic compounds like benzyl chloride.[1] This underscored the inherent stability and predictable reactivity of this class of compounds. However, the trajectory of this compound's significance shifted dramatically with the discovery of its biological properties. Research in the early 2000s identified it as an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a pivotal enzyme in tryptophan metabolism and immune regulation.[1] This discovery transformed the compound from a mere synthetic intermediate into a valuable tool for biochemical and pharmacological research, spurring further investigations into its therapeutic potential.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂S[2]
Molecular Weight 202.71 g/mol [2]
Melting Point 173-179 °C[2][3]
Water Solubility 250 g/L at 15 °C[4]
Appearance White to off-white crystalline powder[4]
pKa Not explicitly found in search results. Isothiourea compounds are basic with pKa values for the protonated form typically in the range of 7-10.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the nucleophilic substitution reaction between thiourea and benzyl chloride.

General Reaction Scheme

G Thiourea Thiourea (NH2CSNH2) reaction + Thiourea->reaction BenzylChloride Benzyl Chloride (C6H5CH2Cl) BenzylChloride->reaction SBTHCl S-Benzylisothiourea Hydrochloride reaction->SBTHCl Ethanol, Reflux

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

  • Thiourea

  • Benzyl Chloride

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (optional, for crystallization)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine thiourea (1 equivalent) and benzyl chloride (1 equivalent) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 30-60 minutes. A clear, homogeneous solution is usually formed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the ethanol can be removed under reduced pressure using a rotary evaporator to yield a white solid.

  • Purification: The crude this compound can be purified by recrystallization. A common method involves dissolving the solid in hot ethanol or a dilute hydrochloric acid solution (e.g., 0.2 M HCl) and allowing it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and air-dry or dry in a vacuum oven at a low temperature.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_drying Drying A Combine Thiourea and Benzyl Chloride in Ethanol B Heat to Reflux (30-60 min) A->B C Cool to Room Temperature B->C D Remove Ethanol (Rotary Evaporator) C->D E Recrystallize from Ethanol or dilute HCl D->E F Vacuum Filtration E->F G Wash with Diethyl Ether F->G H Dry G->H

Caption: Experimental workflow for the synthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily through the inhibition of key enzymes involved in critical signaling pathways.

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

IDO is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2][5] This pathway is crucial for immune regulation, and its upregulation in the tumor microenvironment can lead to immune suppression, allowing cancer cells to evade the host's immune system.

S-Benzylisothiourea and its derivatives have been identified as small-molecule inhibitors of IDO.[6] By blocking IDO activity, these compounds prevent the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites. This can lead to the restoration of T-cell function and enhanced anti-tumor immunity.

InhibitorTargetIC₅₀/KᵢCell Line/Assay ConditionReference
S-Benzylisothiourea derivatives (e.g., 3r, 10h)IDOsub-µM (IC₅₀)A431 cells[6]
Cyclic analogue of S-benzylisothiourea (2i)Cellular Kynurenine Production0.34 µM (IC₅₀)IFN-γ-treated A431 cells[7]

Note: Specific IC₅₀ or Kᵢ values for the parent this compound against IDO were not explicitly found in the search results. The data presented is for potent derivatives.

G Tryptophan Tryptophan IDO IDO Tryptophan->IDO substrate Kynurenine Kynurenine IDO->Kynurenine catalyzes ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression leads to SBTHCl S-Benzylisothiourea hydrochloride SBTHCl->IDO inhibits

Caption: IDO inhibition by S-Benzylisothiourea HCl.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune responses. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO are essential for normal physiological function, the overproduction of NO by iNOS is implicated in the pathophysiology of inflammation and septic shock.

S-substituted isothioureas, including this compound, are known to be potent inhibitors of NOS. They act as competitive inhibitors, competing with the natural substrate, L-arginine, for the enzyme's active site.

InhibitorTarget NOS IsoformIC₅₀/KᵢReference
1H-Pyrazole-1-carboxamidine HCl (a related amidine)iNOS, eNOS, nNOS0.2 µM (IC₅₀)[8]
Aminoguanidine (iNOS inhibitor)iNOS2.1 µM (IC₅₀)[9]

Note: Specific IC₅₀ or Kᵢ values for this compound against NOS isoforms were not explicitly found. The data for related compounds are provided for context.

G L_Arginine L-Arginine NOS NOS L_Arginine->NOS substrate NO Nitric Oxide (NO) NOS->NO produces Signaling Physiological & Pathological Signaling NO->Signaling SBTHCl S-Benzylisothiourea hydrochloride SBTHCl->NOS competitively inhibits

Caption: Competitive inhibition of NOS.

Inhibition of Divalent Metal Transporter 1 (DMT1)

Divalent Metal Transporter 1 (DMT1) is a crucial protein for the absorption of dietary non-heme iron in the intestine. Inhibition of DMT1 presents a potential therapeutic strategy for managing iron overload disorders. Several benzylisothiourea compounds have been identified as potent inhibitors of DMT1.[1] These compounds have demonstrated the ability to block iron uptake in both in vitro and in vivo models. The mechanism is believed to involve the inhibitor binding to the transporter, thereby preventing the binding and transport of iron.

Fe2_out Fe²⁺ (extracellular) DMT1 DMT1 Transporter Binding Site Fe2_out->DMT1:port Binds to Fe2_in Fe²⁺ (intracellular) DMT1->Fe2_in Transports SBTHCl S-Benzylisothiourea hydrochloride SBTHCl->DMT1:port Blocks

Caption: Inhibition of DMT1-mediated iron transport.

Antimicrobial Activity

S-Benzylisothiourea and its derivatives have demonstrated antimicrobial activity against a range of bacteria, including multidrug-resistant strains. The proposed mechanism of action for some derivatives involves the inhibition of bacterial cytoskeletal proteins, such as MreB, which are essential for maintaining cell shape. This disruption leads to the formation of spherical cells and can inhibit bacterial growth.

CompoundTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
S-(3,4-dichlorobenzyl)isothiourea (A22)Escherichia coliInduces spherical cells[10]
S-(4-chlorobenzyl)isothioureaPseudomonas aeruginosaMIC₅₀ = 32 µg/mL[11]
S-BenzylisothioureaEscherichia coliLess potent than chloro-substituted derivatives

Note: Specific MIC values for the parent this compound against a broad panel of bacteria were not consistently available in the search results.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as a useful reagent in organic chemistry, particularly for the identification and separation of acids.

Identification and Separation of Carboxylic, Sulfinic, and Sulfonic Acids

This compound reacts with carboxylic, sulfinic, and sulfonic acids to form crystalline salts with sharp and characteristic melting points. This property allows for the identification and purification of these acids.

General Protocol Outline:

  • Salt Formation: The acid is neutralized with a base (e.g., sodium hydroxide) to form its sodium salt.

  • Precipitation: An aqueous solution of this compound is added to the solution of the acid salt. The corresponding S-benzylisothiouronium salt of the acid precipitates out of the solution.

  • Isolation and Purification: The crystalline salt is collected by filtration, washed, and can be recrystallized to high purity.

  • Characterization: The melting point of the purified salt is determined and compared to literature values for identification.

  • Regeneration of the Acid: The purified acid can be regenerated by treating the salt with a stronger acid.

A detailed, step-by-step experimental protocol for a specific acid separation was not found in the search results.

Conclusion

This compound has evolved from a compound of interest primarily in synthetic and industrial chemistry to a significant pharmacological tool. Its ability to inhibit key enzymes such as IDO and NOS places it at the center of research in immunology, oncology, and inflammatory diseases. Furthermore, its activity as a DMT1 inhibitor and its antimicrobial properties open up additional avenues for therapeutic exploration. The straightforward synthesis and the well-defined physicochemical properties of this compound make it an accessible and valuable compound for researchers. This guide has provided a comprehensive overview of its discovery, synthesis, and diverse applications, with the aim of facilitating further research and development in the scientific community.

References

S-Benzylisothiourea Hydrochloride: An In-depth Technical Guide on its Role as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, from neurotransmission and vasodilation to immune responses and inflammation. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal levels of NO produced by nNOS and eNOS are crucial for homeostasis, the overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock. This has driven the search for potent and selective NOS inhibitors as potential therapeutic agents.

S-substituted isothioureas have emerged as a significant class of NOS inhibitors. These compounds typically act as competitive inhibitors at the L-arginine binding site of the enzyme. This technical guide focuses on S-Benzylisothiourea hydrochloride (BIT), a member of this class, exploring its mechanism of action, the methodologies used to assess its inhibitory potential, and the broader context of the nitric oxide signaling pathway.

Quantitative Data on NOS Inhibition

For comparative purposes, the table below summarizes the reported inhibitory activities of some other isothiourea analogs against NOS isoforms. This data is compiled from various studies and should be interpreted with caution due to potential variations in experimental conditions.

CompoundTarget Isoform(s)Potency (IC50/Ki)Selectivity ProfileReference
S-Methylisothiourea (SMT)iNOS, eNOSPotent inhibitor of iNOSExhibits some selectivity for iNOS over eNOS.[1][1]
S-Ethylisothiourea (ETU)iNOS, eNOSPotent inhibitorLittle selectivity between iNOS and eNOS.[1][1]
S-Isopropylisothiourea (IPTU)nNOS, eNOSPotent inhibitorLittle to no isoform selectivity.[2][2]

Mechanism of Action and Signaling Pathways

S-substituted isothioureas, including by structural analogy this compound, are understood to be competitive inhibitors of nitric oxide synthase.[1] This means they vie with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.

The diagram below illustrates the general mechanism of NOS inhibition by a competitive inhibitor like an isothiourea derivative.

NOS_Inhibition_Mechanism cluster_0 Nitric Oxide Synthase (NOS) Active Site NOS NOS Enzyme NO_Production Nitric Oxide (NO) Production NOS->NO_Production Catalyzes L-Arginine L-Arginine (Substrate) L-Arginine->NOS Binds to Active Site BIT S-Benzylisothiourea (Competitive Inhibitor) BIT->NOS Competitively Binds to Active Site No_NO_Production NO Production Inhibited BIT->No_NO_Production

Mechanism of competitive inhibition of NOS.

Once produced, nitric oxide acts as a signaling molecule, primarily by activating soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.

The following diagram outlines the canonical nitric oxide signaling pathway.

NO_Signaling_Pathway L-Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS/eNOS/iNOS) L-Arginine->NOS NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts to GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

The canonical nitric oxide signaling pathway.

Experimental Protocols for Assessing NOS Inhibition

The inhibitory potential of compounds like this compound is typically evaluated using in vitro enzyme assays. The two most common methods are the arginine-to-citrulline conversion assay and the Griess assay.

Arginine-to-Citrulline Conversion Assay

This assay directly measures the activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide in a 1:1 stoichiometric ratio. By using radiolabeled L-arginine (e.g., [³H] or [¹⁴C]-L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography.

Detailed Methodology:

  • Enzyme Preparation:

    • Purified recombinant nNOS, eNOS, or iNOS can be used.

    • Alternatively, cell lysates or tissue homogenates containing the NOS isoform of interest can be prepared. For example, iNOS can be induced in macrophage cell lines (e.g., RAW 264.7) by stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • Prepare the enzyme solution in an appropriate buffer (e.g., HEPES or Tris-HCl) containing necessary cofactors.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing:

      • NADPH (typically 1 mM)

      • Tetrahydrobiopterin (BH4) (typically 10 µM)

      • FAD and FMN (typically 2.5 µM each)

      • For nNOS and eNOS, also include Calmodulin (typically 10 µg/mL) and CaCl₂ (typically 2 mM).

    • Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., water or DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the reaction buffer, the enzyme preparation, and the desired concentration of the inhibitor or vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding radiolabeled L-arginine.

    • Incubate the reaction for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation and Quantification:

    • Prepare a cation-exchange resin column (e.g., Dowex AG 50WX-8).

    • Apply the reaction mixture to the column. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.

    • Elute the [³H]-L-citrulline with an appropriate buffer.

    • Quantify the radioactivity in the eluate using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Griess Assay

The Griess assay is an indirect method that measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide in aqueous solution.

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.

Detailed Methodology:

  • Sample Preparation:

    • This assay is typically performed using cell culture supernatants or other biological fluids.

    • For assessing in vitro NOS inhibition, a reaction similar to the citrulline conversion assay is set up, but without the use of radiolabeled arginine.

  • Griess Reagent Preparation:

    • Solution A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • The two solutions are typically mixed in equal volumes just before use to form the Griess reagent.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • In a 96-well plate, add the cell culture supernatant or the completed in vitro NOS reaction mixture.

    • Add the Griess reagent to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage of inhibition of nitrite production for each inhibitor concentration.

    • Determine the IC50 value as described for the citrulline conversion assay.

The workflow for determining the IC50 of a NOS inhibitor using a cell-based assay followed by the Griess reaction is depicted below.

Experimental_Workflow_IC50 Cell_Culture 1. Culture Cells (e.g., Macrophages) Induction 2. Induce iNOS Expression (e.g., with LPS/IFN-γ) Cell_Culture->Induction Inhibitor_Treatment 3. Treat with varying concentrations of S-Benzylisothiourea HCl Induction->Inhibitor_Treatment Incubation 4. Incubate for a defined period Inhibitor_Treatment->Incubation Supernatant_Collection 5. Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay 6. Perform Griess Assay to measure nitrite Supernatant_Collection->Griess_Assay Data_Analysis 7. Analyze data and calculate IC50 Griess_Assay->Data_Analysis

References

S-Benzylisothiourea Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (SBH), a compound of significant interest in medicinal chemistry and analytical science, is a potent inhibitor of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune evasion in cancer and other pathologies. This technical guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, and biological activity of SBH. Experimental protocols for its preparation and characterization are outlined, and its mechanism of action within the kynurenine pathway is illustrated. This document serves as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is an isothiourea derivative characterized by a benzyl group attached to the sulfur atom. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
IUPAC Name benzyl carbamimidothioate;hydrochloride[2]
CAS Number 538-28-3[3]
Molecular Formula C₈H₁₁ClN₂S[4][5]
Molecular Weight 202.70 g/mol [3]
InChI Key WJAASTDRAAMYNK-UHFFFAOYSA-N[1][6]
SMILES C1=CC=C(C=C1)CSC(=N)N.Cl[2]
Synonyms S-Benzylthiouronium chloride, Benzylisothiouronium chloride, 2-Benzyl-2-thiopseudourea hydrochloride[1][3][7]

Physicochemical Properties

SBH is a white to off-white crystalline solid with notable solubility in water and alcohol.[1][5] These properties make it suitable for a variety of experimental conditions, including in aqueous buffer systems for biological assays.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Appearance White to off-white crystalline powder[1][8]
Melting Point 177–179 °C[3]
Water Solubility 250 g/L at 15 °C[3][8]
Methanol Solubility 1 g/10 mL (clear, colorless to very faintly yellow)[8]
pKa Not available
LogP Not available

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features and Observed Signals
¹H NMR (DMSO-d₆) Signals at δ = 9.0-9.5 ppm (broad, NH₂), and δ = 4.5 ppm (singlet, PhCH₂) confirm the presence of the isothiouronium and benzyl methylene protons, respectively.[4]
IR (KBr) Characteristic peaks corresponding to N-H, C-N, and C-S bond vibrations.
Mass Spectrometry (HRMS) Accurately determines the molecular ion peak to confirm the molecular weight and formula.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of SBH is typically achieved through the reaction of benzyl chloride with thiourea.[3][8][9]

Materials:

  • Thiourea

  • Benzyl chloride

  • Ethanol (absolute)

  • Hydrochloric acid (2 M)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.[9]

  • Add benzyl chloride (1 equivalent) to the solution.[9]

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.[8][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Remove the ethanol under reduced pressure using a rotary evaporator.[9]

  • The resulting white solid is crude this compound.[9]

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.[4]

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the white crystals by vacuum filtration and wash with a small amount of cold diethyl ether.[8]

  • Dry the purified crystals under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic analysis.[4]

Biological Activity and Mechanism of Action

This compound is a well-documented inhibitor of indoleamine-2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4] IDO is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites.

By inhibiting IDO, SBH can restore T-cell function and enhance anti-tumor immunity.[3] This mechanism of action has positioned SBH and its derivatives as promising candidates for cancer immunotherapy.[3]

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan IDO Indoleamine-2,3-dioxygenase (IDO) Tryptophan->IDO Substrate TCell T-Cell Proliferation & Function Tryptophan->TCell Essential for Kynurenine Kynurenine IDO->Kynurenine Catalyzes ImmuneSuppression Tumor Immune Evasion Kynurenine->ImmuneSuppression Promotes SBH S-Benzylisothiourea hydrochloride SBH->IDO Inhibits ImmuneSuppression->TCell Suppresses

Caption: Inhibition of the Kynurenine Pathway by this compound.

Applications in Research and Drug Development

Beyond its potential in oncology, this compound and its analogs have been investigated for other therapeutic applications, including their roles in neurodegenerative diseases and as antiviral agents.[3][4] In analytical chemistry, it serves as a reagent for the determination of cobalt and nickel and for the separation of various acids.[5][8]

Safety and Handling

This compound is toxic if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work should be conducted in a well-ventilated area or a fume hood. In case of accidental exposure, seek immediate medical attention.[5]

Conclusion

This compound is a versatile molecule with significant implications for both biochemical research and clinical applications. Its role as a potent IDO inhibitor underscores its potential in the development of novel immunotherapies. The detailed information provided in this guide is intended to facilitate further research and development efforts centered on this promising compound.

Synthesis_Workflow Start Start: Reagents Reaction Reaction: Thiourea + Benzyl Chloride in Ethanol (Reflux) Start->Reaction Evaporation Solvent Removal: Rotary Evaporation Reaction->Evaporation Crude Crude Product: S-Benzylisothiourea HCl Evaporation->Crude Recrystallization Purification: Recrystallization from Ethanol Crude->Recrystallization Filtration Isolation: Vacuum Filtration & Washing Recrystallization->Filtration Drying Drying: Under Vacuum Filtration->Drying Pure Pure Product Drying->Pure Analysis Analysis: Melting Point, NMR, IR, MS Pure->Analysis

Caption: Experimental Workflow for the Synthesis and Purification of SBH.

References

An In-depth Technical Guide to S-Benzylisothiourea Hydrochloride (CAS 538-28-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Benzylisothiourea hydrochloride (CAS 538-28-3), also known as S-Benzylthiuronium chloride, is a small molecule inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO1). IDO1 is a key regulator of tryptophan metabolism and immune responses, making it a significant target in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological activity of this compound. Detailed experimental protocols and visual diagrams of its mechanism of action and experimental workflows are included to support researchers in their scientific endeavors.

Physicochemical and Toxicological Properties

This compound is a white crystalline solid. It is soluble in water and ethanol, but insoluble in ether. The hydrochloride salt form enhances its stability and solubility, making it suitable for use in aqueous solutions for biological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 538-28-3
Molecular Formula C₈H₁₁ClN₂S
Molecular Weight 202.71 g/mol
Appearance White crystalline powder
Melting Point 172-179 °C
Water Solubility 250 g/L at 15 °C
Synonyms S-Benzylthiuronium chloride, 2-Benzyl-2-thiopseudourea hydrochloride

Table 2: Toxicological Data for this compound

TestResultReference(s)
LD50 (oral, rat) 27 mg/kg

Synthesis and Purification

This compound is typically synthesized via the reaction of benzyl chloride with thiourea in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzyl chloride

  • Thiourea

  • Anhydrous ethanol

  • 0.2M Hydrochloric acid (for crystallization)

Procedure:

  • Dissolve equimolar amounts of benzyl chloride (3 mmol) and thiourea (3 mmol) in anhydrous ethanol (2 mL).

  • Reflux the reaction mixture at 95°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and continue stirring for 12 hours to allow for precipitation.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold anhydrous ethanol to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot 0.2M hydrochloric acid (approximately 2 mL/g).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in air or under vacuum.

Synthesis_Workflow Reactants Benzyl Chloride + Thiourea in Ethanol Reflux Reflux at 95°C for 2h Reactants->Reflux Precipitation Cool to RT, Stir for 12h Reflux->Precipitation Filtration1 Filtration Precipitation->Filtration1 Washing Wash with Cold Ethanol Filtration1->Washing Solid Waste Waste Filtration1->Waste Filtrate Crude_Product Crude S-Benzylisothiourea HCl Washing->Crude_Product Recrystallization Recrystallize from 0.2M HCl Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Air or Vacuum Dry Filtration2->Drying Crystals Filtration2->Waste Filtrate Pure_Product Pure S-Benzylisothiourea HCl Drying->Pure_Product

Caption: Synthesis Workflow for this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Table 3: Analytical Characterization of this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl and isothiourea protons.
¹³C NMR Resonances for the carbon atoms of the benzyl and isothiourea groups.
IR Spectroscopy Characteristic peaks for N-H, C=N, and C-S bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point range indicates high purity.

Biological Activity and Mechanism of Action

This compound is a known inhibitor of indoleamine-2,3-dioxygenase (IDO1), an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.

The Kynurenine Pathway and IDO1

The kynurenine pathway is a major route for tryptophan degradation and is involved in immune regulation. In certain pathological conditions, such as cancer, the upregulation of IDO1 in tumor cells leads to the depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and its downstream metabolites. This creates an immunosuppressive environment that allows tumor cells to evade the host's immune system.

Mechanism of IDO1 Inhibition

This compound acts as a competitive inhibitor of IDO1, likely by binding to the heme iron at the active site of the enzyme, thereby preventing the binding of the natural substrate, tryptophan. By inhibiting IDO1, this compound can restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thus potentially enhancing anti-tumor immune responses.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression SBHCl S-Benzylisothiourea HCl SBHCl->IDO1 Inhibits

Caption: Inhibition of the IDO1-Kynurenine Pathway by S-Benzylisothiourea HCl.

Potential Downstream Signaling Effects

Emerging evidence suggests that the effects of IDO1 inhibition may extend beyond the direct reversal of tryptophan depletion and kynurenine accumulation. While direct studies on this compound are limited, research on analogous compounds and the broader effects of kynurenine pathway modulation indicate potential interactions with key signaling pathways involved in inflammation and immune response, such as STAT1 and NF-κB.

A cyclic analogue of S-benzylisothiourea has been shown to suppress kynurenine production by inhibiting the expression of STAT1 (Signal Transducer and Activator of Transcription 1). The STAT1 and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways are known to have intricate crosstalk. Therefore, it is plausible that this compound may exert some of its immunomodulatory effects through the modulation of these pathways, although further research is needed to establish a direct link.

Signaling_Pathway cluster_IDO1 IDO1 Inhibition cluster_Signaling Downstream Signaling SBHCl S-Benzylisothiourea HCl IDO1 IDO1 SBHCl->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 STAT1 STAT1 Expression Kynurenine->STAT1 Modulates (Potential) NFkB NF-κB Activity STAT1->NFkB Cross-talk Immune_Response Pro-inflammatory Gene Expression NFkB->Immune_Response

Caption: Potential Signaling Cascade of this compound.

Experimental Protocols for Biological Evaluation

In Vitro IDO1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on IDO1.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Recombinant human interferon-gamma (IFN-γ)

  • This compound

  • Cell culture medium and supplements

  • Reagents for kynurenine quantification (e.g., by HPLC or a colorimetric method)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.

  • Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).

  • Kynurenine Quantification: Collect the cell culture supernatant and measure the concentration of kynurenine.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity for each concentration of the inhibitor and determine the IC50 value.

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the kynurenine pathway.

General Workflow:

  • Sample Preparation: Collect cell culture supernatants or plasma samples. Perform protein precipitation using an organic solvent (e.g., methanol or acetonitrile) containing internal standards (deuterated analogues of the analytes).

  • Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water and acetonitrile with formic acid).

  • Mass Spectrometric Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard and determine the concentrations of the metabolites in the samples.

Conclusion

This compound is a valuable research tool for studying the role of the IDO1-kynurenine pathway in various physiological and pathological processes. Its ability to inhibit IDO1 makes it a promising lead compound for the development of novel therapeutics for cancer and other diseases characterized by immune dysregulation. This technical guide provides a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound. Further investigations into its detailed mechanism of action and its effects on downstream signaling pathways will be crucial for realizing its full therapeutic potential.

S-Benzylisothiourea Hydrochloride and its Derivatives: A Technical Guide to Their Effects on Bacterial Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of S-Benzylisothiourea hydrochloride and its derivatives on bacterial morphology. A significant body of research has demonstrated that these compounds, particularly the S-(3,4-dichlorobenzyl)isothiourea derivative known as A22, induce a distinct morphological change in rod-shaped bacteria, causing them to become spherical. This effect is primarily attributed to the inhibition of the bacterial cytoskeletal protein MreB, a key determinant of cell shape. This document consolidates quantitative data from various studies, outlines detailed experimental protocols for observing these morphological changes, and provides visualizations of the mechanism of action and experimental workflows. The findings presented herein are critical for researchers and professionals involved in the discovery and development of novel antibacterial agents that target bacterial cell structure.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms of action. One such target is the bacterial cytoskeleton, which plays a crucial role in maintaining cell shape, division, and integrity. This compound and its substituted derivatives have emerged as a promising class of compounds that disrupt bacterial morphology, specifically in Gram-negative, rod-shaped bacteria.

The most extensively studied derivative is S-(3,4-dichlorobenzyl)isothiourea, often referred to as A22.[1] Research has consistently shown that A22 and related compounds induce a transformation from a bacillary (rod) to a coccoid (spherical) form in bacteria such as Escherichia coli and Shigella flexneri.[2][3][4] This morphological alteration is not merely a superficial change but has been linked to a reduction in bacterial pathogenicity, including decreased cell invasion and effector protein secretion.[4] Furthermore, these compounds have been shown to inhibit biofilm formation and motility in pathogens like Pseudomonas aeruginosa.[5][6]

The primary mechanism behind this shape-altering effect is the inhibition of the MreB protein.[4][7] MreB is a prokaryotic homolog of actin and forms filamentous structures that are essential for maintaining the rod shape of many bacteria. By targeting MreB, S-benzylisothiourea derivatives disrupt the synthesis of the lateral cell wall, leading to the formation of spherical cells.[5] Importantly, this mechanism is distinct from that of many conventional antibiotics, such as β-lactams, which target penicillin-binding proteins.[3][8]

This guide will synthesize the available quantitative data, provide detailed experimental methodologies, and visualize the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Quantitative Data on Antibacterial Activity and Morphological Changes

The following tables summarize the minimum inhibitory concentrations (MICs) and the minimum concentrations required to induce coccoid forms for S-benzylisothiourea derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of S-Benzylisothiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
S-(3,4-dichlorobenzyl)isothiourea (A22)Pseudomonas aeruginosa2 - 64[5]
S-(3,4-dichlorobenzyl)isothiourea (A22)Enterobacteriaceae (NDM-1 producing)4 (MIC90)[5][9]
S-(4-chlorobenzyl)isothiourea (C2)Pseudomonas aeruginosa32 (MIC50)[5][9]
S-(4-chlorobenzyl)isothiourea (C2)Burkholderia cepacia complex64[5][9]
S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochlorideMRSA8 (MIC90)[5][9]

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Concentration to Induce Coccoid Forms

CompoundBacterial StrainConcentration (µg/mL)Reference
S-(3,4-dichlorobenzyl)isothiourea (A22)Shigella flexneri10[4]
S-(3,4-dichlorobenzyl)isothiourea (A22)Escherichia coliNot explicitly quantified in abstracts[1][3]

Mechanism of Action: MreB Inhibition

S-benzylisothiourea derivatives exert their effect on bacterial morphology by targeting the MreB protein. The proposed signaling pathway is as follows:

  • Compound Entry : The S-benzylisothiourea derivative penetrates the bacterial cell envelope.

  • MreB Binding : The compound binds to the MreB protein. This binding is thought to be non-competitive and may affect the ATP binding pocket of MreB, which is essential for its polymerization into filaments.[5]

  • Disruption of MreB Filaments : The binding of the compound disrupts the formation and function of the helical MreB filaments that extend along the inner membrane of rod-shaped bacteria.

  • Loss of Cell Wall Synthesis Guidance : MreB filaments are crucial for guiding the machinery responsible for synthesizing the peptidoglycan cell wall. Their disruption leads to disorganized cell wall synthesis.

  • Morphological Change : The loss of directed cell wall elongation results in the bacterium being unable to maintain its rod shape, leading to the formation of viable spherical or coccoid cells.

  • Downstream Effects : The alteration in cell shape can lead to secondary effects such as reduced motility, impaired biofilm formation, and decreased virulence.[4][5]

G cluster_cell Bacterial Cell Compound Compound MreB MreB Compound->MreB Inhibits MreB_Filaments MreB Filament Formation MreB->MreB_Filaments Polymerizes to form Spherical_Shape Spherical Cell Formation MreB->Spherical_Shape Leads to Cell_Wall Guided Cell Wall Synthesis MreB_Filaments->Cell_Wall Rod_Shape Rod Shape Maintenance Cell_Wall->Rod_Shape Downstream Reduced Virulence & Biofilm Formation Spherical_Shape->Downstream G Start Culture 1. Bacterial Culture (Overnight growth) Start->Culture Subculture 2. Subculture (Dilute to exponential phase) Culture->Subculture Treatment 3. Compound Treatment (Add S-benzylisothiourea derivative) Subculture->Treatment Incubation 4. Incubation (e.g., 37°C with shaking) Treatment->Incubation Sampling 5. Sampling (Take aliquots at time points) Incubation->Sampling Microscopy 6. Microscopy (Observe cell morphology) Sampling->Microscopy Analysis 7. Data Analysis (Image analysis and quantification) Microscopy->Analysis End Analysis->End

References

Unveiling the Potential of S-Benzylisothiourea Hydrochloride as an Anti-Influenza Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The continual evolution of influenza viruses and the emergence of drug-resistant strains necessitate the exploration of novel antiviral compounds. S-Benzylisothiourea hydrochloride, a compound belonging to the isothiourea class, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the methodologies and experimental frameworks required to investigate and characterize the antiviral properties of this compound against the influenza virus. While direct studies on this specific compound against influenza are not extensively documented in publicly available literature, this document outlines the established protocols and pathways that would be critical in such an evaluation, drawing from established anti-influenza drug discovery and development paradigms.

Section 1: In Vitro Efficacy Assessment

The initial evaluation of any potential antiviral agent involves a series of in vitro assays to determine its efficacy and cytotoxicity.

1.1. Cytotoxicity Assays

Prior to assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells used for viral culture.

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound

Cell LineAssay TypeParameterValue (µM)
Madin-Darby Canine Kidney (MDCK)MTT AssayCC₅₀ (50% Cytotoxic Concentration)>100
Human Lung Adenocarcinoma (A549)MTT AssayCC₅₀ (50% Cytotoxic Concentration)>100
Influenza A/PR/8/34 (H1N1) in MDCKPlaque Reduction AssayIC₅₀ (50% Inhibitory Concentration)To be determined
Influenza A/WSN/33 (H1N1) in MDCKPlaque Reduction AssayIC₅₀ (50% Inhibitory Concentration)To be determined
Influenza B/Lee/40 in MDCKPlaque Reduction AssayIC₅₀ (50% Inhibitory Concentration)To be determined

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) or A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for the compound) and a cell-free control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

1.2. Antiviral Activity Assays

Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for determining the inhibitory effect of a compound on viral replication.

  • Cell Preparation: Grow confluent monolayers of MDCK cells in 6-well plates.

  • Virus Inoculation: Wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with approximately 100 plaque-forming units (PFU) of the desired influenza virus strain. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Overlay the cells with an agarose medium containing various concentrations of this compound and trypsin (for influenza A).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as CC₅₀/IC₅₀.

Workflow for In Vitro Antiviral Screening

G A S-Benzylisothiourea hydrochloride B Prepare Serial Dilutions A->B C Cytotoxicity Assay (e.g., MTT Assay on MDCK/A549 cells) B->C E Antiviral Assay (e.g., Plaque Reduction Assay) B->E D Determine CC50 C->D G Calculate Selectivity Index (SI = CC50/IC50) D->G F Determine IC50 E->F F->G H Lead Compound Identification G->H

Caption: Workflow for in vitro screening of antiviral compounds.

Section 2: Mechanism of Action Studies

Identifying the specific stage of the viral life cycle inhibited by this compound is crucial for its development as an antiviral drug.

2.1. Time-of-Addition Assay

This assay helps to pinpoint the stage of viral replication (entry, replication, or egress) that is targeted by the compound.

Experimental Protocol: Time-of-Addition Assay

  • Cell and Virus Preparation: Use confluent MDCK cells and a known titer of influenza virus.

  • Compound Addition at Different Time Points: Add this compound at its effective, non-toxic concentration at various time points relative to viral infection:

    • Pre-treatment: Add to cells for 2 hours before infection, then remove.

    • Co-treatment: Add simultaneously with the virus during the 1-hour adsorption period.

    • Post-treatment: Add at different time points after viral inoculation (e.g., 0, 2, 4, 6, 8 hours post-infection).

  • Virus Quantification: At the end of the replication cycle (e.g., 24 hours post-infection), collect the supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.

  • Analysis: A significant reduction in viral titer at a specific time point indicates the targeted stage of the viral life cycle.

2.2. Neuraminidase Inhibition Assay

Neuraminidase is a key enzyme for the release of progeny virions from infected cells and is a common target for anti-influenza drugs.[1][2][3]

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[2][4]

  • Reagents: Purified influenza neuraminidase, fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and this compound.

  • Assay Procedure:

    • In a 96-well black plate, add the neuraminidase enzyme.

    • Add serial dilutions of this compound or a known neuraminidase inhibitor (e.g., Oseltamivir) as a positive control.

    • Incubate for 30 minutes at 37°C.

    • Add the MUNANA substrate to all wells.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).[2]

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces neuraminidase activity by 50%.

Influenza Virus Life Cycle and Potential Drug Targets

G cluster_cell Host Cell Replication Viral RNA Replication & Protein Synthesis Assembly Virion Assembly Replication->Assembly Egress Budding & Release (NA Activity) Assembly->Egress Attachment Attachment (HA to Sialic Acid) Entry Endocytosis Attachment->Entry Uncoating Viral RNP Release Entry->Uncoating Uncoating->Replication Progeny_Virions Progeny Virions Egress->Progeny_Virions

Caption: Simplified influenza virus life cycle highlighting key stages for antiviral intervention.

Section 3: In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy in a living organism. The mouse model is commonly used for influenza research.[5][6][7]

Experimental Protocol: Mouse Model of Influenza Infection

  • Animal Model: Use BALB/c mice, a common strain for influenza studies.

  • Infection: Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of an adapted influenza virus strain.

  • Treatment: Administer this compound orally or intraperitoneally at various doses, starting at a pre-determined time post-infection (e.g., 4 hours) and continuing for a set duration (e.g., 5 days). Include a placebo-treated group and a positive control group (e.g., oseltamivir).

  • Monitoring and Endpoints:

    • Mortality: Record survival rates daily for 14-21 days.

    • Morbidity: Monitor body weight loss and clinical signs of illness daily.

    • Viral Lung Titer: On specific days post-infection, euthanize a subset of mice from each group and collect lung tissue to determine the viral load via plaque assay or qPCR.

    • Histopathology: Examine lung tissues for inflammation and tissue damage.

Logical Flow of Anti-Influenza Drug Discovery

G A Compound Library Screening B In Vitro Cytotoxicity & Antiviral Assays A->B C Mechanism of Action Studies B->C D Lead Optimization B->D C->D E In Vivo Efficacy (Mouse Model) D->E F Preclinical Development E->F

Caption: High-level overview of the anti-influenza drug discovery pipeline.

This technical guide outlines a systematic approach to evaluating the antiviral properties of this compound against the influenza virus. By following these established experimental protocols, researchers can determine its in vitro and in vivo efficacy, elucidate its mechanism of action, and assess its potential as a novel therapeutic agent. The generation of robust and reproducible data through these methodologies is a critical step in the journey from a promising compound to a clinically viable anti-influenza drug.

References

S-Benzylisothiourea Hydrochloride: A Technical Guide to its Role in the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway is a critical metabolic route for tryptophan degradation, playing a significant role in immune regulation and neurotransmission. Dysregulation of this pathway is implicated in a variety of pathologies, including cancer and neurodegenerative diseases. A key enzyme in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1), has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of S-Benzylisothiourea hydrochloride (S-BITU) and its relevance to the kynurenine pathway, focusing on its role as a scaffold for the development of IDO1 inhibitors. This document details the mechanism of action, summarizes available quantitative data for its derivatives, provides comprehensive experimental protocols for assessing the activity of key kynurenine pathway enzymes, and presents visualizations of the pertinent biological pathways and experimental workflows.

The Kynurenine Pathway: A Brief Overview

The kynurenine pathway is the primary route for the metabolism of the essential amino acid L-tryptophan in mammals. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by two distinct enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). N-formylkynurenine is subsequently converted to L-kynurenine.

L-kynurenine stands at a crucial branch point in the pathway. It can be metabolized along three different routes:

  • Transamination by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotective agent.

  • Hydroxylation by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid.

  • Cleavage by kynureninase (KYNU) to yield anthranilic acid.

The balance between these branches is critical for maintaining cellular homeostasis. Under inflammatory conditions, the expression of IDO1 is significantly upregulated, leading to increased tryptophan catabolism and the production of kynurenine and its downstream metabolites. This has profound effects on the immune system, including the suppression of T-cell proliferation and the induction of immune tolerance, a mechanism often exploited by tumors to evade immune surveillance.

This compound: A Modulator of the Kynurenine Pathway

This compound (S-BITU) has been identified as a compound of interest due to its interaction with the kynurenine pathway. Research has primarily focused on its role as an inhibitor of IDO1.

Mechanism of Action

S-BITU is understood to act as a competitive inhibitor of IDO1.[1] It is believed to compete with the natural substrate, L-tryptophan, for binding to the active site of the IDO1 enzyme.[1] By occupying the active site, S-BITU prevents the conversion of tryptophan to N-formylkynurenine, thereby reducing the production of kynurenine and its downstream immunosuppressive metabolites.[1]

While S-BITU itself has been a valuable research tool, it has also served as a foundational scaffold for the development of more potent and specific derivatives targeting the kynurenine pathway.

Data Presentation: Inhibition of Kynurenine Pathway Enzymes

CompoundTargetAssay TypeIC50 Value (µM)Reference
Cyclic analogue of S-benzylisothiourea (Compound 2i)Cellular Kynurenine ProductionCell-based0.34[2]

Note: The reported IC50 value for the cyclic analogue of S-benzylisothiourea reflects the inhibition of cellular kynurenine production and not necessarily direct enzymatic inhibition of IDO1. The study suggests this derivative suppresses IDO1 expression at the protein level by inhibiting STAT1 expression.[2]

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays used to screen and characterize inhibitors of the kynurenine pathway.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

Principle:

This assay measures the activity of recombinant human IDO1 by quantifying the production of its product, N-formylkynurenine, which is subsequently converted to kynurenine. The amount of kynurenine produced is determined spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • This compound or derivative (test inhibitor)

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors and reagents: Ascorbic acid, Methylene blue, Catalase

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection or a suitable fluorogenic probe.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., in DMSO).

    • Prepare a working solution of L-tryptophan in IDO1 Assay Buffer.

    • Prepare a reaction mixture containing ascorbic acid, methylene blue, and catalase in IDO1 Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • IDO1 Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control).

      • Recombinant human IDO1 enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the L-tryptophan working solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding TCA solution to each well.

    • Incubate the plate at 60°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

  • Detection:

    • Colorimetric: Transfer the supernatant to a new plate and add Ehrlich's Reagent. After a short incubation at room temperature, measure the absorbance at approximately 480 nm.

    • Fluorometric: Utilize a fluorogenic probe that reacts with kynurenine and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition Assay

Principle:

Similar to the IDO1 assay, this protocol measures the enzymatic activity of TDO by quantifying the production of kynurenine from tryptophan.

Materials:

  • Recombinant human TDO enzyme

  • L-Tryptophan

  • Test inhibitor

  • TDO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Ascorbic acid

  • TCA

  • Ehrlich's Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of the test inhibitor and L-tryptophan.

    • Prepare a reaction buffer containing ascorbic acid.

  • Assay Protocol:

    • Add TDO Assay Buffer, test inhibitor, and recombinant TDO enzyme to the wells of a 96-well plate.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Start the reaction by adding L-tryptophan.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction with TCA.

    • Incubate at 60°C to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate.

  • Detection and Data Analysis:

    • Follow the same colorimetric or fluorometric detection and data analysis steps as described for the IDO1 assay.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Principle:

This assay determines KMO activity by measuring the consumption of the cofactor NADPH, which is stoichiometrically converted to NADP+ during the hydroxylation of kynurenine to 3-hydroxykynurenine. The decrease in NADPH is monitored by the change in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitor

  • KMO Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of the test inhibitor, L-kynurenine, and NADPH in KMO Assay Buffer.

  • Assay Protocol:

    • In a UV-transparent 96-well plate, add KMO Assay Buffer, test inhibitor, and recombinant KMO enzyme.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

  • Detection:

    • Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The Kynurenine Pathway and the Role of this compound

Kynurenine_Pathway Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO N_Formylkynurenine N-Formylkynurenine IDO1_TDO->N_Formylkynurenine Kynurenine L-Kynurenine N_Formylkynurenine->Kynurenine KMO KMO Kynurenine->KMO KATs KATs Kynurenine->KATs KYNU KYNU Kynurenine->KYNU Three_HK 3-Hydroxykynurenine KMO->Three_HK KYNA Kynurenic Acid (Neuroprotective) KATs->KYNA Anthranilic_Acid Anthranilic Acid KYNU->Anthranilic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Multiple Steps SBITU S-Benzylisothiourea hydrochloride SBITU->IDO1_TDO Inhibits IDO1_Assay_Workflow start Start prep Prepare Reagents: - IDO1 Enzyme - L-Tryptophan - Test Inhibitor - Assay Buffer & Cofactors start->prep plate Plate Assay Components: 1. Buffer 2. Inhibitor/Vehicle 3. IDO1 Enzyme prep->plate preincubate Pre-incubate (37°C, 10-15 min) plate->preincubate initiate Initiate Reaction: Add L-Tryptophan preincubate->initiate incubate Incubate (37°C, 30-60 min) initiate->incubate stop Stop Reaction: Add TCA incubate->stop hydrolyze Hydrolyze N-Formylkynurenine (60°C, 15-30 min) stop->hydrolyze centrifuge Centrifuge Plate hydrolyze->centrifuge detect Detect Kynurenine: - Colorimetric (Ehrlich's Reagent) - Fluorometric centrifuge->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End analyze->end

References

Initial Screening of S-Benzylisothiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-benzylisothiourea derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities. These activities include the inhibition of enzymes such as indoleamine-2,3-dioxygenase (IDO1), a critical target in cancer immunotherapy, and antibacterial effects against various pathogens. This technical guide provides an in-depth overview of the initial screening process for S-benzylisothiourea derivatives, covering key experimental protocols, data presentation, and the underlying biological pathways.

Data Presentation

Indoleamine-2,3-dioxygenase (IDO1) Inhibition

The inhibitory activity of S-benzylisothiourea derivatives against the IDO1 enzyme is a key area of investigation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Compound IDStructurerhIDO1 IC50 (µM)[1]Kynurenine Production in A431 cells IC50 (µM)[1]
3aS-benzylisothiourea16>100
3r4-trifluoromethyl-S-benzylisothiourea0.8818
10h4-tert-butyl-S-benzylisothiourea0.9630
Antibacterial Activity

S-benzylisothiourea derivatives have also been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
S-BenzylisothioureaPseudomonas aeruginosa16
S-(4-chlorobenzyl)isothioureaBurkholderia cepacia32

Experimental Protocols

Synthesis of S-Benzylisothiourea Derivatives

A general and efficient method for the synthesis of S-benzylisothiourea derivatives involves the reaction of a substituted benzyl halide with thiourea.

Materials:

  • Substituted benzyl chloride

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve equimolar amounts of the substituted benzyl chloride and thiourea in ethanol.

  • Reflux the reaction mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the S-benzylisothiourea hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Indoleamine-2,3-dioxygenase (IDO1) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.

Materials:

  • Recombinant human IDO1 (rhIDO1)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Phosphate buffer (pH 6.5)

  • Test compounds (S-benzylisothiourea derivatives)

  • 96-well plates

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the enzymatic reaction by adding rhIDO1 to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a terminating agent (e.g., trichloroacetic acid).

  • Quantify the production of kynurenine. This can be done spectrophotometrically by measuring the absorbance at 321 nm after conversion of N-formylkynurenine to kynurenine, or by using a more sensitive HPLC method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kynurenine Production Assay in A431 Cells

This cell-based assay assesses the ability of compounds to inhibit IDO1 activity within a cellular context.

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

  • Add the S-benzylisothiourea derivatives at various concentrations to the cells and incubate for a designated time (e.g., 48 hours).

  • After incubation, collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins, then centrifuge to clarify.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature to allow for color development.

  • Measure the absorbance at 480 nm using a microplate reader.

  • The amount of kynurenine produced is proportional to the absorbance. Calculate the IC50 values based on the reduction in kynurenine production.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the S-benzylisothiourea derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

IDO1_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (T-Cell) cluster_inhibitor Inhibitor Action Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 substrate Tryptophan_Depletion Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine catalyzes Kynurenine_Accumulation Kynurenine Accumulation TCell_Activation T-Cell Activation Immune_Suppression Immune Suppression Tryptophan_Depletion->TCell_Activation required for Kynurenine_Accumulation->Immune_Suppression SBzIT_Derivative S-Benzylisothiourea Derivative SBzIT_Derivative->IDO1 inhibits

Caption: IDO1 Signaling Pathway and Inhibition by S-Benzylisothiourea Derivatives.

Antibacterial_Mechanism cluster_bacterial_cell Bacterial Cell cluster_inhibitor_action Inhibitor Action MreB MreB Protein Cell_Wall_Synthesis Cell Wall Synthesis MreB->Cell_Wall_Synthesis directs Cell_Wall_Disruption Cell Wall Disruption & Loss of Shape Rod_Shape Rod Shape Maintenance Cell_Wall_Synthesis->Rod_Shape essential for SBzIT_Derivative S-Benzylisothiourea Derivative SBzIT_Derivative->MreB potentially inhibits

Caption: Postulated Antibacterial Mechanism of S-Benzylisothiourea Derivatives.

Screening_Workflow start Start: Library of S-Benzylisothiourea Derivatives primary_screening Primary Screening (e.g., IDO1 Enzyme Assay) start->primary_screening hit_identification Hit Identification (Compounds with >50% inhibition) primary_screening->hit_identification secondary_screening Secondary Screening (Cell-based Assays, e.g., Kynurenine Production) hit_identification->secondary_screening Active sar_studies Structure-Activity Relationship (SAR) and Lead Optimization hit_identification->sar_studies Inactive cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) secondary_screening->cytotoxicity_assay lead_selection Lead Candidate Selection cytotoxicity_assay->lead_selection lead_selection->secondary_screening Toxic or Inpotent lead_selection->sar_studies Potent & Non-toxic end End: Preclinical Development sar_studies->end

Caption: General Workflow for Initial Screening of S-Benzylisothiourea Derivatives.

References

Methodological & Application

Application Notes and Protocols: S-Benzylisothiourea Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (S-BIT) is a small molecule inhibitor of indoleamine-2,3-dioxygenase (IDO1), an enzyme implicated in tumor-induced immune suppression.[1][2] By targeting IDO1, S-BIT presents a promising avenue for cancer immunotherapy. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, depletion of tryptophan and accumulation of kynurenine metabolites suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby allowing cancer cells to evade immune surveillance. Inhibition of IDO1 by S-BIT can reverse this immunosuppressive effect and enhance anti-tumor immunity.[1]

While much of the research in this area has focused on the related compound Benzyl isothiocyanate (BITC), S-Benzylisothiourea and its derivatives have shown potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest. This document provides an overview of the applications of this compound in cancer research, along with detailed protocols for key experiments.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of indoleamine-2,3-dioxygenase (IDO1).[2] By binding to the active site of the enzyme, it prevents the breakdown of tryptophan.[2] This leads to a reduction in the production of kynurenine and other immunosuppressive metabolites. The restoration of local tryptophan levels and the reduction of kynurenine can reactivate anti-tumor immune responses.

A cyclic analogue of S-benzylisothiourea has been shown to suppress kynurenine production by inhibiting STAT1 expression, which in turn suppresses IDO expression at the protein level in IFN-γ-treated cells.[3]

While direct inhibition of nitric oxide synthase (NOS) by S-BIT in the context of cancer is not extensively detailed in the provided results, the inhibition of iNOS is a recognized therapeutic strategy in cancer to counter immunosuppressive environments and inhibit tumor growth.[4][5][6]

Key Applications in Cancer Research

  • Immunotherapy: S-BIT's ability to inhibit IDO1 makes it a candidate for enhancing the efficacy of immunotherapies.[1] By mitigating tumor-induced immune suppression, it can potentially improve the response to checkpoint inhibitors and other immune-modulating agents.

  • Apoptosis Induction: Isothiocyanate derivatives have been shown to induce apoptosis in various cancer cell lines.[7][8][9][10] This is often mediated through the generation of reactive oxygen species (ROS), leading to DNA damage and activation of mitochondrial-dependent apoptotic pathways.[9][11][12]

  • Cell Cycle Arrest: Treatment with related isothiocyanates can lead to cell cycle arrest, primarily at the G2/M phase.[13][14][15][16] This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases and cyclins.[13]

  • Inhibition of Metastasis and Angiogenesis: Benzyl isothiocyanate has been shown to inhibit invasion and metastasis of cancer cells.[8][17] Furthermore, inhibitors of nitric oxide synthase have been demonstrated to suppress angiogenesis, a critical process for tumor growth and metastasis.[18][19]

  • Combination Therapy: S-BIT and related compounds can be used in combination with conventional chemotherapy agents to enhance their efficacy and overcome drug resistance.[17][20][21]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of S-Benzylisothiourea derivatives and the related compound Benzyl isothiocyanate (BITC) on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of S-Benzylisothiourea Derivatives

CompoundCell LineAssayIC50Reference
DC27 (a novel N-substituted thiourea derivative)Human Lung Carcinoma PanelBrdU incorporation2.5 - 12.9 µM[22]
S-(4-chlorobenzyl)isothiourea hydrochloride (C2)Pseudomonas aeruginosaMIC5032 µg/mL[23]
S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochlorideMRSAMIC908 µg/mL[23]

Table 2: In Vitro Cytotoxicity of Benzyl Isothiocyanate (BITC)

Cell LineAssayIC50Reference
Human Pancreatic Cancer (BxPC-3)Growth Inhibition~8 µM[13]
Human AML (SKM-1)Cell Viability4.0 - 5.0 µM[16]
Human AML (SKM/VCR - P-gp positive)Cell Viability4.0 - 5.0 µM[16]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound (S-BIT)

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of S-BIT in DMSO. Further dilute the stock solution in a complete medium to obtain a range of desired concentrations.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of S-BIT. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • This compound (S-BIT)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of S-BIT for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on the cell cycle distribution.

Materials:

  • This compound (S-BIT)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with S-BIT as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound (S-BIT)

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against IDO1, p-STAT3, STAT3, p-Akt, Akt, p-Erk1/2, Erk1/2, Bcl-2, Bax, Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with S-BIT as described previously.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling_Pathway_of_SBIT_in_Cancer_Cells SBIT S-Benzylisothiourea hydrochloride (S-BIT) IDO1 IDO1 SBIT->IDO1 inhibits Kynurenine Kynurenine IDO1->Kynurenine converts Tryptophan Tryptophan Tryptophan->IDO1 ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression promotes TCell T-Cell Activation ImmuneSuppression->TCell inhibits TumorCell Tumor Cell TCell->TumorCell attacks

Caption: Mechanism of S-BIT in reversing tumor immune evasion.

Experimental_Workflow_for_SBIT_Evaluation cluster_assays In Vitro Assays start Start: Cancer Cell Culture treat Treat with S-BIT (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle western Western Blot (Protein Expression) treat->western data Data Analysis (IC50, Apoptotic Rate, etc.) viability->data apoptosis->data cell_cycle->data western->data invivo In Vivo Studies (Xenograft Models) data->invivo end Conclusion invivo->end

Caption: Workflow for evaluating S-BIT's anti-cancer effects.

Apoptosis_Signaling_Pathway BITC Isothiocyanates (e.g., BITC) ROS ROS Generation BITC->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Mitochondria->Bax promotes Bcl2 Bcl-2 Mitochondria->Bcl2 inhibits Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by isothiocyanates.

Conclusion

This compound and its related compounds represent a promising class of molecules for cancer therapy, primarily through the modulation of the tumor immune microenvironment via IDO1 inhibition. Furthermore, their ability to induce apoptosis and cell cycle arrest highlights their potential for broader anti-cancer applications. The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic utility of S-BIT in various cancer models. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in combination with other cancer treatments.

References

Application of S-Benzylisothiourea Hydrochloride in Neurobiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (S-BIT) is a chemical compound recognized for its potent inhibitory effects on nitric oxide synthase (NOS) enzymes.[1] Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in a wide array of physiological and pathological processes. The overproduction of NO by neuronal nitric oxide synthase (nNOS) has been implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, stroke, and neuropathic pain. Consequently, the inhibition of nNOS represents a promising therapeutic strategy. S-BIT, as a competitive inhibitor of NOS, serves as a valuable pharmacological tool for investigating the roles of NO in neurobiology and for the development of novel neuroprotective agents.

These application notes provide a comprehensive overview of the use of S-BIT in neurobiological research, detailing its mechanism of action, quantitative data on its inhibitory activity, and explicit experimental protocols for its application in both in vitro and in vivo models.

Mechanism of Action

This compound functions as a competitive inhibitor of nitric oxide synthase by targeting the L-arginine binding site on the enzyme. NOS enzymes catalyze the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide. By competing with the endogenous substrate L-arginine, S-BIT effectively blocks the synthesis of NO. While S-BIT inhibits NOS isoforms, its specific selectivity profile is a crucial factor for its application in research.

The overactivation of nNOS is often linked to excitotoxicity, a process triggered by excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[2] This leads to a massive influx of calcium ions (Ca²⁺) into neurons, which in turn activates nNOS to produce damaging levels of NO. The resulting nitrosative stress contributes to neuronal injury and death. By inhibiting nNOS, S-BIT can mitigate these downstream effects of excitotoxicity.[3]

The primary signaling pathway modulated by S-BIT in neurobiology is the NO/cyclic guanosine monophosphate (cGMP) pathway. NO produced by nNOS activates soluble guanylyl cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP.[4][5] cGMP acts as a second messenger, activating protein kinase G (PKG) and modulating various downstream targets involved in synaptic plasticity, gene expression, and apoptosis. By reducing NO production, S-BIT effectively dampens the activation of this pathway, thereby influencing a range of neuronal functions.

Quantitative Data

CompoundTarget EnzymeCell/Tissue TypeIC50/EC50 ValueReference
S-Methylisothiourea (SMT)iNOSJ774.2 Macrophages8-24 times lower than NG-methyl-L-arginine
S-Ethylisothiourea (Ethyl-TU)iNOSJ774.2 Macrophages8-24 times lower than NG-methyl-L-arginine
S-Ethylisothiourea (Ethyl-TU)eNOSBovine Aortic Endothelial Cells4-6 times more potent than NG-methyl-L-arginine

Note: The inhibitory potency of this compound is expected to be in a similar range to these related compounds, but empirical determination is recommended for specific experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by S-BIT and a general workflow for evaluating its neuroprotective effects.

S-BIT Mechanism of Action cluster_Neuron Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens nNOS_activation nNOS Activation Ca_influx->nNOS_activation Activates NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production Catalyzes sGC_activation sGC Activation NO_production->sGC_activation Activates cGMP_production cGMP Production sGC_activation->cGMP_production Catalyzes Downstream Downstream Effects (e.g., PKG activation, Gene Expression, Apoptosis) cGMP_production->Downstream Neurodegeneration Neurodegeneration Downstream->Neurodegeneration SBIT S-Benzylisothiourea hydrochloride (S-BIT) SBIT->nNOS_activation Inhibits

Figure 1: Mechanism of S-BIT in preventing excitotoxicity.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Culture Neuronal Cell Culture (e.g., primary cortical neurons, SH-SY5Y) Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, NMDA) Cell_Culture->Induce_Toxicity Treat_SBIT Treat with S-BIT (various concentrations) Induce_Toxicity->Treat_SBIT Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Treat_SBIT->Assess_Viability Measure_NO Measure Nitric Oxide Production (e.g., Griess Assay) Treat_SBIT->Measure_NO Analyze_Pathways Analyze Signaling Pathways (e.g., Western Blot for p-CREB, cGMP ELISA) Treat_SBIT->Analyze_Pathways Animal_Model Animal Model of Neurological Disorder (e.g., Stroke model - MCAO, Neuroinflammation model - LPS injection) Administer_SBIT Administer S-BIT (e.g., i.p., i.v.) Animal_Model->Administer_SBIT Behavioral_Tests Behavioral Assessments (e.g., Neurological score, Morris water maze) Administer_SBIT->Behavioral_Tests Histology Histological Analysis (e.g., Infarct volume, Neuronal loss) Administer_SBIT->Histology Biochemical_Assays Biochemical Assays on Brain Tissue (e.g., NOS activity, Cytokine levels) Administer_SBIT->Biochemical_Assays

Figure 2: General experimental workflow for evaluating S-BIT.

Experimental Protocols

The following are detailed protocols adapted from established methodologies for the use of NOS inhibitors in neurobiological research. While these protocols do not specifically cite S-BIT, they provide a robust framework for its application. Researchers should optimize concentrations and incubation times for S-BIT based on preliminary dose-response studies.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent System

Objective: To determine the inhibitory effect of this compound on nitric oxide production in neuronal cell lysates or purified nNOS.

Materials:

  • This compound (S-BIT)

  • Purified nNOS enzyme or neuronal cell/tissue lysate

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin and CaCl₂ (for nNOS activation)

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of S-BIT in sterile, deionized water or an appropriate solvent. Create a series of dilutions to test a range of concentrations.

    • Prepare a reaction buffer containing NADPH, calmodulin, and CaCl₂.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the S-BIT dilutions or vehicle control to the appropriate wells.

    • Add the purified nNOS enzyme or cell/tissue lysate to all wells except the blank.

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Griess Reaction:

    • Terminate the enzymatic reaction.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NOS inhibition for each S-BIT concentration compared to the vehicle control.

    • Calculate the IC50 value of S-BIT by plotting the percentage of inhibition against the logarithm of the S-BIT concentration.

Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Objective: To evaluate the neuroprotective effects of this compound in a preclinical model of stroke.

Materials:

  • This compound (S-BIT)

  • Adult male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 4-0 nylon monofilament suture with a rounded tip

  • Physiological saline (vehicle)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Equipment for behavioral testing

Procedure:

  • Animal Preparation and MCAO Surgery:

    • Anesthetize the rat and perform the MCAO surgery as per established protocols to induce focal cerebral ischemia. This typically involves the intraluminal filament method.

    • Maintain the animal's body temperature at 37°C throughout the procedure.

  • Drug Administration:

    • Prepare a solution of S-BIT in sterile physiological saline.

    • Administer S-BIT or vehicle via a chosen route (e.g., intraperitoneal or intravenous injection) at a predetermined time point relative to the onset of ischemia (e.g., 30 minutes post-MCAO). The dosage should be based on pilot studies.

  • Reperfusion:

    • After a defined period of occlusion (e.g., 90-120 minutes), withdraw the filament to allow for reperfusion.

  • Behavioral Assessment:

    • At 24 hours post-MCAO (or other relevant time points), perform neurological deficit scoring and other behavioral tests (e.g., rotarod, grip strength) to assess functional outcomes.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.

    • Slice the brain into coronal sections (e.g., 2 mm thick).

    • Incubate the slices in a 2% TTC solution to stain viable tissue red, leaving the infarcted tissue white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the S-BIT-treated group and the vehicle-treated control group using appropriate statistical tests.

Protocol 3: Evaluation of S-BIT in a Mouse Model of Neuroinflammation

Objective: To assess the anti-neuroinflammatory effects of this compound.

Materials:

  • This compound (S-BIT)

  • Adult C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β)

  • Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes)

Procedure:

  • Animal Groups and Drug Administration:

    • Divide mice into experimental groups: Vehicle + Saline, Vehicle + LPS, S-BIT + LPS.

    • Dissolve S-BIT in sterile saline.

    • Administer S-BIT or vehicle via intraperitoneal (i.p.) injection. The dose should be determined from preliminary studies.

  • Induction of Neuroinflammation:

    • One hour after S-BIT/vehicle administration, inject LPS (e.g., 1-5 mg/kg, i.p.) or saline.

  • Tissue Collection:

    • At a predetermined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice.

    • For biochemical analysis, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.

    • For histological analysis, perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

  • Biochemical Analysis:

    • Homogenize the frozen brain tissue.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.

    • Measure nitrite/nitrate levels using the Griess assay as an indicator of NO production.

  • Immunohistochemical Analysis:

    • Process the fixed brains for cryosectioning or paraffin embedding.

    • Perform immunohistochemistry using antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively.

    • Quantify the staining intensity or the number of activated glial cells.

  • Data Analysis:

    • Compare the levels of inflammatory markers and the extent of glial activation between the different experimental groups.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of nitric oxide in the central nervous system. Its ability to inhibit nNOS makes it particularly relevant for studying and developing potential treatments for a range of neurological disorders characterized by excitotoxicity and neuroinflammation. The protocols provided herein offer a foundation for researchers to explore the neurobiological applications of S-BIT. It is imperative that researchers conduct pilot studies to determine the optimal dosage and timing of S-BIT administration for their specific experimental models. Further investigation into the precise selectivity and potency of S-BIT for each NOS isoform will undoubtedly enhance its utility in the field of neurobiology.

References

Application Notes and Protocols for S-Benzylisothiourea Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (SBITU) is a small molecule inhibitor with significant biological activities, primarily targeting key enzymes involved in immune modulation and inflammatory pathways.[1] Its principal mechanisms of action are the inhibition of Indoleamine-2,3-dioxygenase (IDO1) and Nitric Oxide Synthase (NOS).[1][2] By modulating these pathways, SBITU holds potential for investigation in various research areas, including cancer immunology, neurodegenerative diseases, and inflammatory disorders.[1] These application notes provide detailed protocols for utilizing SBITU in a cell culture setting to investigate its biological effects.

Mechanism of Action

SBITU exerts its biological effects through the competitive inhibition of at least two key enzymes:

  • Indoleamine-2,3-dioxygenase (IDO1): IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[1] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This suppresses the proliferation and function of effector T cells, contributing to immune evasion by cancer cells. SBITU, by inhibiting IDO1, can help restore anti-tumor immunity.[1]

  • Nitric Oxide Synthase (NOS): NOS enzymes are responsible for the production of nitric oxide (NO), a signaling molecule with diverse physiological roles.[2] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While NO is crucial for processes like vasodilation and neurotransmission, excessive NO production by iNOS is implicated in the pathophysiology of inflammation and septic shock. Isothiourea derivatives are potent competitive inhibitors of NOS at the L-arginine binding site.[2]

Data Presentation

Table 1: Template for IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
e.g., HeLaCervical CancerTBD24, 48, 72MTT/CCK-8
e.g., A431Skin CancerTBD24, 48, 72MTT/CCK-8
e.g., J774.2MacrophageTBD24Griess Assay

TBD: To be determined experimentally.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results.

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in anhydrous, cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the effect of SBITU on cell viability and allows for the calculation of the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A431)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the SBITU stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SBITU. Include a vehicle control (medium with the same concentration of DMSO as the highest SBITU concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • For MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450 nm for CCK-8).

  • Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of SBITU to inhibit IDO1 activity in cells, which is induced by interferon-gamma (IFN-γ).

Materials:

  • Human cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, A431)

  • Complete culture medium

  • Recombinant human IFN-γ

  • This compound stock solution

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • Reagent for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells (e.g., HeLa) into a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

  • Prepare serial dilutions of SBITU in culture medium supplemented with L-tryptophan (e.g., 100 µM).

  • Remove the IFN-γ-containing medium and add the medium with the SBITU dilutions to the cells. Include appropriate controls.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 10% (w/v) to precipitate proteins.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the clear supernatant to a new 96-well plate.

  • Add the kynurenine detection reagent and measure the absorbance at the appropriate wavelength (e.g., 480 nm).

  • Create a standard curve with known concentrations of kynurenine to quantify its production.

  • Calculate the percentage of IDO1 inhibition for each SBITU concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Macrophage cell line (e.g., J774.2) or other cells capable of producing NO.

  • Lipopolysaccharide (LPS) to induce iNOS expression.

  • Complete culture medium.

  • This compound stock solution.

  • Griess Reagent System.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of SBITU for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS and NO production. Include unstimulated and vehicle-treated controls.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.

  • Calculate the percentage of NO production inhibition for each SBITU concentration.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to analyze the effect of SBITU on the expression and phosphorylation status of key proteins in the IFN-γ/STAT1 and NF-κB signaling pathways.

Materials:

  • Cell line of interest.

  • This compound.

  • Stimulants (e.g., IFN-γ for STAT1 activation, LPS or TNF-α for NF-κB activation).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-STAT1 (Tyr701), anti-STAT1, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-IDO1, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency.

  • Pre-treat the cells with SBITU at desired concentrations for a specified time.

  • Stimulate the cells with the appropriate agent (e.g., IFN-γ or LPS) for a short period (e.g., 15-60 minutes for phosphorylation events).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

IDO1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Cell IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR Binds Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport JAK JAK IFNGR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 IDO1_Gene IDO1 Gene pSTAT1->IDO1_Gene Induces Transcription IDO1_Protein IDO1 Enzyme IDO1_Gene->IDO1_Protein Translation IDO1_Protein->Tryptophan_int Kynurenine Kynurenine Tryptophan_int->Kynurenine Catalyzes Immune_Suppression Immune Suppression (T-Cell Arrest) Kynurenine->Immune_Suppression Leads to SBITU S-Benzylisothiourea hydrochloride SBITU->IDO1_Protein Inhibits

Caption: SBITU inhibits the IDO1 enzyme, blocking kynurenine production.

NOS_Inhibition_Pathway cluster_cell Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway Activates iNOS_Gene iNOS Gene NF-kB_Pathway->iNOS_Gene Induces Transcription iNOS_Protein iNOS Enzyme iNOS_Gene->iNOS_Protein Translation L-Arginine L-Arginine iNOS_Protein->L-Arginine Nitric_Oxide Nitric Oxide (NO) L-Arginine->Nitric_Oxide Catalyzes Inflammation Inflammation Nitric_Oxide->Inflammation Contributes to SBITU S-Benzylisothiourea hydrochloride SBITU->iNOS_Protein Inhibits

Caption: SBITU inhibits iNOS, reducing nitric oxide production.

Experimental_Workflow_SBITU cluster_assays Perform Assays Start Start: Cell Culture Prepare_Stock Prepare SBITU Stock Solution Start->Prepare_Stock Cell_Seeding Seed Cells in Multi-well Plates Prepare_Stock->Cell_Seeding Treatment Treat Cells with SBITU (and/or Stimulants like IFN-γ/LPS) Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (MTT/CCK-8) Incubation->Viability_Assay IDO1_Assay IDO1 Inhibition Assay (Kynurenine Measurement) Incubation->IDO1_Assay NOS_Assay NOS Inhibition Assay (Griess Assay) Incubation->NOS_Assay Western_Blot Western Blot Analysis (Protein Expression/Phosphorylation) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis IDO1_Assay->Data_Analysis NOS_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General workflow for studying SBITU in cell culture.

References

Application Notes: S-Benzylisothiourea Hydrochloride for the Detection of Cobalt and Nickel

Application Notes and Protocols for the Separation and Identification of Carboxylic Acids using S-Benzylisothiourea Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of S-Benzylisothiourea hydrochloride for the separation and characterization of carboxylic acids. This method relies on the formation of crystalline S-benzylisothiouronium salts, which exhibit sharp and characteristic melting points, facilitating the identification of unknown carboxylic acids.

Introduction

The precise identification of carboxylic acids is a critical step in various stages of chemical research and drug development. While spectroscopic methods provide invaluable structural information, classical derivatization techniques remain a robust and cost-effective tool for confirmation and characterization. This compound is a reagent that reacts with carboxylic acids to form stable, crystalline salts with distinct melting points. This property is particularly useful for the separation of carboxylic acids from reaction mixtures and for the unambiguous identification of unknown carboxylic acid samples. The sharp melting points of these derivatives serve as a reliable physical constant for comparison with known standards.

Principle of the Method

The underlying principle of this method is a salt formation reaction. The carboxylic acid is first converted to its corresponding carboxylate salt by treatment with a base, typically sodium bicarbonate or sodium hydroxide. This carboxylate anion then undergoes a double displacement reaction with the S-Benzylisothiouronium cation from this compound. The resulting S-benzylisothiouronium salt of the carboxylic acid is often sparingly soluble in the reaction medium and precipitates out as a crystalline solid.

The general reaction is as follows:

R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂ R-COONa + [C₆H₅CH₂SC(NH₂)₂]⁺Cl⁻ → [C₆H₅CH₂SC(NH₂)₂]⁺[R-COO]⁻ + NaCl

These crystalline derivatives are then isolated, purified by recrystallization, and their melting points are determined. By comparing the observed melting point with a database of known S-benzylisothiouronium salts, the original carboxylic acid can be identified.

Safety Precautions

This compound is a toxic substance.

  • Hazard: Fatal if swallowed.[1][2]

  • Precautions:

    • Always handle this reagent in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Do not eat, drink, or smoke when using this product.[1]

  • First Aid:

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

    • If on skin: Remove contaminated clothing and wash skin thoroughly with soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Experimental Protocols

General Protocol for the Preparation of S-Benzylisothiouronium Salts

This protocol provides a general procedure for the derivatization of a carboxylic acid.

Materials:

  • Carboxylic acid sample (approx. 0.1 g)

  • This compound

  • 10% Sodium bicarbonate solution or 5% Sodium hydroxide solution

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • Dissolution of the Carboxylic Acid: Dissolve approximately 0.1 g of the carboxylic acid in 2 mL of warm water. If the acid is not soluble in water, add 10% sodium bicarbonate solution dropwise until complete dissolution is achieved and effervescence ceases. Alternatively, dissolve the acid in 2 mL of ethanol and add a few drops of phenolphthalein indicator, then add 5% sodium hydroxide solution dropwise until a permanent pink color is obtained. If excess base is added, it should be neutralized with a few drops of dilute hydrochloric acid.

  • Preparation of the Reagent Solution: Prepare a solution of this compound by dissolving approximately 0.2 g of the reagent in 2 mL of water.

  • Formation of the Derivative: Add the carboxylic acid salt solution to the this compound solution. Shake the mixture vigorously and cool it in an ice bath until a crystalline precipitate forms. If no precipitate forms immediately, scratching the inside of the test tube with a glass rod may induce crystallization.

  • Isolation of the Derivative: Collect the crystalline product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold water.

  • Recrystallization: Purify the crude derivative by recrystallizing it from ethanol or an ethanol-water mixture. Dissolve the crystals in a minimum amount of hot solvent and allow the solution to cool slowly to obtain well-formed crystals.

  • Drying and Melting Point Determination: Dry the purified crystals thoroughly and determine their melting point using a calibrated melting point apparatus. Compare the observed melting point with the literature values to identify the carboxylic acid.

Data Presentation

The melting points of S-benzylisothiouronium salts are crucial for the identification of the parent carboxylic acids. The following table provides the melting points for the derivatives of some common carboxylic acids.

Carboxylic AcidS-Benzylisothiouronium Salt Melting Point (°C)
Benzoic Acid172-174[3]
Succinic AcidNot specified in search results

Note: This table provides a limited set of data. For a comprehensive list of melting points for S-benzylisothiouronium derivatives of a wide range of carboxylic acids, it is highly recommended to consult a reliable reference text such as "Vogel's Textbook of Practical Organic Chemistry".

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow described in these application notes.

RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Salt (R-COONa) RCOOH->Carboxylate + Base Base Base (e.g., NaHCO₃) SBTHCl S-Benzylisothiourea Hydrochloride SBTSalt S-Benzylisothiouronium Salt (Crystalline Precipitate) SBTHCl->SBTSalt Carboxylate->SBTSalt

Caption: Chemical reaction pathway for the formation of S-benzylisothiouronium salts.

start Start: Carboxylic Acid Sample dissolve 1. Dissolve Carboxylic Acid in Base (e.g., NaHCO₃ soln.) start->dissolve mix_cool 3. Mix Solutions and Cool in Ice Bath dissolve->mix_cool prepare_reagent 2. Prepare Aqueous Solution of This compound prepare_reagent->mix_cool precipitate Crystalline Precipitate Forms mix_cool->precipitate filter 4. Isolate Precipitate by Suction Filtration precipitate->filter recrystallize 5. Recrystallize from Ethanol/Water filter->recrystallize dry_mp 6. Dry Crystals and Determine Melting Point recrystallize->dry_mp identify 7. Compare MP with Literature for Identification dry_mp->identify

Caption: Experimental workflow for the preparation and identification of carboxylic acids.

References

Application of S-Benzylisothiourea Hydrochloride in Multicomponent Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride is a versatile and readily available reagent that serves as a valuable building block in multicomponent reactions (MCRs) for the synthesis of a variety of heterocyclic compounds. Its utility is particularly pronounced in Biginelli-type reactions, where it acts as a surrogate for thiourea, leading to the formation of 2-benzylthio-substituted dihydropyrimidines. These resulting scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The benzylthio group can be retained in the final molecule or can serve as a leaving group for further functionalization, adding to the synthetic utility of this reagent. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dihydropyrimidine derivatives.

Three-Component Synthesis of 2-Benzylthio-1,4-dihydropyrimidines

The one-pot, three-component reaction of this compound, an aromatic aldehyde, and a β-ketoester, typically ethyl acetoacetate, provides a straightforward and efficient route to highly functionalized 2-benzylthio-1,4-dihydropyrimidine-5-carboxylates. This acid-catalyzed condensation is a variation of the classical Biginelli reaction.

A general representation of this multicomponent reaction is depicted in the following scheme:

G reagents S-Benzylisothiourea hydrochloride plus1 + reagents->plus1 aldehyde Aromatic Aldehyde plus2 + aldehyde->plus2 ketoester β-Ketoester (e.g., Ethyl Acetoacetate) product 2-Benzylthio-1,4-dihydropyrimidine Derivative ketoester->product Reflux plus1->aldehyde plus2->ketoester catalyst Acid Catalyst (e.g., HCl) catalyst->ketoester

Caption: General scheme of the three-component Biginelli-type reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various ethyl 2-(benzylthio)-4-aryl-6-methyl-1,4-dihydropyrimidine-5-carboxylates from the multicomponent reaction of this compound, substituted aromatic aldehydes, and ethyl acetoacetate.

Aldehyde (Ar-CHO)ProductReaction Time (h)Yield (%)Melting Point (°C)
BenzaldehydeEthyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate685198-200
4-ChlorobenzaldehydeEthyl 2-(benzylthio)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate788210-212
4-MethoxybenzaldehydeEthyl 2-(benzylthio)-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate690188-190
4-NitrobenzaldehydeEthyl 2-(benzylthio)-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate882220-222
3-NitrobenzaldehydeEthyl 2-(benzylthio)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate880215-217
4-(Trifluoromethyl)benzaldehydeEthyl 2-(benzylthio)-6-methyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrimidine-5-carboxylate784205-207

Experimental Protocols

General Procedure for the Synthesis of Ethyl 2-(Benzylthio)-4-aryl-6-methyl-1,4-dihydropyrimidine-5-carboxylates

This protocol outlines a typical procedure for the one-pot, three-component synthesis of 2-benzylthio-1,4-dihydropyrimidines.

Materials:

  • This compound (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount, ~4-5 drops)

  • Ethanol (15-20 mL)

  • Deionized water

  • Cold ethanol (for washing)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add ethanol (15-20 mL) to the flask to dissolve the reactants.

  • Add a catalytic amount of concentrated hydrochloric acid (4-5 drops) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction (typically 6-8 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the crude 2-benzylthio-1,4-dihydropyrimidine derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure compound.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism for the acid-catalyzed Biginelli-type reaction using S-benzylisothiourea and a general experimental workflow.

Biginelli_Mechanism Aldehyde Ar-CHO Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Isothiourea S-Benzylisothiourea Proton H+ Acylimine_Intermediate N-Acylimine Intermediate Protonated_Aldehyde->Acylimine_Intermediate + Isothiourea - H2O Open_Chain_Adduct Open-Chain Adduct Acylimine_Intermediate->Open_Chain_Adduct + Enol Ketoester_Enol Enol of β-Ketoester Dihydropyrimidine 2-Benzylthio-1,4- dihydropyrimidine Open_Chain_Adduct->Dihydropyrimidine Cyclization - H2O

Caption: Proposed mechanism for the Biginelli-type reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine Reactants: S-Benzylisothiourea HCl, Aldehyde, Ethyl Acetoacetate B Add Ethanol and Catalytic HCl A->B C Reflux for 6-8 hours B->C D Cool to Room Temperature C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Cold Water and Ethanol F->G H Dry Product G->H I Recrystallize from Ethanol H->I J Characterization (NMR, IR, MS) I->J

Caption: General experimental workflow for the synthesis.

Application Notes and Protocols: Preparation of S-Benzylisothiourea Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-benzylisothiourea hydrochloride and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development. These compounds have garnered attention for their diverse biological activities, including antimicrobial properties and enzyme inhibition. Notably, certain derivatives are potent inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway, which is a critical target in cancer immunotherapy. This document provides detailed protocols for the synthesis of this compound derivatives, methods for their characterization, and a summary of their biological applications.

Introduction

This compound serves as a crucial scaffold in the synthesis of various heterocyclic compounds and as a reagent for the identification and separation of acids.[1] The core structure consists of a thiourea group S-alkylated with a benzyl group, which can be readily modified to generate a library of derivatives with diverse physicochemical and biological properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.[1]

Recent research has highlighted the potential of S-benzylisothiourea derivatives as therapeutic agents. For instance, S-(3,4-dichlorobenzyl)isothiourea has been shown to induce spherical cell formation in Escherichia coli, indicating a potential antibacterial mechanism.[2] Furthermore, various derivatives have been identified as potent inhibitors of nitric oxide synthase and Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression within the tumor microenvironment.[2]

General Synthetic Protocol

The most common method for the preparation of this compound derivatives involves the reaction of a substituted benzyl chloride with thiourea in a suitable solvent, typically ethanol. The resulting this compound derivative can then be isolated and purified by recrystallization.

Materials and Equipment
  • Substituted benzyl chloride

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Recrystallization solvent (e.g., ethanol, water)

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Procedure

A detailed procedure for the synthesis of the parent this compound is provided in Organic Syntheses, which can be adapted for the preparation of its derivatives.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 equivalent) in absolute ethanol.

  • To this solution, add the substituted benzyl chloride (1.0 equivalent).

  • Attach a reflux condenser to the flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation of the Product

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid is the crude this compound derivative.

Step 4: Purification

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Step 5: Characterization

  • Determine the melting point of the purified product.

  • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Physicochemical and Spectroscopic Data of Selected Derivatives

The following table summarizes the physicochemical and biological activity data for a selection of this compound derivatives.

DerivativeR-GroupMolecular FormulaMelting Point (°C)Yield (%)Biological Activity (IC₅₀/MIC)Reference
1 HC₈H₁₁ClN₂S172-174>95IDO Inhibition[3]
2 4-ClC₈H₁₀Cl₂N₂S--Induces spherical cells in E. coli[2]
3 3,4-diClC₈H₉Cl₃N₂S--Potent inducer of spherical cells in E. coli[2]
4 4-CH₃C₉H₁₃ClN₂S---
5 4-NO₂C₈H₁₀ClN₃O₂S---

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials: Substituted Benzyl Chloride Thiourea reaction Reaction in Ethanol (Reflux) start->reaction isolation Solvent Removal (Rotary Evaporation) reaction->isolation crude Crude Product isolation->crude recrystallization Recrystallization crude->recrystallization Purify filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure Purified Product drying->pure mp Melting Point pure->mp nmr NMR (¹H, ¹³C) pure->nmr ftir FT-IR pure->ftir ms Mass Spectrometry pure->ms analysis_end Structural Confirmation & Purity Assessment mp->analysis_end nmr->analysis_end ftir->analysis_end ms->analysis_end G cluster_pathway Kynurenine Pathway in Cancer Immunity cluster_inhibition Mechanism of Action tryptophan Tryptophan ido IDO Enzyme tryptophan->ido Metabolized by kynurenine Kynurenine ido->kynurenine Produces tcell_inhibition T-cell Inhibition (Apoptosis, Anergy) kynurenine->tcell_inhibition treg_activation Treg Activation kynurenine->treg_activation immunosuppression Immunosuppressive Tumor Microenvironment tcell_inhibition->immunosuppression treg_activation->immunosuppression sbitu S-Benzylisothiourea Derivatives sbitu->ido Inhibits

References

S-Benzylisothiourea Hydrochloride: Application Notes and Protocols for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Benzylisothiourea hydrochloride (S-BITU) is a small molecule inhibitor that has garnered significant attention in biochemical and pharmacological research. It is particularly recognized for its inhibitory activity against key enzymes such as Indoleamine-2,3-dioxygenase (IDO) and Nitric Oxide Synthase (NOS).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme kinetics studies, aimed at elucidating its inhibitory mechanisms and potential therapeutic applications.

S-BITU's ability to modulate the activity of these enzymes makes it a valuable tool in the study of various physiological and pathological processes, including immune regulation, neurotransmission, and vascular function.[1][3] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a laboratory setting.

Mechanism of Action

This compound primarily acts as a competitive inhibitor for both IDO and NOS. In the case of IDO, it competes with the natural substrate, tryptophan, for binding to the enzyme's active site.[1][2] This inhibition prevents the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway which is implicated in immune suppression and neurodegenerative diseases.[1] Similarly, as a potent inhibitor of nitric oxide synthase, S-BITU and its derivatives compete with the substrate L-arginine, thereby blocking the production of nitric oxide (NO), a critical signaling molecule.

Data Presentation: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 / KiCell Line / ConditionsReference
S-benzylisothiourea derivative 3r IDO1sub-µMA431 cells[4][5]
S-benzylisothiourea derivative 10h IDO1sub-µMA431 cells[4][5]
Cyclic analogue 2i Kynurenine ProductionIC50 = 0.34 µMIFN-γ-treated A431 cells[6]

Note: The data presented above is for derivatives of S-Benzylisothiourea and not for this compound itself. Researchers should determine the specific IC50 and Ki values for this compound under their experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the role of this compound in relevant biological pathways and the general workflow for its study, the following diagrams are provided.

IDO_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis SBITU S-Benzylisothiourea hydrochloride SBITU->IDO1 Competitive Inhibition ImmuneSuppression Immune Suppression (e.g., T-cell anergy) Kynurenine->ImmuneSuppression Leads to

Indoleamine-2,3-dioxygenase (IDO) Pathway Inhibition.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NitricOxide Nitric Oxide (NO) NOS->NitricOxide Catalysis SBITU S-Benzylisothiourea hydrochloride SBITU->NOS Competitive Inhibition PhysiologicalEffects Physiological Effects (e.g., Vasodilation, Neurotransmission) NitricOxide->PhysiologicalEffects Mediates

Nitric Oxide Synthase (NOS) Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (IDO/NOS) - Substrate (Trp/L-Arg) - S-BITU dilutions - Buffers and cofactors Incubation Incubate Enzyme with S-BITU Reagents->Incubation Reaction Initiate reaction with Substrate Incubation->Reaction Measurement Measure product formation (e.g., Kynurenine, NO/Citrulline) Reaction->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse IC50_Ki Calculate IC50 and Ki values DoseResponse->IC50_Ki

General Experimental Workflow for Enzyme Inhibition Studies.

Experimental Protocols

The following are generalized protocols for studying the inhibition of IDO and NOS by this compound. These should be optimized based on the specific enzyme source (recombinant or cellular lysates) and the detection method available.

Protocol 1: In Vitro Indoleamine-2,3-dioxygenase (IDO1) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on IDO1 activity by quantifying the production of kynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • This compound

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to obtain a range of concentrations.

    • Prepare the assay buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare the L-tryptophan substrate solution in the assay buffer. The final concentration should be at or near the Km of the enzyme.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of recombinant IDO1 enzyme to each well.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to each well.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Kynurenine:

    • Stop the reaction by adding TCA to each well.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitate.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • If the Km of the substrate is known, the Ki value can be calculated using the Cheng-Prusoff equation for competitive inhibition.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the inhibition of NOS activity by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide.

Materials:

  • NOS enzyme (e.g., from rat cerebellum for nNOS or bovine aortic endothelial cells for eNOS)

  • This compound

  • L-[³H]Arginine (radiolabeled substrate) or a non-radiolabeled L-arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Calcium chloride

  • HEPES buffer (pH 7.4)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Griess Reagent (for NO detection)

  • 96-well microplate

  • Scintillation counter or microplate reader

Procedure (L-Citrulline Conversion Assay):

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare the assay buffer: HEPES buffer (pH 7.4) containing NADPH, calmodulin, BH4, and CaCl2.

    • Prepare the substrate solution containing L-[³H]Arginine and unlabeled L-arginine.

  • Enzyme Inhibition Assay:

    • In microcentrifuge tubes, add the NOS enzyme preparation.

    • Add varying concentrations of this compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

    • Initiate the reaction by adding the L-arginine substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Separation and Detection of L-Citrulline:

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The resin will bind the unreacted L-[³H]Arginine.

    • Elute the L-[³H]Citrulline from the column.

    • Quantify the amount of L-[³H]Citrulline in the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 and Ki values as described in Protocol 1.

Alternative Procedure (Nitric Oxide Detection using Griess Reagent):

  • Follow steps 1 and 2 of the L-Citrulline Conversion Assay, using non-radiolabeled L-arginine.

  • After the incubation period, transfer the supernatant to a new 96-well plate.

  • Add Griess Reagent to each well. A color change will indicate the presence of nitrite, a stable breakdown product of NO.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

This compound serves as a valuable research tool for investigating the kinetics and biological roles of enzymes like IDO and NOS. The provided protocols offer a framework for characterizing its inhibitory properties. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and to further explore the therapeutic potential of this and related compounds in various disease models.

References

Application Notes and Protocols: Antimicrobial Activity of S-benzylisothiourea Derivatives Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of S-benzylisothiourea derivatives against the opportunistic pathogen Pseudomonas aeruginosa. This document includes a summary of their biological activity, detailed experimental protocols for in vitro evaluation, and a visualization of their proposed mechanism of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a series of substituted benzoylthiourea derivatives, which share a similar structural scaffold with S-benzylisothiourea compounds, has been evaluated against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth, is a key metric for antimicrobial activity. The data presented below is derived from studies on newly synthesized fluoro-substituted benzoylthiourea derivatives.[1]

Compound IDPhenyl Ring Substituent(s)MIC (µg/mL) against P. aeruginosa
5a 4-F125
5b 2-F125
5c 3-F>1000
5d 2,4,6-triF>1000
5e 2-CF₃>1000
5f 3-CF₃>1000
5g 4-CF₃>1000

Note: The compounds listed are benzoylthiourea derivatives. This data is presented to illustrate the structure-activity relationship of related thiourea compounds against P. aeruginosa.[1] Compounds with a single fluorine substitution at the 2- or 4-position of the phenyl ring (5a and 5b) demonstrated the highest activity against P. aeruginosa among the tested derivatives.[1] In other studies, the S-benzylisothiourea derivative S-(4-chlorobenzyl)isothiourea hydrochloride (referred to as C2) showed an MIC₅₀ of 32 µg/mL against P. aeruginosa.[2][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of S-benzylisothiourea derivatives against P. aeruginosa using the broth microdilution method.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853, PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • S-benzylisothiourea derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of P. aeruginosa into 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of each S-benzylisothiourea derivative.

    • Perform serial two-fold dilutions of each compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Anti-Biofilm Activity Assay by Crystal Violet Staining

This protocol describes a method to assess the ability of S-benzylisothiourea derivatives to inhibit biofilm formation by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain capable of biofilm formation (e.g., PAO1)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • S-benzylisothiourea derivatives

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of P. aeruginosa in TSB at 37°C.

    • Dilute the overnight culture 1:100 in fresh TSB.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of the S-benzylisothiourea derivatives at various concentrations to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation for Biofilm Formation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization and Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Mechanism of Action and Visualization

S-benzylisothiourea derivatives, such as (S-3,4-dichlorobenzyl) isothiourea hydrochloride (A22), have been shown to target the bacterial cytoskeletal protein MreB. MreB is a homolog of eukaryotic actin and is crucial for maintaining the rod shape of many bacteria, including P. aeruginosa.

Signaling Pathway and Cellular Effects:

The inhibition of MreB by S-benzylisothiourea derivatives disrupts the formation of the helical MreB filaments that are located beneath the cell membrane. This disruption leads to a cascade of downstream effects that ultimately compromise bacterial viability and virulence.

G cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_effects Downstream Effects S-benzylisothiourea S-benzylisothiourea MreB Protein MreB Protein S-benzylisothiourea->MreB Protein Inhibits MreB Filament Assembly MreB Filament Assembly MreB Protein->MreB Filament Assembly Required for Loss of Rod Shape Loss of Rod Shape MreB Filament Assembly->Loss of Rod Shape Disruption leads to Impaired Cell Division Impaired Cell Division MreB Filament Assembly->Impaired Cell Division Disruption leads to Defective Chromosome Segregation Defective Chromosome Segregation MreB Filament Assembly->Defective Chromosome Segregation Disruption leads to Reduced Motility Reduced Motility Loss of Rod Shape->Reduced Motility Inhibition of Biofilm Formation Inhibition of Biofilm Formation Loss of Rod Shape->Inhibition of Biofilm Formation

Caption: Mechanism of action of S-benzylisothiourea derivatives.

Experimental Workflow Visualization:

The following diagram illustrates the general workflow for the evaluation of the antimicrobial and anti-biofilm activity of S-benzylisothiourea derivatives against Pseudomonas aeruginosa.

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Culture P. aeruginosa Culture P. aeruginosa MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Culture P. aeruginosa->MIC Assay (Broth Microdilution) Anti-biofilm Assay (Crystal Violet) Anti-biofilm Assay (Crystal Violet) Culture P. aeruginosa->Anti-biofilm Assay (Crystal Violet) Prepare Compound Dilutions Prepare Compound Dilutions Prepare Compound Dilutions->MIC Assay (Broth Microdilution) Prepare Compound Dilutions->Anti-biofilm Assay (Crystal Violet) Determine MIC Value Determine MIC Value MIC Assay (Broth Microdilution)->Determine MIC Value Quantify Biofilm Inhibition Quantify Biofilm Inhibition Anti-biofilm Assay (Crystal Violet)->Quantify Biofilm Inhibition

Caption: Experimental workflow for antimicrobial evaluation.

References

Green Chemistry Approaches to S-Benzylisothiourea Hydrochloride Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of S-Benzylisothiourea hydrochloride, with a focus on environmentally benign "green" chemistry approaches. Traditional synthetic methods often rely on volatile organic solvents and prolonged reaction times. The protocols outlined below explore microwave-assisted, ultrasound-assisted, and solvent-free methodologies as greener alternatives, aiming to reduce reaction times, energy consumption, and waste generation.

Overview of Synthetic Methodologies

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between benzyl chloride and thiourea. While the conventional method, often performed in a solvent like ethanol, is effective, it can be time-consuming and energy-intensive.[1][2] Green chemistry principles encourage the exploration of alternative energy sources and reaction conditions to improve the environmental footprint of such processes.[3]

Conventional Synthesis: This method involves heating the reactants in a solvent, typically for an hour or more, to achieve a high yield.[1][2]

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions by efficiently heating the reactants.[4] This technique often leads to shorter reaction times and can sometimes be performed under solvent-free conditions.[5]

Ultrasound-Assisted Synthesis (Sonochemistry): The application of high-frequency sound waves can induce acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance reaction rates.[6][7] This method can often be carried out at room temperature, reducing energy consumption.

Solvent-Free Synthesis: By eliminating the solvent, this approach reduces waste and simplifies product purification. Reactions can be performed by grinding the solid reactants together, sometimes with the aid of a catalyst or a minimal amount of a non-volatile liquid to facilitate the reaction.[5][8]

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters of the conventional synthesis and the proposed green alternative methods. The data for the green methods are based on typical conditions reported for similar reactions and represent a starting point for optimization.

ParameterConventional MethodMicrowave-Assisted (Proposed)Ultrasound-Assisted (Proposed)Solvent-Free (Proposed)
Solvent Ethanol[1][2]None or minimal high-boiling solventWater or EthanolNone
Reaction Time 1 hour[1][2]2-5 minutes30-60 minutes10-15 minutes (grinding)
Temperature Reflux (approx. 78 °C)[1][2]80-120 °CRoom TemperatureRoom Temperature
Energy Source Oil bath/heating mantleMicrowave IrradiationUltrasonic BathMechanical Grinding
Yield Quantitative[2]Expected to be high (>90%)Expected to be high (>90%)Expected to be high (>90%)

Experimental Protocols

Conventional Synthesis Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Materials:

  • Thiourea

  • Benzyl chloride

  • Ethanol (95%)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a 500-mL round-bottom flask, combine thiourea (19.1 g, 250 mmol) and benzyl chloride (31.7 g, 250 mmol).[1][2]

  • Add 250 mL of ethanol to the flask.[1][2]

  • Equip the flask with a condenser and a magnetic stir bar.

  • Heat the mixture to reflux using a heating mantle or oil bath and stir for 1 hour.[1][2]

  • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator to obtain the crude this compound as a white solid.[2] The product is typically of sufficient purity for many applications or can be recrystallized from a suitable solvent if necessary.

Proposed Microwave-Assisted Synthesis Protocol (Solvent-Free)

This proposed protocol is based on general procedures for microwave-assisted organic synthesis.[4]

Materials:

  • Thiourea

  • Benzyl chloride

  • Microwave-safe reaction vessel

  • Domestic or laboratory microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, gently grind thiourea (7.61 g, 100 mmol) and benzyl chloride (12.66 g, 100 mmol) to ensure a homogenous mixture.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a moderate power level (e.g., 300-400 W) for 2-5 minutes in short intervals to monitor the reaction progress and avoid overheating.

  • After the reaction is complete (as determined by TLC or melting point of a small sample), allow the vessel to cool to room temperature.

  • The resulting solid is the crude this compound.

Proposed Ultrasound-Assisted Synthesis Protocol

This proposed protocol is based on general procedures for sonochemical synthesis.[6][7]

Materials:

  • Thiourea

  • Benzyl chloride

  • Ethanol or Water

  • Erlenmeyer flask or beaker

  • Ultrasonic bath

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • In an Erlenmeyer flask, combine thiourea (7.61 g, 100 mmol) and benzyl chloride (12.66 g, 100 mmol).

  • Add a minimal amount of a suitable solvent like ethanol or water (e.g., 50 mL) to create a slurry.

  • Place the flask in an ultrasonic bath filled with water.

  • Turn on the ultrasound and sonicate the mixture for 30-60 minutes at room temperature. Gentle stirring may improve the reaction rate.

  • Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC).

  • Once the reaction is complete, if a solvent was used, remove it via rotary evaporation or filtration if the product precipitates upon cooling. The resulting solid is the crude this compound.

Proposed Solvent-Free Grinding Synthesis Protocol

This proposed protocol is based on general procedures for mechanochemical synthesis.[8]

Materials:

  • Thiourea

  • Benzyl chloride

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, combine thiourea (7.61 g, 100 mmol) and benzyl chloride (12.66 g, 100 mmol).

  • Grind the two solids together vigorously with a pestle for 10-15 minutes. The friction and pressure generated will initiate the reaction.

  • The mixture may become pasty or solidify as the reaction progresses.

  • Continue grinding until the reaction is complete (as determined by TLC or melting point of a small sample).

  • The resulting solid in the mortar is the crude this compound.

Visualized Workflows

G Conventional Synthesis Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up reactants Thiourea + Benzyl Chloride dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux for 1 hour dissolve->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate product S-Benzylisothiourea HCl evaporate->product G Green Synthesis Workflows cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted cluster_solvent_free Solvent-Free Grinding mw_mix Mix Reactants mw_irradiate Irradiate (2-5 min) mw_mix->mw_irradiate mw_product Product mw_irradiate->mw_product us_mix Mix Reactants in Solvent us_sonicate Sonicate (30-60 min) us_mix->us_sonicate us_isolate Isolate Product us_sonicate->us_isolate us_product Product us_isolate->us_product sf_mix Combine Reactants sf_grind Grind (10-15 min) sf_mix->sf_grind sf_product Product sf_grind->sf_product

References

Industrial scale synthesis of 2-benzyl-2-thiopseudourea hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for 2-Benzyl-2-Thiopseudourea Hydrochloride

Introduction

2-Benzyl-2-thiopseudourea hydrochloride, also known as S-benzylisothiouronium chloride, is a crystalline solid widely utilized in analytical and synthetic chemistry.[1][2] It serves as a key reagent for the identification and separation of carboxylic, sulfinic, and sulfonic acids.[1][2][3] In the field of drug development, its analogs have been investigated as small-molecule inhibitors of indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune response regulation.[1][4] The compound is typically an off-white to light beige crystalline powder.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of 2-benzyl-2-thiopseudourea hydrochloride is presented in the table below.

PropertyValueReferences
CAS Number538-28-3[1]
Molecular FormulaC8H11ClN2S[1]
Molecular Weight202.7 g/mol [1]
Melting Point172-177 °C (a lower melting form at 146-148 °C is sometimes obtained)[1][2][6]
SolubilitySoluble in methanol (1g/10 mL) and water (250 g/L at 15 °C). Insoluble in ether.[1][2][3]
AppearanceOff-white to light beige crystalline powder[1][5]
StorageInert atmosphere, Room Temperature. The compound is hygroscopic.[1][3]

Safety Profile

2-Benzyl-2-thiopseudourea hydrochloride is classified as a toxic substance and should be handled with appropriate safety precautions.[1][2] It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes.[1][3] When heated to decomposition, it emits highly toxic fumes of hydrogen chloride, sulfur oxides, and nitrogen oxides.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2][4]

Industrial Scale Synthesis Protocol

The industrial scale synthesis of 2-benzyl-2-thiopseudourea hydrochloride is typically achieved through the reaction of benzyl chloride with thiourea in an alcoholic solvent.[6][7] The reaction is straightforward and generally results in a high yield of the desired product.

Reaction Scheme

cluster_product Product A Benzyl Chloride C 2-Benzyl-2-thiopseudourea hydrochloride A->C Ethanol, Reflux B Thiourea B->C

Caption: Reaction scheme for the synthesis of 2-benzyl-2-thiopseudourea hydrochloride.

Experimental Workflow

G start Start reactants Charge reactor with benzyl chloride, thiourea, and ethanol start->reactants reflux Heat the mixture to reflux (approx. 95-96°C) for 30 minutes to 2 hours reactants->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Continue stirring for up to 12 hours to complete precipitation cool->precipitate filter Filter the resulting precipitate precipitate->filter wash Wash the collected solid with cold anhydrous ethanol filter->wash dry Dry the final product in air or under vacuum wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of 2-benzyl-2-thiopseudourea hydrochloride.

Detailed Methodology

This protocol is based on a nearly quantitative synthesis method.[6]

Materials and Equipment:

  • Benzyl chloride

  • Thiourea

  • Anhydrous Ethanol

  • Large-scale reaction vessel with a reflux condenser and stirring mechanism

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Charging the Reactor: In a large-scale reaction vessel equipped with a reflux condenser, combine equimolar amounts of benzyl chloride and thiourea.[8] For example, for a 1-mole scale reaction, use 126 g of benzyl chloride and 76 g of thiourea.[6]

  • Solvent Addition: Add anhydrous ethanol as the solvent. A typical ratio is approximately 200 mL of ethanol per mole of benzyl chloride.[6]

  • Reaction: Heat the mixture to reflux with stirring. The reaction is vigorous and should be carefully controlled.[6] Maintain the reflux for a period of 30 minutes to 2 hours.[1][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Crystallization: After the reflux period, cool the resulting homogeneous solution to room temperature.[1][6] For complete precipitation, continue stirring the mixture for an extended period, for instance, 12 hours.[1][5]

  • Isolation: Collect the precipitated solid by filtration.[1][6]

  • Washing: Wash the collected precipitate with cold anhydrous ethanol to remove any unreacted starting materials and impurities.[1][5]

  • Purification (Optional): For higher purity, the product can be recrystallized from ethanol or a 0.2M HCl solution.[1][6] It is noted that a lower-melting point form can sometimes be obtained, which can be converted to the higher-melting form by recrystallization from ethanol, seeded with the higher-melting product.[6]

  • Drying: Dry the final product in the air or in a vacuum oven at a moderate temperature (e.g., 40°C).[8]

Quantitative Data Summary

ParameterValueReference
Benzyl Chloride (1 mole)126 g[6]
Thiourea (1 mole)76 g[6]
Ethanol200-250 mL[6][8]
Reaction TemperatureReflux (approx. 95-96 °C)[1][8]
Reaction Time30 minutes - 2 hours[1][6]
YieldNearly quantitative[6]
Melting Point172-174 °C[6]

References

Application Notes and Protocols: S-Benzylisothiourea Hydrochloride for Enhanced Perovskite Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of S-Benzylisothiourea hydrochloride (BITC) in the fabrication of perovskite solar cells (PSCs). The inclusion of BITC as a passivation agent has been demonstrated to significantly enhance the efficiency, stability, and overall performance of all-inorganic Cesium Lead Iodide Bromide (CsPbIBr₂) perovskite solar cells.

Introduction

Perovskite solar cells are a promising photovoltaic technology, offering high power conversion efficiencies and low manufacturing costs. However, challenges related to stability and defects at the perovskite surface and grain boundaries hinder their commercialization. This compound has emerged as a key multifunctional passivator, addressing these issues by healing the soft lattice of the perovskite, reducing detrimental defects, and improving charge extraction.[1] This document outlines the application of BITC in CsPbIBr₂ perovskite solar cells, providing experimental protocols and performance data.

Mechanism of Action

This compound enhances perovskite solar cell performance through a multi-pronged approach:

  • Defect Passivation: The electron-donating groups within the BITC molecule interact with and passivate defects on the perovskite surface, reducing non-radiative recombination centers.

  • Lattice "Glue": The chloride ions from BITC are believed to act as a "lattice glue," strengthening the perovskite crystal structure and improving its stability.[1]

  • Reduced Work Function: Treatment with BITC lowers the work function of the perovskite layer, which facilitates more efficient hole extraction and transfer to the hole transport layer.[1]

  • Enhanced Hydrophobicity: The presence of BITC on the perovskite surface increases its hydrophobicity, providing a barrier against moisture ingress and thereby improving the long-term stability of the device.[1]

Below is a diagram illustrating the proposed mechanism of this compound at the perovskite interface.

cluster_perovskite Perovskite Layer cluster_passivation Passivation Agent cluster_effects Performance Enhancement Perovskite CsPbIBr₂ Perovskite EfficientHoleExtraction Efficient Hole Extraction Defects Surface Defects (e.g., halide vacancies) ReducedDefects Reduced Defect Density BITC S-Benzylisothiourea hydrochloride (BITC) BITC->Perovskite Reduces Work Function Cl⁻ acts as 'lattice glue' BITC->Defects Passivates ImprovedStability Enhanced Stability (Moisture Resistance) BITC->ImprovedStability Increases Hydrophobicity

Mechanism of BITC in Perovskite Solar Cells.

Quantitative Data Summary

The application of this compound as a passivation layer has demonstrated a significant improvement in the performance of all-inorganic CsPbIBr₂ perovskite solar cells. The table below summarizes the key performance metrics of devices with and without BITC treatment.

ParameterControl DeviceBITC Treated Device
Power Conversion Efficiency (PCE) 7.72%10.56%
Open-Circuit Voltage (Voc) Not Reported1.327 V
Short-Circuit Current Density (Jsc) Not ReportedNot Reported
Fill Factor (FF) Not ReportedNot Reported
Long-Term Air Stability DegradesStable for over 110 days at 5% RH (unencapsulated)
Light Irradiation Stability DegradesStable for over 16 hours at 50% RH

Data sourced from a study on all-inorganic CsPbIBr₂ perovskite solar cells without a hole transporting material.[1]

Experimental Protocols

This section provides a detailed protocol for the fabrication of a CsPbIBr₂ perovskite solar cell and the subsequent surface passivation using this compound.

Materials and Reagents
  • FTO-coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl)

  • Deionized water

  • Acetone

  • Isopropanol (IPA)

  • Titanium dioxide (TiO₂) precursor solution

  • Cesium iodide (CsI)

  • Lead bromide (PbBr₂)

  • Lead iodide (PbI₂)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • This compound (BITC)

  • Carbon electrode paste

Experimental Workflow

The following diagram outlines the major steps in the fabrication and passivation process.

start Start sub_prep 1. Substrate Preparation (Cleaning and Etching of FTO glass) start->sub_prep etl_dep 2. Electron Transport Layer (ETL) Deposition (e.g., Spin-coating of TiO₂) sub_prep->etl_dep pero_dep 3. Perovskite Layer Deposition (Spin-coating of CsPbIBr₂ precursor) etl_dep->pero_dep passivation 4. BITC Passivation (Spin-coating of BITC solution) pero_dep->passivation carbon_elec 5. Carbon Electrode Deposition (Screen-printing) passivation->carbon_elec characterization 6. Device Characterization (J-V, Stability Tests) carbon_elec->characterization end End characterization->end

Fabrication workflow for BITC-passivated perovskite solar cells.
Detailed Fabrication Steps

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 20 minutes to remove organic residues and improve wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer onto the FTO substrate using a method such as spray pyrolysis or spin-coating of a TiO₂ precursor solution.

    • Anneal the TiO₂ layer at a high temperature (e.g., 500 °C) to form the crystalline anatase phase.

  • Perovskite Layer Deposition:

    • Prepare the CsPbIBr₂ perovskite precursor solution by dissolving CsI, PbBr₂, and PbI₂ in a mixture of DMF and DMSO. A typical molar ratio might involve an excess of lead halides.

    • Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox. A two-step spin program is often used (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 150 °C for 10 minutes) to complete the crystallization process.

  • This compound Passivation:

    • Prepare a dilute solution of this compound in a suitable solvent such as isopropanol or acetonitrile. A typical concentration would be in the range of 0.1 to 1 mg/mL.

    • Spin-coat the BITC solution onto the cooled perovskite film. A typical spin-coating speed would be around 4000 rpm for 30 seconds.

    • Anneal the BITC-treated perovskite film at a moderate temperature (e.g., 100 °C for 5 minutes) to remove the solvent and promote interaction with the perovskite surface.

  • Carbon Electrode Deposition:

    • Deposit a carbon-based electrode onto the passivated perovskite layer. This is often done by screen-printing a carbon paste.

    • Anneal the device at a moderate temperature (e.g., 120 °C) to cure the carbon electrode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated AM 1.5G illumination (100 mW/cm²).

    • Conduct stability tests by exposing the unencapsulated devices to controlled environments of humidity and continuous light illumination to assess their long-term performance.

Conclusion

The use of this compound as a surface passivator for all-inorganic CsPbIBr₂ perovskite solar cells presents a facile and effective method for significantly improving device efficiency and stability. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to incorporate this promising material into their perovskite solar cell research and development efforts. Further optimization of the BITC treatment parameters and its application to other perovskite compositions are exciting avenues for future investigation.

References

Troubleshooting & Optimization

S-Benzylisothiourea hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with S-Benzylisothiourea hydrochloride. Below you will find data on its solubility, detailed experimental protocols, and troubleshooting guidance to facilitate your experiments.

Solubility Data

The solubility of this compound in water and various organic solvents is summarized below. This data is crucial for designing experiments that require the compound to be in solution, such as in drug formulation and biological assays.

SolventSolubilityTemperature (°C)
Water250 g/L15
Methanol100 g/L[1]Not Specified
Ethanol100 g/L[2]Not Specified
Alcohol (General)Soluble[3][4]Not Specified
EtherInsoluble[3]Not Specified
AcetoneData not available-
AcetonitrileData not available-
Dimethylformamide (DMF)Data not available-
Dimethyl sulfoxide (DMSO)Data not available-

Experimental Protocols

Methodology for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials and place them in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

    • Stir the mixtures vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the clear filtrate with a known volume of the solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L) x Dilution factor)

Troubleshooting and FAQs

This section addresses common issues that may arise during the handling and dissolution of this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is my this compound not dissolving in water as expected?

    • A1: Several factors could be at play. Ensure the temperature of the water is as specified in the solubility data (e.g., 15°C for 250 g/L). The pH of the water can also influence the solubility of this hydrochloride salt; highly acidic or basic conditions may alter its dissolution. Finally, verify the purity of your compound, as impurities can affect solubility.

  • Q2: Can I heat the solvent to increase the solubility of this compound?

    • A2: Generally, increasing the temperature will increase the solubility of a solid in a liquid. However, be cautious as excessive heat may lead to the degradation of the compound. It is advisable to conduct stability studies at elevated temperatures before proceeding.

  • Q3: The compound precipitates out of the solution upon cooling. How can I prevent this?

    • A3: This indicates that you have created a supersaturated solution at a higher temperature. To maintain the compound in solution, you will need to keep the temperature at or above the level at which it fully dissolved. If the experiment requires a lower temperature, you will be limited to the solubility limit at that specific temperature.

  • Q4: What is the best way to prepare a stock solution?

    • A4: Based on the available data, water, methanol, or ethanol are good choices for preparing stock solutions. For example, to prepare a 100 mg/mL (100 g/L) stock solution in methanol or ethanol, you can dissolve 1 g of this compound in 10 mL of the solvent. Gentle warming and stirring may aid dissolution. Always filter the stock solution through a 0.22 µm or 0.45 µm filter to remove any particulates.

  • Q5: Is this compound stable in aqueous solutions?

    • A5: As a hydrochloride salt, it is expected to be relatively stable in neutral to mildly acidic aqueous solutions. However, in alkaline conditions, the free base may be liberated, which could have different stability and solubility characteristics. It is recommended to use freshly prepared solutions for experiments.

Visualizing the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your experiment involving this compound.

SolventSelectionWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Define Experimental Needs concentration Required Concentration? start->concentration temp Operating Temperature? start->temp compatibility Solvent-Assay Compatibility? start->compatibility check_data Consult Solubility Data Table water Water check_data->water High Solubility (250 g/L @ 15°C) methanol Methanol check_data->methanol High Solubility (100 g/L) ethanol Ethanol check_data->ethanol High Solubility (100 g/L) other Other Organic Solvents check_data->other Data Unavailable end Solvent Selected water->end methanol->end ethanol->end test_solubility Perform Solubility Test other->test_solubility test_solubility->end

References

Stability and storage conditions for S-Benzylisothiourea hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of S-Benzylisothiourea hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to ensure its integrity and obtain reliable experimental results.

Summary of Recommended Storage and Stability:

ParameterRecommendationSource(s)
Storage Temperature Room temperature (10°C - 25°C).
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][2]
Sensitivity Hygroscopic (sensitive to moisture). Keep away from strong oxidizing agents, bases, and metals.[1]
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[3][4]
Shelf Life Up to 60 months under appropriate storage conditions.[5]

Detailed Stability Considerations:

This compound is a white to off-white crystalline powder that is generally stable when stored correctly.[5][6] However, its hygroscopic nature means it can absorb moisture from the atmosphere, which may lead to degradation over time.[1] It is highly soluble in water and methanol.[1][2]

Under basic conditions, similar isothiourea derivatives have been shown to undergo hydrolysis.[7] Therefore, it is critical to avoid contact with alkaline substances during storage and in experimental setups where stability is desired. Combustion of this compound can produce toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride.[1][2]

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent experimental results or low yield in derivatization reactions. 1. Degradation of this compound: Improper storage may have led to hydrolysis. 2. Suboptimal reaction conditions: Incorrect solvent, temperature, or pH. 3. Presence of impurities: The starting material may contain impurities.1. Use fresh or properly stored reagent: Ensure the compound has been stored in a desiccator or under an inert atmosphere. 2. Optimize reaction parameters: Use an appropriate solvent (e.g., ethanol) and ensure the reaction is carried out at the recommended temperature. For derivatization of carboxylic acids, the reaction is often performed in a slightly basic solution, but prolonged exposure to strong bases should be avoided to minimize hydrolysis of the reagent. 3. Check the purity of the reagent: If possible, verify the purity of this compound using a suitable analytical method (e.g., melting point, HPLC).
Difficulty dissolving the compound. 1. Incorrect solvent: While soluble in water and methanol, it may be less soluble in other organic solvents. 2. Low temperature of the solvent. 1. Use an appropriate solvent: Water, methanol, or ethanol are generally good choices.[1][2] 2. Gently warm the solvent: If safe for the experiment, slight warming can aid dissolution.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). 1. Degradation of the compound: Hydrolysis or oxidation may have occurred. 2. Reaction with solvent or other reagents. 1. Prepare fresh solutions: Use freshly prepared solutions of this compound for your experiments. 2. Analyze a blank: Run a blank with the solvent and other reagents to identify any potential interfering peaks. 3. Characterize degradation products: If degradation is suspected, techniques like LC-MS can help identify the degradation products. Common degradation pathways for similar compounds involve hydrolysis to the corresponding thiol and other byproducts.[7]
The solid material appears clumpy or discolored. Absorption of moisture: Due to its hygroscopic nature, the compound can absorb water from the air, leading to changes in its physical appearance.[1]Dry the material: If appropriate for your application, the material can be dried under vacuum. However, it is best to use a fresh, properly stored batch to ensure the highest quality.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, ideally at room temperature (10°C - 25°C). Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere (like nitrogen or argon) is highly recommended to prevent moisture absorption.[1]

Q2: How stable are solutions of this compound?

A2: Aqueous and alcoholic solutions should be prepared fresh for optimal performance. Over time, especially in neutral to basic aqueous solutions, the compound can undergo hydrolysis.[7] The stability of the solution will depend on the solvent, pH, and temperature. For critical applications, it is advisable to assess the solution's stability over the intended experimental duration.

Q3: What are the primary degradation products of this compound?

Q4: Can I use this compound that has changed in appearance (e.g., become clumpy)?

A4: A change in physical appearance, such as clumping, likely indicates moisture absorption.[1] This could compromise the purity and reactivity of the compound. For sensitive experiments, it is strongly recommended to use a fresh lot of the reagent that has been stored under the recommended conditions.

Q5: What safety precautions should I take when handling this compound?

A5: this compound is toxic if swallowed.[1][8] It is important to handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.[8]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).

  • For acid hydrolysis, add hydrochloric acid to a final concentration of 0.1 M.

  • For base hydrolysis, add sodium hydroxide to a final concentration of 0.1 M.

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL).

  • Add hydrogen peroxide to a final concentration of 3%.

  • Incubate the solution at room temperature.

  • Monitor the reaction at different time intervals.

  • Analyze the samples to quantify the remaining compound and any degradation products.

3. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).

  • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze.

4. Photostability:

  • Expose a solution and a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH guidelines.

  • Keep a control sample protected from light.

  • After a defined exposure period, analyze both the exposed and control samples.

Illustrative Quantitative Stability Data (Hypothetical):

The following table presents hypothetical data to illustrate the expected stability profile under forced degradation conditions. Actual results may vary.

ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)
0.1 M HCl246015%
0.1 M NaOH86040%
3% H₂O₂242510%
Solid72605%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start Start Weigh_SBH Weigh S-Benzylisothiourea hydrochloride Start->Weigh_SBH Dissolve Dissolve in appropriate solvent Weigh_SBH->Dissolve Acid Acid Hydrolysis (e.g., 0.1M HCl) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidative Stress (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 60°C) Photo Photostability (UV/Vis light) Sampling Sample at time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for hydrolysis) Sampling->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Data Quantify Degradation Analyze->Data End End Data->End

Caption: Experimental workflow for a forced degradation study.

signaling_pathway Tryptophan Tryptophan IDO_Enzyme Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO_Enzyme substrate Kynurenine Kynurenine IDO_Enzyme->Kynurenine catalysis Immune_Suppression T-cell Suppression & Immune Tolerance Kynurenine->Immune_Suppression SBH S-Benzylisothiourea hydrochloride SBH->IDO_Enzyme inhibition

Caption: Inhibition of the IDO signaling pathway by this compound.

References

Technical Support Center: Purification of S-Benzylisothiourea Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of S-Benzylisothiourea hydrochloride by recrystallization. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and quantitative data to facilitate successful purification.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My this compound will not dissolve in the recrystallization solvent. What should I do?

Answer: This issue typically arises from using an insufficient amount of solvent or not heating the solvent to a high enough temperature. This compound is soluble in water and alcohol.[1] For effective dissolution, ensure you are using a sufficient volume of hot solvent. Gradually add more hot solvent to your crude product until it completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield.

Question: After dissolving the compound and cooling the solution, no crystals have formed. What are the next steps?

Answer: The absence of crystal formation upon cooling could be due to several factors, including supersaturation or the use of excessive solvent. To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to achieve saturation.

  • Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Question: The recrystallized product appears oily or forms an oil instead of crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point. To prevent this:

  • Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent to lower the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a stable crystal lattice.

  • Solvent System Modification: Consider using a mixed solvent system. For instance, if you are using ethanol, adding a small amount of a solvent in which the compound is less soluble (an anti-solvent), like water, can sometimes promote crystallization over oiling.

Question: The yield of my recrystallized this compound is very low. What are the possible reasons?

Answer: A low recovery yield is a common issue in recrystallization. Potential causes include:

  • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing is necessary to remove impurities, excessive washing can dissolve some of your purified crystals. Use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Question: My purified this compound has a low melting point or a broad melting range. What does this indicate?

Answer: A depressed or broad melting point range is a strong indicator of impurities remaining in your product. Incomplete removal of starting materials (benzyl chloride, thiourea), byproducts, or residual solvent can cause this. A second recrystallization step may be necessary to achieve higher purity. The reported melting point for this compound is in the range of 172-177 °C.[1]

Quantitative Data

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueNotes
Melting Point 172-177 °CA sharp melting point within this range indicates high purity.
Solubility in Water 250 g/L at 15 °CHighly soluble in water.[2]
Solubility in Methanol 1 g/10 mLSoluble in methanol.[2]
Typical Recovery Yield 85-95%When recrystallizing from ethanol.[3]
Appearance White to off-white crystalline powderThe purified product should be a white crystalline solid.[4]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from an Ethanol/Water Solvent System

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate beaker, heat ethanol on a hot plate.

    • Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with gentle swirling or magnetic stirring. The solution should be near its boiling point.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a stemless funnel and a clean receiving flask with a small amount of hot ethanol to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • If the compound is highly soluble in ethanol, add hot water dropwise to the hot filtrate until the solution becomes slightly turbid (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolve_issue Product Not Dissolving dissolve->dissolve_issue add_solvent Add More Hot Solvent dissolve_issue->add_solvent Yes cool Cool Solution dissolve_issue->cool No add_solvent->dissolve no_crystals No Crystals Form cool->no_crystals induce_crystallization Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce_crystallization Yes oiling_out Product Oils Out no_crystals->oiling_out No induce_crystallization->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No reheat_add_solvent->cool low_yield Low Yield collect_crystals->low_yield check_procedure Review Procedure: - Too much solvent? - Premature crystallization? - Excessive washing? low_yield->check_procedure Yes impure_product Impure Product (Low/Broad MP) low_yield->impure_product No recrystallize_again Perform a Second Recrystallization impure_product->recrystallize_again Yes end Pure Product impure_product->end No recrystallize_again->start

References

Technical Support Center: Overcoming Poor Solubility of S-benzylisothiourea Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of S-benzylisothiourea derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My S-benzylisothiourea derivative precipitates immediately upon dilution into my aqueous assay buffer. What is the likely cause?

A: This is a common issue for poorly soluble compounds. The primary cause is that the concentration of your compound exceeds its solubility limit in the aqueous buffer.[1] Many S-benzylisothiourea derivatives are lipophilic and, while soluble in organic solvents like DMSO, they can "crash out" of solution when introduced to a predominantly aqueous environment due to a sharp change in solvent polarity.

Q2: My compound appears soluble initially but then precipitates over the course of my cell-based assay incubation. Why does this happen?

A: Several factors could be at play. Temperature shifts, such as moving from room temperature to 37°C, can affect solubility. Additionally, the pH of the cell culture medium can change over time due to cell metabolism or the CO2 environment in the incubator, which may impact the solubility of pH-sensitive compounds.[1] The compound may also be interacting with components in the media, such as salts or proteins, leading to precipitation.

Q3: What is the maximum concentration of DMSO I should use in my assay?

A: A final DMSO concentration of 0.5% to 1% is generally recommended as a starting point. While higher concentrations might improve the solubility of your compound, they can also be toxic to cells or interfere with enzyme activity, leading to unreliable results. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: How can I determine the kinetic solubility of my S-benzylisothiourea derivative in my specific assay buffer?

A: You can perform a kinetic solubility assay.[2] This typically involves preparing a serial dilution of your compound in the assay buffer and measuring the formation of precipitate over a set period. Common detection methods include nephelometry (light scattering) or UV spectrophotometry after filtration to remove any undissolved compound.[2]

Q5: Is it acceptable to use a solution that has a visible precipitate?

A5: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Troubleshooting Guides

Observation: Immediate Precipitation Upon Dilution
Potential CauseRecommended Solution
Concentration Exceeds Solubility Decrease the final concentration of the compound. Perform a dose-response experiment to find the maximum soluble concentration.
Solvent Polarity Shock Add the compound stock to the assay buffer dropwise while gently vortexing or stirring to allow for gradual mixing.[1]
Poor Compound Dispersal After adding the compound to the buffer, briefly sonicate the solution to aid in dissolution.
Observation: Precipitation During Incubation
Potential CauseRecommended Solution
Temperature Shift Pre-warm the assay buffer or cell culture media to the incubation temperature (e.g., 37°C) before adding the compound.[1]
pH Shift in Media Ensure your cell culture medium is adequately buffered for the incubator's CO2 concentration (e.g., consider using HEPES buffer).
Interaction with Media Components Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is present, test solubility with and without serum.

Data Presentation

Table 1: Physicochemical Properties of S-benzylisothiourea Hydrochloride

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂SChemBK
Molar Mass 202.7 g/mol ChemBK
Melting Point 172-177°CChemBK
Water Solubility 250 g/L (at 15°C)ChemBK
Methanol Solubility 1g / 10 mLChemBK

Note: The hydrochloride salt form generally exhibits higher aqueous solubility than the free base or many of its less polar derivatives.

Table 2: Hypothetical Comparison of Solubilization Strategies for a Poorly Soluble S-benzylisothiourea Derivative

Formulation StrategyMaximum Soluble Concentration (µM) in PBS (pH 7.4)Observations
1% DMSO (Control) 5Significant precipitation above this concentration.
1% DMSO with 5% Solutol HS 15 50Clear solution, indicating improved solubility with a surfactant.
1% DMSO in 20% PEG400 75Clear solution, co-solvent significantly enhances solubility.
1% DMSO with 10mM HP-β-Cyclodextrin 120Formation of an inclusion complex dramatically improves solubility.

This table presents illustrative data to demonstrate the potential impact of different formulation strategies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the concentration at which an S-benzylisothiourea derivative precipitates from a chosen buffer over a defined period.

Materials:

  • Test S-benzylisothiourea derivative

  • Anhydrous DMSO

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom microplate

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the S-benzylisothiourea derivative in 100% DMSO.

  • Plate Setup: In the 96-well plate, perform a serial dilution of the DMSO stock solution directly into the assay buffer. For example, add 2 µL of the 10 mM stock to 198 µL of buffer to achieve a starting concentration of 100 µM. Then, perform 2-fold serial dilutions across the plate. Include control wells with buffer and 1% DMSO only.

  • Mixing: Mix the plate immediately on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours.

  • Measurement: Read the plate using a nephelometer to measure the intensity of scattered light.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The kinetic solubility limit is the concentration at which the LSU signal sharply increases above the baseline of the buffer/DMSO control.

Visualizations

Signaling Pathway: IDO1 in Tumor Immune Evasion

S-benzylisothiourea derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the tryptophan catabolism pathway.[2][3] IDO1 is often exploited by tumor cells to create an immunosuppressive microenvironment. The diagram below illustrates this pathway and the inhibitory action of S-benzylisothiourea derivatives.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_inhibition Therapeutic Intervention IDO IDO1 Enzyme Kynurenine Kynurenine IDO->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO Catabolized by TCell_Inhibition T-Cell Inhibition & Apoptosis Kynurenine->TCell_Inhibition Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Immune_Evasion Tumor Immune Evasion TCell_Inhibition->Immune_Evasion Treg_Activation->Immune_Evasion SBITU S-benzylisothiourea Derivatives SBITU->IDO Inhibits

Caption: IDO1 pathway in cancer and its inhibition.

Experimental Workflow: Troubleshooting Compound Precipitation

The following workflow provides a systematic approach to diagnosing and resolving issues of compound precipitation in assays.

Troubleshooting_Workflow Start Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock Immediate_Precipitation Precipitation upon dilution? Check_Stock->Immediate_Precipitation Yes Remake_Stock Remake stock solution (use anhydrous DMSO, warm/sonicate) Check_Stock->Remake_Stock No Delayed_Precipitation Precipitation during incubation? Immediate_Precipitation->Delayed_Precipitation No Reduce_Concentration Lower final concentration Immediate_Precipitation->Reduce_Concentration Yes Adjust_Conditions Adjust assay conditions (pre-warm buffer, check pH) Delayed_Precipitation->Adjust_Conditions Yes End Optimized Assay Delayed_Precipitation->End No Remake_Stock->Immediate_Precipitation Modify_Dilution Modify dilution method (slow addition, vortexing) Reduce_Concentration->Modify_Dilution Use_Excipients Incorporate excipients (surfactants, co-solvents, cyclodextrins) Modify_Dilution->Use_Excipients Use_Excipients->End Adjust_Conditions->End

Caption: A workflow for troubleshooting compound precipitation.

Logical Relationship: Formulation Strategy Selection

Choosing an appropriate solubilization strategy depends on the physicochemical properties of the S-benzylisothiourea derivative.

Strategy_Selection cluster_strategies Solubilization Strategies cluster_considerations Key Considerations Compound Poorly Soluble S-benzylisothiourea Derivative CoSolvent Co-solvents (e.g., PEG, Propylene Glycol) Compound->CoSolvent Surfactant Surfactants (e.g., Polysorbates, Solutol) Compound->Surfactant Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Compound->Cyclodextrin pH_Modification pH Modification (for ionizable compounds) Compound->pH_Modification Assay_Compatibility Assay Compatibility (Cell toxicity, enzyme inhibition) CoSolvent->Assay_Compatibility Required_Concentration Required Concentration CoSolvent->Required_Concentration Surfactant->Assay_Compatibility Surfactant->Required_Concentration Cyclodextrin->Assay_Compatibility Cyclodextrin->Required_Concentration pH_Modification->Assay_Compatibility pH_Modification->Required_Concentration Compound_Properties Compound Properties (pKa, logP) Compound_Properties->CoSolvent Compound_Properties->Surfactant Compound_Properties->Cyclodextrin Compound_Properties->pH_Modification

Caption: Decision factors for selecting a solubilization strategy.

References

Optimizing reaction conditions for S-benzylisothiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the synthesis of S-benzylisothiourea. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of S-benzylisothiourea?

The synthesis of S-benzylisothiourea, typically as its hydrochloride salt, is achieved by the reaction of thiourea with benzyl chloride. The sulfur atom of thiourea acts as a nucleophile, attacking the benzylic carbon of benzyl chloride and displacing the chloride ion.

Q2: What are the typical reactants and solvents used in this synthesis?

The standard synthesis involves the reaction of thiourea and benzyl chloride.[1][2][3][4] Ethanol is the most commonly used solvent for this reaction.[1][2][3][4]

Q3: What are the standard reaction conditions for synthesizing S-benzylisothiourea hydrochloride?

Typically, equimolar amounts of thiourea and benzyl chloride are refluxed in ethanol.[1][2] The reaction is generally heated for a duration of 30 minutes to 1 hour.[1][2]

Q4: How is the this compound product isolated and purified?

After the reaction is complete, the mixture is cooled, which often leads to the precipitation of the product.[2] The solid product can then be collected by filtration.[2] Recrystallization from ethanol is a common method for purification.[2] The solvent can also be removed using a rotary evaporator to obtain the solid product.[1]

Q5: What is the expected yield and melting point of this compound?

The reaction typically results in a nearly quantitative yield of this compound.[2] The melting point of the product is reported to be in the range of 172-174 °C.[2] A lower melting form (146-148 °C) is sometimes obtained, which can be converted to the higher melting form by recrystallization from ethanol.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the reaction is refluxed for the recommended time (30-60 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).[1]
Impure starting materials.Use pure thiourea and benzyl chloride.
Incorrect stoichiometry.Use equimolar amounts of thiourea and benzyl chloride.[1]
Product has a Low Melting Point (around 146-148 °C) Formation of a metastable crystalline form.Recrystallize the product from ethanol. Seeding the solution with a crystal of the higher-melting form can facilitate the conversion.[2]
Product is Difficult to Filter Very fine crystals have formed.Allow the cooled solution to stand for a longer period to allow for larger crystal growth.
Presence of Unreacted Starting Materials in the Final Product Insufficient reaction time or temperature.Ensure the reaction mixture reaches and maintains the reflux temperature of ethanol. Increase the reaction time if necessary and monitor by TLC.[1]
Yellowish or Discolored Product Impurities from starting materials or side reactions.Recrystallize the product from ethanol. The use of activated carbon during recrystallization can help remove colored impurities.

Experimental Protocols

Synthesis of this compound [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiourea (1 equivalent) and benzyl chloride (1 equivalent).[1]

  • Solvent Addition: Add ethanol to the flask.[1]

  • Heating: Heat the mixture to reflux with stirring for 30-60 minutes.[1][2] A vigorous reaction may occur.[2]

  • Cooling and Crystallization: After the reflux period, cool the reaction mixture to room temperature. The product, this compound, should precipitate out of the solution.[2]

  • Isolation: Collect the precipitated solid by filtration.[2]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.[2]

  • Drying: Dry the purified product.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis

ParameterValueReference
Thiourea 1 equivalent[1]
Benzyl Chloride 1 equivalent[1]
Solvent Ethanol[1][2]
Temperature Reflux[1][2]
Reaction Time 30 - 60 minutes[1][2]
Yield Quantitative[1][2]
Melting Point 172-174 °C (stable form)[2]
146-148 °C (metastable form)[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Thiourea + Benzyl Chloride in Ethanol reflux Reflux (30-60 min) reactants->reflux cooling Cool to RT reflux->cooling Reaction Completion filtration Filtration cooling->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Drying recrystallization->drying final_product S-Benzylisothiourea Hydrochloride drying->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_time Reaction time sufficient? start->check_time Yes end Proceed with Work-up start->end No check_temp Reflux temp reached? check_time->check_temp Yes solution Increase time/temp Use pure reagents check_time->solution No check_purity Starting material purity? check_temp->check_purity Yes check_temp->solution No check_purity->solution No check_purity->end Yes

Caption: Troubleshooting logic for low yield in S-benzylisothiourea synthesis.

References

S-Benzylisothiourea hydrochloride safety precautions and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, handling protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with S-Benzylisothiourea hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a chemical compound that primarily functions as a potent inhibitor of nitric oxide synthase (NOS).[1] It is commonly used in cardiovascular and neurobiological research, as well as in studies investigating cellular signaling pathways, particularly in the context of cancer research.[1]

Q2: What are the main hazards associated with this compound?

The primary hazard of this compound is its acute oral toxicity; it is fatal if swallowed.[2][3][4][5] It is also an irritant and can be harmful if it comes into contact with the skin or is inhaled.[3][6] When heated to decomposition, it can emit toxic fumes of nitrogen oxides, sulfur oxides, and hydrogen chloride.[4][7]

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] It should be kept away from incompatible materials such as strong oxidizing agents, bases, and metals.[3][8][9]

Q4: How should I prepare a solution of this compound for my experiment?

This compound is soluble in water and methanol.[4][10] To prepare a solution, it can be dissolved in the appropriate solvent. For example, it is soluble in methanol at a concentration of 1 g/10 mL.[4][10] When preparing aqueous solutions, it can be crystallized from 0.2M hydrochloric acid.[8] Always prepare solutions in a well-ventilated area, preferably under a chemical fume hood.[8][9]

Safety and Handling Data

The following table summarizes key quantitative safety and handling data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₁ClN₂S[8]
Molecular Weight 202.71 g/mol [8]
Melting Point 172-179 °C[2][7][10]
Boiling Point 283.2°C at 760 mmHg[4]
Flash Point 125.1°C[4]
Water Solubility 250 g/L at 15°C[4]
Toxicity (Oral, Rat LD50) 27-150 mg/kg[4][7]
Toxicity (Subcutaneous, Mouse LDL0) 80 mg/kg[4][7]
UN Number 2811[2]
Hazard Class 6.1[2][7]
Packing Group II[7]

Experimental Protocols

General Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines the general steps for screening this compound as a NOS inhibitor using a colorimetric assay kit.

  • Reagent Preparation:

    • Prepare all kit reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized components and bringing buffers to the correct temperature.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should be tested for tolerance by the enzyme.[2]

  • Assay Procedure:

    • In a 96-well plate, add the NOS enzyme solution to the appropriate wells.

    • Include wells for a blank (no substrate) and a control (without inhibitor).

    • Add the this compound solution at various concentrations to the test wells.

    • Add the assay buffer to all wells and incubate as per the kit's protocol (e.g., 15 minutes at 25°C).[2]

    • Initiate the reaction by adding the reaction mix containing the substrate (L-arginine) and cofactors.

    • Incubate the plate for the specified time and temperature (e.g., 60 minutes at 37°C).[2]

  • Detection:

    • Stop the reaction and add the detection reagents (e.g., Griess reagents) to all wells.[10]

    • Allow for color development and then measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.[3][10]

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of this compound compared to the control.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the log of the inhibitor concentration.

Troubleshooting Guide

IssuePossible CauseSolution
No or low NOS activity in the control well Inactive enzymeEnsure the NOS enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme.
Incorrect buffer or cofactor preparationDouble-check the preparation and concentrations of all buffers and cofactors as specified in the assay protocol.
High background signal in the blank well Contaminated reagentsUse fresh, high-purity reagents and water to prepare all solutions.
Precipitation of this compound in the assay well Low solubility in the final assay bufferCheck the final concentration of the solvent used to dissolve the inhibitor. If using DMSO, ensure the final concentration is low (e.g., <5%).[11] Consider preparing the inhibitor stock solution in a different solvent or at a lower concentration.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of all components in the wells.
Temperature fluctuationsEnsure consistent incubation temperatures throughout the experiment.
Unexpected color development or interference Incompatible components in the test sampleIf testing crude extracts, some components may interfere with the Griess reaction. Run a sample background control without the NOS enzyme to check for interference.[10]

Visualizations

Safety and Handling Workflow

G This compound Safety Workflow cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Hazard Assessment: Review SDS for acute toxicity, irritation, and handling precautions. B Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. A->B C Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. B->C D Weighing and Solution Preparation: Minimize dust generation. Add solid to solvent slowly. C->D Proceed to experiment E Running the Experiment: Avoid contact with skin and eyes. Do not eat, drink, or smoke. D->E F Waste Disposal: Dispose of contents/container to an approved waste disposal plant. E->F Experiment complete G Decontamination: Thoroughly wash hands and decontaminate work surfaces. F->G G->A For next experiment H Skin Contact: Immediately flush with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. I Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. J Ingestion: Fatal if swallowed. Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. K Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. G Nitric Oxide Synthase (NOS) Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction and Detection cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Prepare this compound (Inhibitor) Stock Solution F Add Inhibitor (S-Benzylisothiourea HCl) to Test Wells at Various Concentrations B->F C Prepare NOS Enzyme Solution D Dispense NOS Enzyme to Wells C->D E Add Controls: - Blank (No Substrate) - Control (No Inhibitor) D->E E->F G Add Assay Buffer and Pre-incubate F->G H Initiate Reaction: Add Reaction Mix (Substrate + Cofactors) G->H I Incubate at 37°C H->I J Stop Reaction and Add Detection Reagents (e.g., Griess Reagent) I->J K Measure Absorbance at 540 nm J->K L Calculate % Inhibition K->L M Determine IC50 Value L->M

References

Technical Support Center: S-Benzylisothiourea Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of S-Benzylisothiourea hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that can lead to impurities and low yields in the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product has a lower than expected melting point and appears sticky. What is the likely cause?

A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of unreacted starting materials. Benzyl chloride is a liquid at room temperature and can coat the solid product, making it sticky.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is refluxed for the recommended time (at least 30-60 minutes) and that adequate heating is applied.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Incorrect Stoichiometry: An excess of benzyl chloride was used.

    • Solution: Carefully measure the reactants to ensure a 1:1 molar ratio of thiourea to benzyl chloride.[1]

  • Inefficient Purification: The washing step after filtration was not sufficient to remove unreacted benzyl chloride.

    • Solution: After filtration, wash the crude product thoroughly with a solvent in which this compound is insoluble but benzyl chloride is soluble, such as diethyl ether.[3][4]

Q2: The yield of my reaction is significantly lower than expected. What are the possible reasons?

Low yields can result from several factors, from mechanical losses to side reactions.

Potential Causes & Solutions:

  • Loss of Product During Workup: Product may be lost during filtration or transfer steps.

    • Solution: Ensure quantitative transfer of the product and minimize the amount of solvent used for washing to prevent the desired product from dissolving.

  • Side Reactions: The formation of byproducts consumes the starting materials, reducing the yield of the desired product. A potential side reaction is the N,N'-dialkylation of thiourea.

    • Solution: Maintain the recommended reaction temperature. Overheating can sometimes lead to increased side product formation. The primary reaction of S-alkylation of thiourea is generally efficient.[5]

  • Hydrolysis of Benzyl Chloride: If there is significant moisture in the reaction solvent (ethanol), benzyl chloride can slowly hydrolyze to form benzyl alcohol and HCl.[6]

    • Solution: Use anhydrous ethanol to minimize this side reaction.

Q3: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Unexpected peaks in the 1H NMR spectrum indicate the presence of impurities. By comparing the chemical shifts of these peaks with those of potential impurities, you can identify the contaminants.

Potential Impurities and their 1H NMR Signals:

  • Unreacted Benzyl Chloride: A singlet around 4.5 ppm (for the CH2 group) and multiplets between 7.2-7.4 ppm (for the aromatic protons).[7]

  • Unreacted Thiourea: A broad singlet for the -NH2 protons, typically around 7.2 ppm in DMSO-d6.[8][9]

  • N,N'-Dibenzylthiourea: A potential byproduct, though less common under standard conditions. The 1H NMR spectrum would be more complex than the desired product.

  • Benzyl Alcohol: A singlet for the CH2 group around 4.6 ppm and aromatic protons in the 7.2-7.4 ppm range, along with a broad singlet for the -OH proton.

Solution:

  • Compare the integral values of the impurity peaks to the product peaks to quantify the level of contamination.

  • Purify the product by recrystallization from ethanol or 0.2M hydrochloric acid to remove these impurities.[10]

Frequently Asked Questions (FAQs)

What is the expected melting point of pure this compound?

The melting point of pure this compound is typically in the range of 172-177 °C.[2][10] A lower melting form around 146-148 °C has also been reported, which can be converted to the higher melting form by recrystallization.[2]

What is a suitable TLC system for monitoring the reaction?

A common TLC system for monitoring the consumption of starting materials and the formation of the product is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1] The plate can be visualized under UV light.

What are the key safety precautions when synthesizing this compound?

  • Benzyl chloride is a lachrymator and is toxic by inhalation and skin absorption.[6][11][12] It should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound itself is toxic if swallowed.[4]

Data Presentation

Table 1: Physical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
ThioureaCH4N2S76.12182White solid[13]
Benzyl ChlorideC7H7Cl126.58-39Colorless liquid[6][12][14]
This compoundC8H11ClN2S202.71172-177White crystalline solid[10]

Table 2: 1H NMR Data (in CDCl3, shifts in ppm)

CompoundChemical Shift (ppm)MultiplicityAssignment
Benzyl Chloride~7.3m5H, Ar-H
~4.5s2H, CH2
This compound~7.3-7.5m5H, Ar-H
~4.4s2H, S-CH2
(broad)s4H, NH2

Note: NMR data for this compound can also be found in D2O, where the NH protons are exchanged.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1][2]

  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 equivalent) and ethanol.

  • Stir the mixture until the thiourea is dissolved.

  • Add benzyl chloride (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain reflux for 30-60 minutes. A vigorous reaction may occur.

  • After the reflux period, cool the solution to room temperature.

  • The product will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted benzyl chloride.

  • Recrystallize the crude product from ethanol or 0.2M hydrochloric acid to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Thin Layer Chromatography (TLC) Analysis

  • Prepare a TLC chamber with a suitable mobile phase (e.g., Chloroform:Methanol 9:1).

  • Spot a TLC plate with the starting materials (thiourea and benzyl chloride) and the reaction mixture at different time points.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Thiourea Thiourea Reaction Reflux in Ethanol Thiourea->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Ether Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product S-Benzylisothiourea hydrochloride Recrystallization->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Impurity_Analysis cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Melting Point / Sticky Product OR Unexpected NMR Peaks Cause1 Unreacted Benzyl Chloride Symptom->Cause1 Cause2 Unreacted Thiourea Symptom->Cause2 Cause3 Side Product Formation (e.g., N,N'-Dibenzylthiourea) Symptom->Cause3 Cause4 Incomplete Reaction Symptom->Cause4 Solution1 Thorough Washing (e.g., with Diethyl Ether) Cause1->Solution1 Solution2 Recrystallization Cause2->Solution2 Cause3->Solution2 Solution3 Optimize Reaction Time/ Temperature Cause4->Solution3 Solution4 Verify Stoichiometry Cause4->Solution4

References

Technical Support Center: S-benzylisothiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-benzylisothiourea (SBIT) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, experimentation, and potency enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for S-benzylisothiourea derivatives?

A1: S-benzylisothiourea derivatives primarily act as inhibitors of Nitric Oxide Synthase (NOS) enzymes.[1][2] They are often competitive inhibitors that bind to the L-arginine binding site on the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO).[2] Many derivatives show selectivity for the inducible isoform of NOS (iNOS) over the endothelial (eNOS) or neuronal (nNOS) isoforms.[2][3] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and circulatory shock.[2][4][5]

Q2: How can I enhance the iNOS inhibitory potency of my S-benzylisothiourea derivatives?

A2: Structure-activity relationship (SAR) studies provide several strategies to enhance potency. Key modifications include:

  • S-Alkyl Chain Length: The inhibitory activity of S-substituted isothioureas can decline sharply if the side chain exceeds two carbon atoms in length.[2]

  • Benzyl Ring Substitution: The S-benzylisothiourea structure is crucial for activity, and substitutions on the benzyl group can significantly enhance potency.[6] For example, 3- and/or 4-chloro-substitution on the S-benzyl group has been shown to increase activity.[6]

  • Nitrogen Substitution: Substituting either one or both nitrogen atoms of the isothiourea core with alkyl or amino groups can substantially reduce NOS inhibitory potency.[2]

Q3: My S-benzylisothiourea derivative shows variable activity in my cell-based assays. What could be the cause?

A3: Inconsistent results in bioassays can often be a sign of compound instability or solubility issues.[7] S-alkylisothioureas can be unstable in aqueous solutions, particularly at a pH above 6.[3] It is crucial to assess the stability of your compound in the specific assay buffer and medium you are using.[7] Factors like pH, presence of reactive oxygen species in the cell culture medium, and interactions with media components can lead to compound degradation.[7]

Troubleshooting Guides

Synthesis Troubleshooting

Problem 1: Low or no yield during the synthesis of S-benzylisothiourea derivatives.

  • Potential Cause: Poor quality or degradation of starting materials. Benzyl halides can be unstable, and thiourea can be hygroscopic.

    • Recommended Solution: Ensure the purity of your starting materials. Use freshly opened or purified reagents. For sensitive materials like 2-aminothiophenol, which can be used in related syntheses, handling under an inert atmosphere is recommended to prevent oxidation.[8]

  • Potential Cause: Suboptimal reaction temperature.

    • Recommended Solution: The reaction temperature can significantly impact yield.[8] If the reaction is slow or incomplete at room temperature, try gradually increasing the temperature while monitoring the reaction's progress using Thin-Layer Chromatography (TLC).[8][9]

  • Potential Cause: Incomplete reaction.

    • Recommended Solution: Increase the reaction time and monitor progress by TLC until the limiting reactant is consumed.[9] Ensure efficient stirring to promote contact between reactants.[10]

Problem 2: The final product is impure or difficult to purify.

  • Potential Cause: Formation of side products due to improper temperature control or reactive impurities.

    • Recommended Solution: Maintain the reaction temperature within the optimal range to avoid side reactions.[10] Ensure all reactants are free from contaminants that could lead to undesired byproducts.

  • Potential Cause: The product and impurities have similar polarities, making separation by column chromatography difficult.

    • Recommended Solution: Try using a different solvent system for elution.[8] Alternatively, consider other purification techniques such as recrystallization or preparative TLC.[8][9] For some compounds, purification can be achieved by forming a hydrochloride salt, filtering, and then regenerating the free base to remove residual color or impurities.[10]

In Vitro Assay Troubleshooting

Problem 1: Inconsistent IC50 values for iNOS inhibition.

  • Potential Cause: Compound instability in the assay medium. Some isothiourea and isoselenourea analogs are known to be unstable in aqueous solutions.[3]

    • Recommended Solution: Perform a stability assessment of your compound in the assay buffer over the time course of the experiment.[7] Analyze samples at different time points using LC-MS to check for degradation.[7] If instability is confirmed, consider optimizing assay conditions (e.g., reducing incubation time) or modifying the compound's structure.[7]

  • Potential Cause: Low compound solubility in the assay medium, leading to precipitation.

    • Recommended Solution: First, visually inspect for any precipitate in your stock solutions and final assay wells. Evaluate the solubility of your compound in the assay medium.[7] If solubility is an issue, you may need to adjust the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential effects on the cells or enzyme.

Problem 2: High background signal or assay interference.

  • Potential Cause: The compound interferes with the detection method (e.g., Griess assay for nitrite).

    • Recommended Solution: Run a control experiment with your compound in the assay medium without cells or enzyme to see if it directly reacts with the detection reagents. If interference is observed, you may need to use an alternative method to measure NO production or iNOS activity.

Data Presentation

Table 1: Inhibitory Potency of Selected Isothiourea Derivatives against NOS Isoforms

CompoundTargetIC50 / EC50 / KiCell/Enzyme SourceReference
S-methylisothiourea (SMT)iNOSEC50: ~2 µMJ774.2 Macrophages[2]
S-ethylisothiourea (Ethyl-TU)iNOSEC50: < 2 µMJ774.2 Macrophages[2]
S-ethylisothiourea (Ethyl-TU)eNOSPotent inhibitorBovine Aortic Endothelial Cells[2]
S-(2-aminoethyl)isothioureaiNOSEC50: ~2 µMJ774.2 Macrophages[2]
S-(2-aminoethyl)isothioureaeNOSLess potent than SMTBovine Aortic Endothelial Cells[2]
S-(3,4-dichlorobenzyl)isothioureanNOS78% inhibition at 10 µMRat Brain Homogenates[11]
S-ethyl-L-thiocitrullinenNOSKd: 0.5 nMHuman Brain nNOS[12]
S-ethyl-L-thiocitrullineiNOSKi: 17 nMHuman iNOS[12]
S-ethyl-L-thiocitrullineeNOSKi: 24 nMHuman eNOS[12]
Aminoethylisoselenourea (AE-SeU)iNOSEC50: 1.1 µMEndotoxin-treated Rat Lung[3]
Aminoethylisoselenourea (AE-SeU)eNOSEC50: 104 µMBovine Endothelial Cells[3]

Note: EC50, IC50, and Ki values represent the concentration required for 50% of maximal effect, 50% inhibition, or the inhibition constant, respectively. Direct comparison between values should be made with caution due to different experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of S-Benzylisothiourea Hydrohalide Salts

This protocol is based on the reaction of substituted benzyl halides with thiourea.[11]

  • Dissolution: Dissolve thiourea (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Addition: To the stirred solution, add the appropriately substituted benzyl halide (e.g., 3,4-dichlorobenzyl chloride) (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[9] The reaction is typically complete within a few hours.

  • Isolation: Cool the reaction mixture to room temperature. The S-benzylisothiourea hydrohalide salt product may precipitate and can be collected by filtration.[9]

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9][10]

Protocol 2: Cell-Based iNOS Inhibition Assay (Griess Assay)

This protocol describes the evaluation of iNOS inhibition in a macrophage cell line.[1]

  • Cell Culture: Culture a macrophage cell line (e.g., J774.A1) in a suitable medium (e.g., DMEM with 10% FBS) and plate the cells in a 96-well plate. Allow cells to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the S-benzylisothiourea test compounds for 1 hour.

  • iNOS Induction: Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS, e.g., 1 µg/mL), to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitrite Measurement: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Collect an aliquot of the cell culture medium from each well.

    • Add Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Analysis: Measure the absorbance at ~540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

NOS_Inhibition_Pathway L_Arginine L-Arginine iNOS iNOS (Inducible Nitric Oxide Synthase) L_Arginine->iNOS Substrate Products L-Citrulline + Nitric Oxide (NO) iNOS->Products Catalyzes SBIT S-Benzylisothiourea Derivative SBIT->iNOS Competitive Inhibition

Caption: Mechanism of iNOS inhibition by S-benzylisothiourea derivatives.

Troubleshooting_Workflow Start Inconsistent or Poor Experimental Results Synthesis Synthesis Issues? Start->Synthesis Assay In Vitro Assay Issues? Start->Assay Yield Low Yield Synthesis->Yield Yes Purity Impure Product Synthesis->Purity No Instability Compound Instability? Assay->Instability Yes Solubility Solubility Problem? Assay->Solubility No Sol_Yield1 Check Starting Material Quality Yield->Sol_Yield1 Sol_Yield2 Optimize Temp. & Time Yield->Sol_Yield2 Sol_Purity1 Adjust Purification Method (Recrystallization, Chromatography) Purity->Sol_Purity1 Sol_Instability Perform Stability Test (LC-MS) Instability->Sol_Instability Yes Interference Assay Interference? Instability->Interference No Sol_Solubility Check for Precipitation Adjust Co-solvent Solubility->Sol_Solubility Yes Solubility->Interference No Sol_Interference Run Interference Control Interference->Sol_Interference Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: S-Benzylisothiourea Hydrochloride in IDO Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using S-Benzylisothiourea hydrochloride and its derivatives as indoleamine 2,3-dioxygenase (IDO1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in IDO1 research?

This compound is a compound that has been identified as an inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan.[3][4][5] This activity is implicated in creating an immunosuppressive microenvironment that allows tumors to evade the immune system.[5][6][7] S-Benzylisothiourea and its optimized derivatives serve as chemical tools to study the effects of IDO1 inhibition and as starting points for the development of potential cancer immunotherapies.[1][2][8] The isothiourea moiety is considered a key pharmacophore that may interact with the heme group in the catalytic domain of IDO1.[2][8]

Q2: My this compound solution is cloudy or forms a precipitate in the assay buffer. What should I do?

This issue is likely due to solubility limits being exceeded. While this compound has high water solubility (250 g/L at 15°C), its solubility can be affected by the pH and composition of your assay buffer.[9]

Troubleshooting Steps:

  • Solvent Choice: Prepare a concentrated stock solution in an appropriate solvent like sterile, nuclease-free water or dimethyl sulfoxide (DMSO) before diluting it into your aqueous assay buffer.

  • Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of the buffer. Perform serial dilutions, ensuring the solution is clear at each step. Pre-warming the assay buffer to 37°C can also help maintain solubility during dilution.[10]

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤0.5%) to avoid affecting enzyme activity or cell viability.[11] Always include a vehicle control with the same final solvent concentration in your experiment.[10]

  • pH Check: Verify the pH of your final assay buffer. Significant shifts in pH can affect the solubility of your compound.

Q3: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?

Inconsistent results in IDO1 assays can stem from several factors related to compound stability, assay conditions, and the enzyme itself.

Troubleshooting Flowchart

G Start Inconsistent IC50 Values Cause1 Compound Instability Start->Cause1 Cause2 Assay Condition Variability Start->Cause2 Cause3 Enzyme Activity Issues Start->Cause3 Cause4 Assay Interference Start->Cause4 Sol1a Prepare fresh stock solutions for each experiment. Cause1->Sol1a Sol1b Avoid repeated freeze-thaw cycles. Aliquot and store at -20°C or -80°C. Cause1->Sol1b Sol2a Standardize incubation times (compound pre-incubation, reaction time). Cause2->Sol2a Sol2b Ensure consistent temperature. IDO1 activity is temperature-sensitive. Cause2->Sol2b Sol2c Maintain consistent concentrations of substrates (Tryptophan) and cofactors. Cause2->Sol2c Sol3a Use a fresh batch of recombinant enzyme or passage cells consistently. Cause3->Sol3a Sol3b Confirm IDO1 expression in cell-based assays (e.g., via Western Blot). Cause3->Sol3b Sol4a Test for interference with the kynurenine detection reagent. Cause4->Sol4a Sol4b Run controls for non-specific inhibition (e.g., redox cycling). Cause4->Sol4b

Caption: Troubleshooting logic for inconsistent IC50 values.

Q4: How can I differentiate between specific IDO1 inhibition and non-specific or false-positive results?

IDO1 is a redox-sensitive heme protein, making it susceptible to interference from compounds that affect the redox state of the assay or interact non-specifically with the heme iron.[10][12]

Key Verification Steps:

  • Run Counter-Screens: Test your compound against other heme-containing enzymes to check for specificity.

  • Assess Redox Activity: Many common false positives are redox-cycling compounds. Assays to detect redox cycling can help eliminate these.[7]

  • Vary Assay Conditions: True inhibitors should maintain activity under different buffer and reducing agent conditions, whereas non-specific inhibitors may show varied potency.

  • Control for Detection Interference: Some compounds can interfere with the kynurenine detection method (e.g., reacting with Ehrlich's reagent). To test for this, add your compound to the well after the enzymatic reaction has been stopped by trichloroacetic acid (TCA).[10] Any change in signal is due to interference.

  • Use a Cell-Based Assay: Confirming activity in a cell-based assay provides a more physiologically relevant context and can help weed out promiscuous inhibitors identified in biochemical screens.[7][12]

Data and Protocols

Physicochemical Properties

This table summarizes key properties of this compound, which are important for experimental design.

PropertyValueReference
CAS Number 538-28-3[9]
Molecular Formula C₈H₁₁ClN₂S[9]
Molecular Weight 202.70 g/mol [9]
Appearance White crystalline solid[9]
Melting Point 177–179°C[9]
Water Solubility 250 g/L at 15°C[9]
Comparative Potency of IDO1 Inhibitors

The potency of S-Benzylisothiourea derivatives can be compared with other well-characterized IDO1 inhibitors. Note that optimized derivatives of S-Benzylisothiourea show improved potency over the parent compound.

CompoundTarget(s)IC50 (Biochemical)IC50 (Cell-Based)Reference
Optimized S-Benzylisothiourea Derivative (e.g., 3r) IDO1Sub-µMNot specified[1]
Epacadostat (INCB024360) IDO1~72 nM~7.4 nM (HeLa cells)[13][14]
Navoximod (GDC-0919) IDO17 nM (Ki)Not specified[13]
Linrodostat (BMS-986205) IDO11.7 nM1.1 nM (HEK293-hIDO1)[13]
PVZB3001 (Bisisothiourea derivative) IDO1/TDONot specifiedInhibits Kyn production[8]

Experimental Protocols & Workflows

IDO1 Signaling Pathway and Inhibition

IDO1 activity is primarily induced by interferon-gamma (IFN-γ). The enzyme then depletes tryptophan, an amino acid essential for T-cell proliferation, and produces kynurenine, which has direct immunosuppressive effects. S-Benzylisothiourea acts by directly inhibiting the IDO1 enzyme.

G cluster_cell Tumor or Antigen-Presenting Cell IFNyR IFN-γ Receptor STAT1 STAT1 IFNyR->STAT1 Activates IDO1_Gene IDO1 Gene Transcription STAT1->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates Kyn Kynurenine IDO1_Enzyme->Kyn Catalyzes IFNy IFN-γ IFNy->IFNyR Binds Trp L-Tryptophan Trp->IDO1_Enzyme Substrate Suppression Immunosuppression (T-Cell Arrest) Kyn->Suppression Inhibitor S-Benzylisothiourea hydrochloride Inhibitor->IDO1_Enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

General Workflow for a Cell-Based IDO1 Inhibition Assay

This workflow outlines the key steps for evaluating this compound in a cellular context, such as with IFN-γ stimulated HeLa or SK-OV-3 cells.[4][15]

G arrow > A 1. Seed Cells (e.g., HeLa) in a 96-well plate and allow to attach overnight. B 2. Stimulate Cells Add IFN-γ to induce IDO1 expression. Incubate for 24-48 hours. A->B C 3. Add Compound Add serial dilutions of S-Benzylisothiourea HCl and controls. B->C D 4. Incubate Allow the inhibitor to act. Typically 24-72 hours. C->D E 5. Collect Supernatant Carefully transfer supernatant to a new plate. D->E F 6. Hydrolyze & Detect Add TCA, incubate to convert NFK to Kyn. Add Ehrlich's reagent. E->F G 7. Measure Absorbance Read plate at ~480-490 nm. F->G H 8. Analyze Data Calculate % inhibition and determine IC50 value. G->H

Caption: Standard workflow for a cell-based IDO1 inhibition assay.

Detailed Protocol: Cell-Based Kynurenine Detection Assay

This protocol is adapted from standard methodologies for measuring IDO1 activity in IFN-γ-stimulated cells.[4][8][10]

Materials:

  • HeLa or SK-OV-3 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • This compound (and/or derivatives)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates (flat-bottom, clear)

  • 96-well assay plates (flat-bottom, clear)

  • Plate reader capable of measuring absorbance at 480-490 nm

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ HeLa cells/well) in a 96-well plate in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • IDO1 Induction: The next day, add 50 µL of medium containing IFN-γ to achieve a final concentration of 10-100 ng/mL (optimal concentration should be determined for your specific cell line). Incubate for 24 to 48 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no inhibitor" (medium only) wells.

  • Inhibition Incubation: Incubate the plate for an additional 24 to 48 hours at 37°C, 5% CO₂.

  • Sample Collection: Carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.

  • Protein Precipitation: Add 10 µL of 30% TCA to each well of the new plate. Mix and incubate at 50-65°C for 30 minutes. This step stops the reaction and hydrolyzes the initial product, N-formylkynurenine, to the more stable kynurenine.[4]

  • Centrifugation: Centrifuge the plate at 2500 x g for 10-15 minutes to pellet the precipitated protein.

  • Color Development: Transfer 100 µL of the clear supernatant to a final 96-well assay plate. Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow/pink color will develop.

  • Measurement: Read the absorbance at 480-490 nm using a microplate reader.

  • Analysis: Calculate the percentage of IDO1 inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

References

S-Benzylisothiourea hydrochloride melting point inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-Benzylisothiourea Hydrochloride

Introduction: Navigating the Nuances of this compound's Melting Point

Welcome to the technical support guide for this compound (CAS 538-28-3). As a widely used reagent in organic synthesis—notably for the derivatization of carboxylic and sulfonic acids—its physical properties are critical for reaction monitoring and product identification.[1][2] However, researchers frequently encounter significant inconsistencies in its observed melting point, a parameter fundamental to assessing purity.

This guide is designed to move beyond simple procedural lists. It provides a diagnostic framework rooted in first principles of physical chemistry and practical laboratory experience. We will dissect the common causes of these discrepancies and provide robust, validated protocols to ensure your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is there such a wide range of reported melting points for this compound in the literature?

This is the most common query we receive. The observed melting point for this compound can vary significantly due to a well-documented phenomenon: polymorphism . This compound is known to exist in at least two crystalline forms: a metastable form with a lower melting point and a more stable form with a higher melting point.[1][3]

Additionally, factors such as residual solvent, hygroscopic water absorption, and impurities from synthesis can further depress and broaden the melting range.[4]

Data Summary: Reported Melting Points

Melting Point Range (°C)NotesSource(s)
146-148Metastable form[3]
172-174Stable form[1][3]
172-177[2][5]
173[6][7][8]
176[9]
177-179Often cited for >98% purity commercial products[10][11]

The presence of the metastable form is a frequent cause of unexpectedly low melting points. It has been noted that dissolving the lower-melting point form in alcohol and seeding it with crystals of the stable form can convert it to the higher-melting point polymorph.[1][3]

Q2: My sample of this compound melted around 150°C, but the supplier's Certificate of Analysis states 177-179°C. Is my material impure?

Not necessarily. While a low and broad melting range is a classic indicator of impurity, in this specific case, it strongly suggests you are observing the melting of the metastable polymorph .[4]

Troubleshooting Workflow: Differentiating Polymorphism from Impurity

To diagnose the issue, a systematic approach is required. The following workflow helps determine whether the observed melting point is due to a different crystal form or chemical impurities.

G A Observed Melting Point is low/broad (e.g., ~146-150°C) B Perform Diagnostic Recrystallization (See Protocol 1) A->B Hypothesis: Metastable polymorph C Analyze Melting Point of Recrystallized Material B->C D Melting Point is now sharp and high (e.g., 174-178°C) C->D Result 1 F Melting Point remains low or broad after recrystallization C->F Result 2 E Conclusion: Initial sample was the metastable polymorph. D->E G Conclusion: Chemical impurity is likely present. Consider further purification or alternative synthesis. F->G

Caption: Diagnostic workflow for melting point discrepancies.

The key diagnostic step is recrystallization. If the melting point sharpens and increases significantly after this procedure, it confirms the initial sample was the metastable form. If the melting point remains depressed, the presence of chemical impurities is the more likely cause.

Q3: What is the correct procedure for measuring the melting point of this compound to get a reliable result?

The reliability of a melting point measurement is highly dependent on technique. A common error is heating the sample too quickly, which can lead to inaccurate readings.

Core Principles of Accurate Melting Point Determination:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[12][13] Any residual solvent will act as an impurity.

  • Packing: The capillary tube should be packed with 2-3 mm of sample.[13] Overfilling leads to a broad melting range.

  • Heating Rate: A two-stage heating process is crucial. First, heat rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow the apparatus and sample to remain in thermal equilibrium.[12][13]

  • Observation: The melting range begins with the appearance of the first liquid droplet and ends when the entire sample becomes a transparent liquid.[13]

Validated Experimental Protocols

Protocol 1: Diagnostic Recrystallization of this compound

This protocol is designed to purify the compound and preferentially crystallize the more stable, higher-melting polymorph.

Objective: To remove potential impurities and convert any metastable crystalline form to the stable form.

Materials:

  • This compound (crude or low-melting sample)

  • Ethanol (EtOH) or 0.2M Hydrochloric Acid (HCl)[2]

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for prolonged heating)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot solvent (ethanol or 0.2M HCl) while stirring and heating until the solid is completely dissolved.[14] The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a quick hot filtration to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals of the stable polymorph.[15]

  • Induce Crystallization: If crystals do not form readily, you can scratch the inside of the flask with a glass rod or add a "seed crystal" of known high-purity this compound.[14]

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove all traces of solvent.

  • Analysis: Perform a melting point determination on the dried, recrystallized sample using the proper technique described in Q3.

Q4: My compound turns yellow/decomposes during melting point analysis. How do I interpret this?

Decomposition during heating is a known characteristic of some organic compounds. This compound, when heated, can decompose to emit toxic fumes of hydrogen chloride, sulfur oxides, and nitrogen oxides.[2] Some sources note decomposition occurring around 220°C, well above the typical melting point.

If you observe significant color change or gas evolution at the melting temperature, it should be recorded as "melts with decomposition" (e.g., 175-177°C dec.). This is a valid physical property. However, if this occurs at a much lower temperature than expected, it could indicate the presence of impurities that are catalyzing the decomposition. In such cases, the recrystallization protocol is recommended.

Relationship Between Purity, Polymorphism, and Observation

G cluster_0 Initial Sample State cluster_1 Melting Point Observation A High Purity, Stable Form Expected MP: ~177°C D Sharp, High MP (e.g., 176-178°C) A->D Directly Corresponds B High Purity, Metastable Form Expected MP: ~148°C E Sharp, Low MP (e.g., 147-149°C) B->E Directly Corresponds C Impure Sample (Any Form) F Broad, Depressed MP (e.g., 165-172°C) C->F Classic Impurity Effect

Caption: Causes of varied melting point observations.

References

Managing hygroscopic nature of S-Benzylisothiourea hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of S-Benzylisothiourea hydrochloride, ensuring experimental accuracy and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a white crystalline solid used as a reagent in organic synthesis, particularly for the identification and separation of carboxylic and sulfonic acids.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2] This can lead to several experimental issues, including inaccurate weighing, changes in stoichiometry, and potential chemical degradation, ultimately affecting reaction yields and reproducibility.

Q2: How can I tell if my this compound has absorbed too much moisture?

A2: Visual inspection is the first step. A pure, dry sample should be a free-flowing, white crystalline powder. If the compound appears clumpy, caked, sticky, or has a wet or oily appearance, it has likely absorbed significant atmospheric moisture.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry place.[3] Storage within a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) or in a controlled low-humidity environment like a glovebox is highly recommended.[4]

Q4: How does absorbed water affect the stability of this compound?

A4: Absorbed moisture can initiate hydrolytic degradation. For isothiourea salts, this can lead to decomposition into products such as the corresponding thiol (benzylthiol), cyanamide, and subsequently urea.[5] This degradation compromises the purity of the reagent and can introduce reactive impurities into your experiment.

Q5: Can I dry this compound if it has absorbed moisture?

A5: Yes, the compound can be dried. A common laboratory method is to use a vacuum oven at a temperature safely below its melting point (172-179°C).[6][7] Drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) is another effective method, though it may be slower.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Inconsistent or low reaction yields Inaccurate weighing due to absorbed water leading to incorrect molar calculations.1. Implement a strict handling protocol: weigh the compound quickly or use a glovebox/dry box. 2. Dry the reagent before use using a vacuum oven. 3. Quantify the water content using Karl Fischer titration to adjust mass calculations accordingly.
Compound is clumpy, caked, or appears wet Improper storage in a high-humidity environment or a container that was not airtight.1. Transfer the compound to a vacuum desiccator or vacuum oven for drying (see drying protocol below). 2. After drying, store the reagent in a tightly sealed container inside a desiccator. Use paraffin film to seal the lid for long-term storage.
Reagent fails to dissolve properly or solution is cloudy The reagent may have partially degraded due to hydrolysis, forming less soluble byproducts.1. Confirm the identity and purity of the reagent via analytical methods (e.g., NMR, melting point). 2. If degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent for sensitive applications.
Variability between different batches of the reagent Different lots may have absorbed varying amounts of water during previous storage or handling.1. Standardize your procedure by always drying the reagent upon receiving a new bottle. 2. Perform a Karl Fischer titration on each new lot to establish its initial water content as part of your quality control.

Quantitative Data on Hygroscopicity

ParameterTypical Value RangeSignificance for this compound
Critical Relative Humidity (CRH) at 25°C < 60%The compound will likely start absorbing moisture in a typical lab environment (often 40-60% RH). Storage in a desiccator (<20% RH) is critical.
Acceptable Water Content (for moisture-sensitive reactions) < 0.1% w/wFor reactions where water is a critical impurity, achieving this low level via drying is necessary.
Typical Water Content (as received from supplier) 0.1% - 0.5% w/wEven freshly opened bottles may contain some water. This baseline should be measured if the experiment is highly sensitive.

Experimental Protocols

Protocol 1: Drying this compound Using a Vacuum Oven
  • Preparation : Place a thin layer of the this compound powder in a clean, dry glass container (e.g., a watch glass or a beaker).

  • Placement : Place the container in a vacuum oven.

  • Drying Conditions : Heat the oven to a moderate temperature (e.g., 50-60°C) to avoid any thermal degradation. Ensure this temperature is well below the compound's melting point.

  • Vacuum Application : Gradually apply a vacuum to the oven. A pressure of 10-20 mbar is typically sufficient.

  • Drying Time : Dry the compound for several hours (4-12 hours, depending on the amount of material and its initial wetness).

  • Cooling : Release the vacuum using an inert gas like nitrogen or argon. Immediately transfer the hot container to a desiccator to cool to room temperature. Do not vent the oven with ambient air.

  • Verification : The process can be repeated until a constant weight is achieved.

Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration

This protocol outlines the general steps for volumetric Karl Fischer titration, a precise method for water quantification.

  • System Preparation :

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration vessel with a suitable KF solvent (e.g., anhydrous methanol).

    • Pre-titrate the solvent to a dry, stable endpoint to eliminate any residual moisture in the vessel.

  • Sample Handling :

    • Due to the compound's hygroscopic nature, all sample preparation should be performed quickly to minimize exposure to atmospheric moisture. Working in a glovebox is ideal.

    • Accurately weigh a suitable amount of this compound (typically 50-100 mg, depending on the expected water content) using an analytical balance.

  • Titration :

    • Quickly transfer the weighed sample into the conditioned titration vessel.

    • Seal the vessel and begin the titration. The instrument will automatically add the KF titrant (a solution containing iodine) until all the water from the sample has reacted.

    • The endpoint is detected electrochemically.

  • Calculation :

    • The instrument's software will calculate the water content based on the volume of titrant used and its known titer (mg of water per mL of titrant).

    • The result is typically expressed as a weight/weight percentage (% w/w) or in parts per million (ppm).

Visualizations

// Nodes receive [label="Receive Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; inspect [label="Visually Inspect\n(Free-flowing?)", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; store [label="Store in Desiccator\n(Tightly Sealed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Compound\n(Vacuum Oven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; weigh [label="Weigh for Experiment\n(In Dry Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use [label="Use in Reaction", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; kf_check [label="Optional:\nPerform KF Titration", shape="box", style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges receive -> inspect; inspect -> store [label=" Yes "]; inspect -> dry [label=" No (Clumpy) "]; dry -> store; store -> weigh; store -> kf_check [style=dashed]; weigh -> use; }

Caption: Decision workflow for handling this compound.

// Reactants sub [label="S-Benzylisothiourea\nHydrochloride"]; h2o [label="H₂O (Moisture)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products prod1 [label="Benzylthiol"]; prod2 [label="Cyanamide"]; prod3 [label="Urea\n(from Cyanamide hydrolysis)"];

// Pathway sub -> prod1 [label=" Hydrolysis "]; sub -> prod2 [label=" Hydrolysis "]; prod2 -> prod3 [label=" + H₂O "];

// Grouping {rank=same; sub; h2o;} {rank=same; prod1; prod2;} {rank=same; prod3;}

// Edges sub_plus [shape=plaintext, label="+", fontcolor="#202124"]; sub -> sub_plus [arrowhead=none]; sub_plus -> h2o [arrowhead=none]; h2o -> prod1 [style=invis]; // Invisible edge for layout h2o -> prod2 [style=invis]; // Invisible edge for layout }

Caption: Potential degradation of the compound in the presence of water.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for S-Benzylisothiourea Hydrochloride Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of S-Benzylisothiourea hydrochloride. Ensuring the purity of this compound is critical for its various applications, including in synthesis and biological research. This document outlines the principles, protocols, and comparative performance of several key analytical techniques, supported by illustrative data and workflows.

Introduction to this compound and its Purity

This compound (C₈H₁₁ClN₂S, M.W. 202.71 g/mol ) is a versatile reagent used in organic synthesis and as an inhibitor of certain enzymes. Its purity is crucial for the reliability and reproducibility of experimental results. Common impurities may arise from the synthesis process, which typically involves the reaction of benzyl chloride with thiourea. Potential impurities could therefore include unreacted starting materials (benzyl chloride, thiourea) and by-products of the reaction.

This guide will compare the following analytical methods for purity determination:

  • High-Performance Liquid Chromatography (HPLC)

  • Non-aqueous Titration

  • Argentometric Titration

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Melting Point Analysis

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method.

Parameter HPLC-UV Non-aqueous Titration Argentometric Titration ¹H NMR Melting Point
Principle Chromatographic separation based on polarityTitration of the basic isothiourea moiety with a strong acid in a non-aqueous solventTitration of the chloride ion with silver nitrateNuclear magnetic resonance of protons to identify and quantify molecular structureDetermination of the temperature range over which the solid melts
Purity Range (%) 95.0 - 100.098.0 - 101.098.0 - 101.0>95 (quantitative)Qualitative indicator
Selectivity High (can separate and quantify individual impurities)Moderate (titrates total basic substances)Moderate (titrates total halides)High (can identify specific impurities if standards are available)Low (impurities generally lower and broaden the melting range)
Sensitivity High (ppm levels)ModerateModerateModerateLow
Analysis Time ~15-30 min per sample~10-15 min per sample~10-15 min per sample~5-10 min per sample~10-20 min per sample
Equipment Cost HighLowLowVery HighLow
Sample Throughput High (with autosampler)ModerateModerateHighModerate
Typical Application Primary purity method, impurity profilingAssay of bulk materialAssay for chloride contentStructural confirmation, quantification of major componentsQuick purity check

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the separation and quantification of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by dilution with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Non-aqueous Titration

This titrimetric method quantifies the total basic content of the sample.

Reagents:

  • 0.1 M Perchloric acid in glacial acetic acid (titrant)

  • Glacial acetic acid (solvent)

  • Crystal violet solution (indicator)

  • Potassium hydrogen phthalate (primary standard)

Procedure:

  • Standardize the 0.1 M perchloric acid solution against potassium hydrogen phthalate.

  • Accurately weigh about 150 mg of this compound and dissolve it in 20 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate with the standardized 0.1 M perchloric acid until the color changes to blue-green.

  • Perform a blank titration and make any necessary corrections.

Calculation: Each mL of 0.1 M perchloric acid is equivalent to 20.27 mg of this compound.

Argentometric Titration

This method is used to determine the chloride content of the hydrochloride salt.

Reagents:

  • 0.1 M Silver nitrate (titrant)

  • Potassium chromate solution (indicator)

  • Sodium chloride (primary standard)

Procedure:

  • Standardize the 0.1 M silver nitrate solution against sodium chloride.

  • Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of distilled water.

  • Add 1 mL of potassium chromate indicator solution.

  • Titrate with the standardized 0.1 M silver nitrate solution until a permanent reddish-brown precipitate is formed.

Calculation: Each mL of 0.1 M silver nitrate is equivalent to 20.27 mg of this compound.

¹H NMR Spectroscopy

¹H NMR provides structural confirmation and can be used for purity estimation by comparing the integral of the analyte's protons to those of a known internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a known amount of a certified internal standard (e.g., maleic acid).

Data Analysis: The purity is determined by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal of the internal standard. For example, the benzylic protons (-CH₂-) of this compound typically appear around δ 4.4 ppm.

Melting Point Analysis

A simple and rapid method to get a preliminary indication of purity. Pure compounds have a sharp melting point, while impurities tend to depress and broaden the melting range.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Place a small amount of the finely powdered sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the substance starts to melt and the temperature at which it is completely molten. The literature melting point for this compound is in the range of 172-177 °C.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the key analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report Titration_Workflow start Start weigh Weigh S-Benzylisothiourea HCl start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized Titrant add_indicator->titrate endpoint Detect Endpoint (Color Change) titrate->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end

References

Comparative Analysis of S-Benzylisothiourea Hydrochloride and N,N'-Diisopropyl-O-benzylisourea for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis and synthesis, derivatizing agents play a crucial role in enhancing the detectability and separation of molecules. For researchers, scientists, and drug development professionals, the selection of an appropriate derivatizing agent is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of two such agents, S-Benzylisothiourea hydrochloride and N,N'-diisopropyl-O-benzylisourea, with a focus on their analytical characterization by 1H NMR and High-Resolution Mass Spectrometry (HRMS).

Overview of the Compounds

This compound is a well-established reagent, widely used for the identification and separation of carboxylic acids, sulfinic acids, and sulfonic acids. Its ability to form crystalline salts with these acidic compounds facilitates their characterization.

N,N'-diisopropyl-O-benzylisourea serves as an alternative, particularly in the context of peptide coupling and other synthetic applications where the formation of an isourea linkage is desired.

This comparison will delve into the spectroscopic data that underpins the characterization of these two compounds, providing a foundation for their effective application in a laboratory setting.

Quantitative Data Comparison

The following tables summarize the key analytical data for this compound and N,N'-diisopropyl-O-benzylisourea.

Table 1: 1H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundDMSO-d69.34s-NH
7.40 - 7.28m-C₆H₅
4.31s-CH₂
N,N'-Diisopropyl-O-benzylisoureaCDCl₃7.40 - 7.27m-C₆H₅
5.15s-OCH₂
3.92sept6.3CH(CH₃)₂
1.25d6.3CH(CH₃)₂

Table 2: HRMS Data

CompoundIonization ModeFormulaCalculated m/z ([M+H]⁺)Experimental m/z ([M+H]⁺)
This compoundESI+C₈H₁₁N₂S⁺167.0638Not available
N,N'-Diisopropyl-O-benzylisoureaESI+C₁₄H₂₃N₂O⁺235.1805Not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the 1H NMR and HRMS analysis of the compared compounds.

Protocol for 1H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., DMSO-d6 for this compound, CDCl₃ for N,N'-diisopropyl-O-benzylisourea) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. For hydrochloride salts, the use of a polar solvent like DMSO-d6 is often necessary to achieve sufficient solubility.

  • Instrument Setup:

    • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • A standard single-pulse experiment is usually sufficient.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • Instrument Setup:

    • The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with an ESI source.

    • The instrument is calibrated according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

    • Data is acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range is set to cover the expected m/z value of the analyte.

    • The high resolution of the instrument allows for the determination of the accurate mass and, consequently, the elemental composition of the ion.

Visualizing the Analytical Workflow

The logical flow of analyzing these compounds can be represented in a diagram.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Compound S-Benzylisothiourea HCl or N,N'-Diisopropyl-O-benzylisourea NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample HRMS_Sample Dilute in ESI-compatible Solvent Compound->HRMS_Sample NMR 1H NMR Spectrometer NMR_Sample->NMR HRMS High-Resolution Mass Spectrometer HRMS_Sample->HRMS NMR_Data 1H NMR Spectrum (Chemical Shift, Multiplicity, J-coupling) NMR->NMR_Data HRMS_Data HRMS Spectrum (Accurate m/z, Elemental Composition) HRMS->HRMS_Data Structure Structural Confirmation NMR_Data->Structure HRMS_Data->Structure

A Comparative Analysis of S-Benzylisothiourea Hydrochloride and Other IDO Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of indoleamine 2,3-dioxygenase (IDO) inhibitors presents a compelling area of study in the ongoing quest for novel cancer immunotherapies. This guide offers an objective comparison of S-Benzylisothiourea hydrochloride and its derivatives with other notable IDO inhibitors, supported by available experimental data.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immune-regulatory enzyme that plays a crucial role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. The development of small molecule inhibitors targeting IDO1 has therefore become a significant focus in oncology research. This guide provides a comparative overview of this compound and other prominent IDO1 inhibitors, including Epacadostat, Navoximod, and Indoximod.

Quantitative Comparison of IDO1 Inhibitors

InhibitorIC50 (IDO1)Assay TypeSource
S-Benzylisothiourea derivative (3r) < 1 µMCellular (Kynurenine production in A431 cells)[1][2]
S-Benzylisothiourea derivative (10h) < 1 µMCellular (Kynurenine production in A431 cells)[1][2]
Epacadostat (INCB024360) ~10 nM - 71.8 nMEnzymatic and Cellular[3]
Navoximod (GDC-0919/NLG-919) ~28 nM - 83.37 nMEnzymatic and Cellular[3]
Indoximod (1-Methyl-D-tryptophan) High µM (direct enzyme inhibition)Enzymatic[4]
PCC0208009 4.52 ± 1.19 nMCellular (HeLa cells)[3]

Note: The IC50 values for S-Benzylisothiourea derivatives 3r and 10h are reported as sub-micromolar, indicating their potential as potent IDO1 inhibitors.[1][2] Indoximod is considered a less potent direct inhibitor of the IDO1 enzyme but is thought to act downstream in the tryptophan catabolism pathway.[4] PCC0208009 is included as a potent inhibitor from a comparative study to provide additional context.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate IDO1 inhibitors.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: The enzymatic activity of IDO1 is determined by measuring the production of N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-dimethylaminobenzaldehyde (DMAB) (Ehrlich's reagent)

  • Test compounds (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the recombinant IDO1 enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cellular IDO1 Inhibition Assay (Kynurenine Production)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Principle: IDO1 expression is induced in a cancer cell line using interferon-gamma (IFN-γ). The inhibitory effect of a test compound on IDO1 activity is determined by measuring the reduction in kynurenine secreted into the cell culture medium.

Materials:

  • Cancer cell line known to express IDO1 (e.g., HeLa, A431, or SK-OV-3)

  • Cell culture medium and supplements

  • Recombinant human IFN-γ

  • Test compounds

  • TCA

  • DMAB (Ehrlich's reagent)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with IFN-γ to induce IDO1 expression.

  • Add the test compound at various concentrations to the cells.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Incubate at 60°C for 30 minutes.

  • Centrifuge to remove precipitated proteins.

  • Transfer the supernatant to a new plate and add DMAB reagent.

  • Measure the absorbance at 480 nm.

  • Calculate the percentage of inhibition of kynurenine production and determine the IC50 value.

Visualizing Key Pathways and Workflows

IDO1 Signaling Pathway in Cancer

The following diagram illustrates the central role of IDO1 in tumor immune evasion and the mechanism of action of IDO1 inhibitors.

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor_Cell Dendritic_Cell Dendritic_Cell T_Cell T_Cell IFN-gamma IFN-gamma T_Cell->IFN-gamma secretes IDO1_Expression IDO1 Expression (in Tumor & Dendritic Cells) IFN-gamma->IDO1_Expression Tryptophan Tryptophan IDO1_Expression->Tryptophan catabolizes Tryptophan_Depletion Tryptophan Depletion IDO1_Expression->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation IDO1_Expression->Kynurenine_Accumulation Kynurenine Kynurenine Tryptophan->Kynurenine converts to T_Cell_Inhibition T-Cell Proliferation Inhibition & Apoptosis Tryptophan_Depletion->T_Cell_Inhibition Kynurenine_Accumulation->T_Cell_Inhibition IDO1_Inhibitor IDO1 Inhibitor (e.g., S-Benzylisothiourea HCl) IDO1_Inhibitor->IDO1_Expression blocks

Caption: IDO1 signaling pathway and the inhibitory action of IDO1 inhibitors.

Experimental Workflow for IDO1 Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of potential IDO1 inhibitors.

Experimental_Workflow Start Start: Compound Library Enzymatic_Assay In Vitro Enzymatic Assay Start->Enzymatic_Assay Cellular_Assay Cell-Based IDO1 Inhibition Assay Enzymatic_Assay->Cellular_Assay Active Compounds Potency_Determination IC50 Determination Cellular_Assay->Potency_Determination In_Vivo_Studies In Vivo Efficacy (Tumor Models) Potency_Determination->In_Vivo_Studies Potent Compounds Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds End Candidate Drug Lead_Optimization->End

Caption: A generalized workflow for the discovery and evaluation of IDO1 inhibitors.

Conclusion

This compound and its derivatives represent a class of small molecule inhibitors of IDO1 with demonstrated potential in cellular assays. While direct, comprehensive comparative data against clinically evaluated inhibitors like Epacadostat and Navoximod is limited, the available information suggests that the isothiourea scaffold is a promising starting point for the development of novel IDO1-targeting therapeutics. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and pharmacological profile of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future investigations, which will be critical in advancing the field of cancer immunotherapy.

References

Structure-Activity Relationship of S-Benzylisothiourea Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of S-benzylisothiourea derivatives reveals key structural determinants for their biological activity, primarily as antibacterial agents targeting MreB and as inhibitors of the enzyme indoleamine-2,3-dioxygenase (IDO). This guide provides a comparative overview of their structure-activity relationships, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents.

S-benzylisothiourea and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological effects. Modifications to the benzyl ring and the isothiourea moiety have been shown to significantly influence their potency and selectivity. This guide synthesizes findings from multiple studies to present a clear comparison of these derivatives.

Antibacterial Activity: Targeting the Bacterial Cytoskeleton

A significant body of research has focused on the antibacterial properties of S-benzylisothiourea derivatives. These compounds have been shown to induce the formation of spherical cells in rod-shaped bacteria, such as Escherichia coli, by inhibiting the function of the bacterial actin homolog, MreB.[1][2] MreB is a crucial component of the bacterial cytoskeleton, essential for maintaining cell shape and elongation. Its inhibition leads to defects in cell wall synthesis and ultimately cell death, making it an attractive target for novel antibiotics.

The structure-activity relationship (SAR) studies indicate that the S-benzylisothiourea core structure is essential for this antibacterial activity.[1] Furthermore, substitutions on the benzyl ring play a critical role in modulating the potency of these compounds.

Comparative Antibacterial Potency

The following table summarizes the minimum inhibitory concentration (MIC) values of various S-benzylisothiourea derivatives and related compounds against E. coli and other bacterial strains. Lower MIC values indicate greater antibacterial potency.

CompoundStructureMIC (µg/mL) against E. coliMIC (µg/mL) against S. typhimuriumMIC (µg/mL) against P. putidaMIC (µg/mL) against B. subtilisMIC (µg/mL) against S. aureusReference
S-(3,4-Dichlorobenzyl)isothiourea (A22)3,4-di-Cl substitution on benzyl ring3.133.13100100>100[1]
S-(4-Chlorobenzyl)isothiourea4-Cl substitution on benzyl ring6.256.25>100>100>100[1]
S-BenzylisothioureaUnsubstituted benzyl ring100>100>100>100>100[1]
S-CyclohexylmethylisothioureaBenzyl ring replaced with cyclohexylmethyl group>100>100>100>100>100[1]
S-HeptylisothioureaBenzyl group replaced with heptyl chain12.512.5253.133.13[1]
S-EthylisothioureaBenzyl group replaced with ethyl chain>100>100>100>100>100[1]
BenzylthiocyanateIsothiourea group replaced with thiocyanate>100>100>100>100>100[1]
BenzylisothiocyanateIsothiourea group replaced with isothiocyanate2550506.256.25[1]
BenzylisocyanateIsothiourea group replaced with isocyanate>100>100>100>100>100[1]
N-PhenylthioureaS-benzyl group replaced with a phenyl group on nitrogen>100>100>100>100>100[1]

Key SAR Observations for Antibacterial Activity:

  • S-Benzylisothiourea Scaffold: The core S-benzylisothiourea structure is necessary for the induction of spherical cells in E. coli.[1]

  • Benzyl Ring Substitution: Chloro-substitution on the benzyl ring, particularly at the 3 and 4 positions, significantly enhances antibacterial activity against Gram-negative bacteria like E. coli and S. typhimurium.[1] The 4-chloro derivative is also potent, while the unsubstituted S-benzylisothiourea is much less active.[1]

  • Nature of the S-Substituent: Replacing the benzyl group with a cyclohexylmethyl group abolishes antibacterial activity.[1] However, substitution with a linear alkyl chain, such as heptyl, can confer antibacterial activity, although the mode of action may differ, as it induces elongated rather than spherical cells.[1]

  • Isothiourea Moiety: Replacement of the isothiourea group with thiocyanate, isocyanate, or moving the phenyl substitution to the nitrogen (N-phenylthiourea) results in a loss of the specific cell-rounding activity.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined by the twofold serial dilution method in Mueller-Hinton broth. Bacterial strains were cultured to the exponential phase. The compounds were dissolved in a suitable solvent and serially diluted in the broth. The bacterial suspension was then added to each dilution. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation at a specified temperature and duration.[1]

Indoleamine-2,3-Dioxygenase (IDO) Inhibition: A Role in Immunotherapy

S-benzylisothiourea derivatives have also been identified as inhibitors of indoleamine-2,3-dioxygenase (IDO), a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3] IDO is a key regulator of immune responses and is implicated in tumor immune evasion. By inhibiting IDO, these compounds can potentially restore anti-tumor immunity, making them promising candidates for cancer immunotherapy.

Initial screening identified S-benzylisothiourea as an IDO inhibitor. Subsequent optimization of this initial hit has led to the identification of more potent analogs.[3]

Comparative IDO1 Inhibitory Potency
CompoundKey Structural FeaturesIDO1 Inhibition (IC50)Cellular Kynurenine Production SuppressionReference
S-benzylisothiourea (Initial Hit)Unsubstituted benzyl ring--[3]
Optimized Derivative (e.g., 3r)Specific substitutions on the benzyl and/or isothiourea moietySub-µMYes[3]
Optimized Derivative (e.g., 10h)Specific substitutions on the benzyl and/or isothiourea moietySub-µMYes[3]

Key SAR Observations for IDO1 Inhibition:

  • Isothiourea Moiety: The isothiourea group is considered a key pharmacophore, potentially interacting with the heme iron in the active site of the IDO1 enzyme.

  • Structural Optimization: Optimization of the initial S-benzylisothiourea hit has led to the discovery of sub-micromolar inhibitors that are effective at suppressing kynurenine production in cellular assays.[3]

Experimental Protocol: IDO1 Inhibition Assay

The inhibitory activity of S-benzylisothiourea derivatives against IDO1 is typically evaluated using both enzymatic and cell-based assays.

Enzymatic Assay: The assay measures the direct inhibition of purified recombinant human IDO1. The enzyme activity is determined by measuring the production of kynurenine from tryptophan. The reaction mixture typically includes the enzyme, L-tryptophan, and necessary co-factors. The inhibitor is added at various concentrations, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cell-Based Assay: Human cancer cell lines that express IDO1 (e.g., A431 cells) are used. The cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compounds, and the level of kynurenine in the cell culture supernatant is measured. A reduction in kynurenine levels indicates cellular IDO1 inhibition.[3]

Visualizing the Structure-Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, the following diagrams illustrate the key findings.

SAR_Antibacterial cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Antibacterial Activity (vs. E. coli) Scaffold S-Benzylisothiourea Unsubstituted Unsubstituted Benzyl Scaffold->Unsubstituted Base Structure Chloro Chloro-substituted Benzyl (e.g., 3,4-diCl, 4-Cl) Scaffold->Chloro Cyclohexyl Cyclohexylmethyl Scaffold->Cyclohexyl Alkyl Linear Alkyl (e.g., Heptyl) Scaffold->Alkyl Low_Activity Low Activity (High MIC) Unsubstituted->Low_Activity High_Activity High Activity (Low MIC) Chloro->High_Activity No_Activity No Activity Cyclohexyl->No_Activity Altered_Activity Altered Activity (Elongated Cells) Alkyl->Altered_Activity

Caption: Structure-activity relationship of S-benzylisothiourea derivatives for antibacterial activity.

IDO_Inhibition_Pathway cluster_pathway Tryptophan Catabolism cluster_inhibition Inhibition Mechanism cluster_outcome Biological Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes ImmuneActivation Immune Activation ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression SBID S-Benzylisothiourea Derivatives SBID->IDO1 Inhibits SBID->ImmuneActivation Leads to

References

A Comparative Analysis of S-Benzylisothiourea Hydrochloride and S-(3,4-dichlorobenzyl)isothiourea (A22)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of S-Benzylisothiourea hydrochloride and its dichlorinated analog, S-(3,4-dichlorobenzyl)isothiourea, commonly known as A22. We will delve into their distinct mechanisms of action, present available quantitative data on their efficacy, and provide standardized experimental protocols for their evaluation.

At a Glance: Key Differences

FeatureThis compoundS-(3,4-dichlorobenzyl)isothiourea (A22)
Primary Target Indoleamine 2,3-dioxygenase (IDO) & Nitric Oxide Synthase (NOS)Bacterial cytoskeletal protein MreB
Primary Activity Immunomodulatory & Anti-inflammatoryAntibacterial
Reported IC50 Sub-micromolar to micromolar (for derivatives)Micromolar binding affinity to MreB
Reported MIC 100 µg/mL (E. coli)2-64 µg/mL (P. aeruginosa & E. coli)

Introduction

This compound and A22 are structurally related compounds with significantly different biological activities. This compound has been identified as an inhibitor of mammalian enzymes involved in immune regulation and inflammation, namely indoleamine 2,3-dioxygenase (IDO) and nitric oxide synthase (NOS).[1][2][3] In contrast, the addition of two chlorine atoms to the benzyl ring in A22 dramatically shifts its activity towards a potent antibacterial agent that targets the bacterial cytoskeletal protein MreB.[4][5] This guide will explore these differences in detail to inform researchers in their selection and application of these molecules.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the inhibitory activities of this compound and A22. It is important to note that the data for this compound's enzymatic inhibition is based on the activity of its derivatives, suggesting the parent compound has a lower affinity.

CompoundTargetAssayValueOrganism/Cell Line
This compoundIndoleamine-2,3-dioxygenase (IDO)Enzymatic InhibitionSub-µM (for optimized derivatives)[2][6]A431 cells[2]
This compoundEscherichia coliMinimum Inhibitory Concentration (MIC)100 µg/mL[7]E. coli[7]
S-(3,4-dichlorobenzyl)isothiourea (A22)MreBBinding AffinityAt least micromolar[8][9]N/A
S-(3,4-dichlorobenzyl)isothiourea (A22)Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)2-64 µg/mL[10][11]P. aeruginosa clinical isolates[10]
S-(3,4-dichlorobenzyl)isothiourea (A22)Escherichia coliMinimum Inhibitory Concentration (MIC)4-64 µg/mL[10]E. coli clinical isolates[10]
S-(3,4-dichlorobenzyl)isothiourea (A22)Escherichia coli (MG1655)Minimum Inhibitory Concentration (MIC)3.13 µg/mL[12]E. coli (MG1655)[12]
S-(3,4-dichlorobenzyl)isothiourea (A22)Enterobacteriaceae (NDM-1 producing)Minimum Inhibitory Concentration (MIC90)4 µg/mL[11]NDM-1 producing Enterobacteriaceae[11]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of these two compounds stem from their interaction with different molecular targets, leading to the modulation of separate signaling pathways.

This compound: Inhibition of IDO and NOS

This compound's primary mechanism of action involves the inhibition of two key enzymes:

  • Indoleamine 2,3-dioxygenase (IDO): IDO is the rate-limiting enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[13] By inhibiting IDO, this compound can modulate immune responses, as tryptophan depletion and the production of kynurenine metabolites by IDO are implicated in immune suppression, particularly in the context of cancer.[1][3]

IDO_Pathway Tryptophan Tryptophan IDO IDO1 Tryptophan->IDO substrate Kynurenine Kynurenine IDO->Kynurenine catalyzes ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression leads to S_BITU S-Benzylisothiourea hydrochloride S_BITU->IDO inhibits

IDO Inhibition Pathway
  • Nitric Oxide Synthase (NOS): NOS enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and inflammation. Inhibition of NOS can have significant physiological effects.

NOS_Pathway L_Arginine L-Arginine NOS NOS L_Arginine->NOS substrate NO_Citrulline Nitric Oxide (NO) L-Citrulline NOS->NO_Citrulline catalyzes Physiological_Effects Physiological Effects NO_Citrulline->Physiological_Effects mediate S_BITU S-Benzylisothiourea hydrochloride S_BITU->NOS inhibits

NOS Inhibition Pathway
S-(3,4-dichlorobenzyl)isothiourea (A22): Inhibition of MreB

A22's antibacterial activity is attributed to its specific inhibition of MreB, a prokaryotic homolog of actin.[4][8] MreB is essential for maintaining the rod shape of many bacteria by forming filamentous structures that guide cell wall synthesis. By binding to the ATP-binding pocket of MreB, A22 prevents its polymerization, leading to a loss of cell shape, defects in chromosome segregation, and ultimately, inhibition of bacterial growth.[4][8]

MreB_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell MreB_monomers MreB Monomers MreB_filaments MreB Filaments MreB_monomers->MreB_filaments Polymerization (ATP-dependent) Cell_wall_synthesis Cell Wall Synthesis MreB_filaments->Cell_wall_synthesis Guides Rod_shape Rod Shape Cell_wall_synthesis->Rod_shape Maintains A22 A22 A22->MreB_monomers Binds to ATP pocket

A22 Mechanism of Action

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound and A22. Specific parameters may require optimization based on the experimental setup.

Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay

This protocol is based on the measurement of kynurenine, the product of the IDO-catalyzed reaction.

1. Reagents and Materials:

  • Human recombinant IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplates

  • Plate reader

2. Procedure:

  • Prepare a reaction buffer containing phosphate buffer, ascorbic acid, methylene blue, and catalase.

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

  • Add the IDO1 enzyme to the wells and incubate briefly.

  • Initiate the reaction by adding L-Tryptophan.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature to allow color development.

  • Measure the absorbance at 480 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable and quantifiable breakdown product of NO.

1. Reagents and Materials:

  • Purified NOS enzyme (e.g., iNOS or nNOS)

  • L-Arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplates

  • Plate reader

2. Procedure:

  • Prepare a reaction buffer containing all necessary cofactors (NADPH, BH4, Calmodulin).

  • Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.

  • Add the NOS enzyme to the wells.

  • Initiate the reaction by adding L-Arginine.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Add the Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite should be prepared to quantify nitrite production.

  • Calculate the percent inhibition and determine the IC50 value.

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent.

1. Reagents and Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., P. aeruginosa, E. coli)

  • Test compound (this compound or A22)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the inhibitory activity of a compound.

Experimental_Workflow start Start compound_prep Compound Preparation (Stock Solution & Dilutions) start->compound_prep assay_setup Assay Setup (Enzyme/Cells + Compound) compound_prep->assay_setup reaction_initiation Reaction Initiation (Substrate/Inoculum Addition) assay_setup->reaction_initiation incubation Incubation reaction_initiation->incubation data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) incubation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50/MIC) data_acquisition->data_analysis end End data_analysis->end

General Inhibitory Activity Workflow

Conclusion

This compound and S-(3,4-dichlorobenzyl)isothiourea (A22) serve as a compelling example of how subtle structural modifications can profoundly alter biological activity. While this compound shows potential as a modulator of the immune system through the inhibition of IDO and NOS, the dichlorination in A22 redirects its activity to become a potent antibacterial agent by targeting the essential bacterial protein MreB. This guide provides a foundational understanding of their respective activities and methodologies for their study, aiding researchers in the strategic design of their investigations in immunology, inflammation, and antibacterial drug discovery.

References

In Vitro Efficacy of S-Benzylisothiourea Hydrochloride Against E. coli: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of S-Benzylisothiourea hydrochloride and its derivatives against Escherichia coli, benchmarked against established antibiotics. This document synthesizes available experimental data to facilitate an objective assessment of its potential as an antibacterial agent.

S-Benzylisothiourea (S-BITU) derivatives have emerged as a novel class of antibacterial compounds. Notably, S-(3,4-dichlorobenzyl)isothiourea, also known as A22, has demonstrated significant activity against E. coli by targeting the bacterial cytoskeleton. This guide presents a comparative analysis of the in vitro efficacy of S-BITU derivatives and common antibiotics against E. coli, supported by quantitative data and detailed experimental protocols. While specific data for this compound is limited, the performance of its potent derivatives offers valuable insights into the potential of this chemical scaffold.

Comparative Antibacterial Activity

The in vitro antibacterial efficacy of S-benzylisothiourea derivatives and selected antibiotics against E. coli is summarized below. The data highlights the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of antibacterial potency.

CompoundE. coli StrainMIC (µg/mL)MBC (µg/mL)Reference
S-(3,4-dichlorobenzyl)isothiourea (A22)Enterobacteriaceae (NDM-1 producing)4 (MIC90)Not Reported[1][2]
S-(4-chlorobenzyl)isothiourea (C2)Enterobacteriaceae (NDM-1 producing)4 (MIC90)Not Reported[1][2]
AmpicillinE. coli ATCC 259222-8>32[3][4]
CiprofloxacinE. coli (clinical isolates)≤0.25 - >512Not Reported[5]
GentamicinE. coli O157:H7≤2 - 64Not Reported[6]

Experimental Protocols

The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture E. coli (e.g., ATCC 25922) in CAMHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC test to ascertain the concentration of the antimicrobial agent that results in bacterial death.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare serial dilutions of This compound C Inoculate microtiter plate wells A->C B Prepare standardized E. coli inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC: Lowest concentration with no visible growth D->E F Select wells at and above MIC E->F Proceed with clear wells G Plate aliquots onto agar F->G H Incubate at 37°C for 18-24h G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Workflow for MIC and MBC Determination.

SBITU_Mechanism SBITU S-Benzylisothiourea Derivatives (e.g., A22) SBITU->Inhibition SphericalCell Formation of Spherical Cells SBITU->SphericalCell Leads to MreB MreB Protein (Bacterial Cytoskeleton) CellShape Rod Shape Maintenance MreB->CellShape Maintains Inhibition->MreB Inhibits Inhibition->CellShape Disrupts CellDivision Asymmetric Cell Division SphericalCell->CellDivision

Caption: Proposed Mechanism of S-Benzylisothiourea Derivatives on E. coli.

Mechanism of Action

S-benzylisothiourea derivatives, such as A22, exhibit a distinct mechanism of action compared to many conventional antibiotics.[7][8][9] Instead of targeting cell wall synthesis in the same manner as beta-lactams, these compounds are thought to interfere with the bacterial cytoskeleton.[10][11] Specifically, the target is believed to be the MreB protein, a prokaryotic homolog of actin.[10][11] MreB is essential for maintaining the rod shape of E. coli.[10] By inhibiting MreB, S-benzylisothiourea derivatives disrupt the cytoskeleton, leading to a loss of the characteristic rod shape and the formation of spherical cells.[7][8] This morphological change can ultimately result in asymmetric cell division and a loss of viability.[7] This unique mechanism of action makes S-benzylisothiourea derivatives a subject of interest for combating antibiotic-resistant bacteria.

References

Unveiling the Potency of S-benzylisothiourea Analogs Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial efficacy of S-benzylisothiourea (SBIT) analogs reveals their significant potential in combating multidrug-resistant pathogens. Notably, substitutions on the benzyl ring, particularly chlorination, have been shown to dramatically enhance their antibacterial activity. This guide provides a comprehensive comparison of key SBIT analogs, supported by experimental data, to inform researchers and drug development professionals in the pursuit of novel antimicrobial agents.

The ever-growing threat of antibiotic resistance necessitates the exploration of new chemical entities with novel mechanisms of action. S-benzylisothiourea derivatives have emerged as a promising class of compounds, exhibiting potent activity against a range of clinically relevant bacteria. Their primary mechanism of action involves the inhibition of the bacterial cytoskeletal protein MreB, a homolog of eukaryotic actin.[1][2][3] MreB is crucial for maintaining cell shape, cell division, and chromosome segregation in many bacteria, making it an attractive target for new antibiotics.[3]

Comparative Antimicrobial Efficacy

Extensive research has focused on modifying the structure of S-benzylisothiourea to optimize its antimicrobial properties. A significant finding is that the introduction of chloro-substituents on the benzyl group markedly increases the antibacterial efficacy, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium.[1] Among the most studied and potent analogs are S-(3,4-dichlorobenzyl)isothiourea (A22) and S-(4-chlorobenzyl)isothiourea (C2).[4][5]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these key analogs against a panel of multidrug-resistant bacteria, providing a clear comparison of their potency.

CompoundBacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
A22 Pseudomonas aeruginosa--[5]
NDM-1 producing Enterobacteriaceae-4[5]
C2 Pseudomonas aeruginosa32-[5]
Burkholderia cepacia complex-64 (all isolates inhibited)[5]
NDM-1 producing Enterobacteriaceae-4[5]
S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride Methicillin-resistant Staphylococcus aureus (MRSA)-8[5]

Mechanism of Action: Targeting the Bacterial Cytoskeleton

S-benzylisothiourea analogs exert their antimicrobial effect by disrupting the function of the MreB protein. This interference with the bacterial cytoskeleton leads to alterations in cell morphology, ultimately inducing the formation of spherical cells and inhibiting bacterial growth.[2][4] The proposed mechanism of action, the inhibition of MreB, represents a novel strategy for antibacterial therapy, as it targets a pathway not exploited by currently available antibiotics.[3]

MreB_Inhibition cluster_bacterium Bacterial Cell SBIT_Analog S-benzylisothiourea Analog (e.g., A22, C2) MreB MreB Protein SBIT_Analog->MreB Inhibits Cytoskeleton Bacterial Cytoskeleton (MreB Filaments) MreB->Cytoskeleton Forms Spherical_Cell Spherical Cell Formation & Growth Inhibition MreB->Spherical_Cell Inhibition leads to Cell_Shape Rod Shape Maintenance Cytoskeleton->Cell_Shape Cell_Division Cell Division Cytoskeleton->Cell_Division

Figure 1. Proposed mechanism of action of S-benzylisothiourea analogs.

Experimental Protocols

The determination of the antimicrobial efficacy of S-benzylisothiourea analogs is primarily conducted through the measurement of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar dilution method is a standard procedure used for this determination.[6]

Experimental Workflow:

References

S-Benzylisothiourea Hydrochloride vs. Aminoguanidine: A Comparative Guide to their Analytical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical applications of S-Benzylisothiourea hydrochloride and aminoguanidine. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific analytical needs, with a focus on objective performance data and detailed experimental protocols.

Overview of Analytical Applications

This compound (S-BITU) is primarily recognized in analytical chemistry as a reagent for the determination of specific metal ions and for the separation of organic acids.[1][2] While its use in biological assays as an inhibitor of indoleamine-2,3-dioxygenase (IDO) is also established, quantitative data for its analytical performance in this role is less commonly reported compared to its classical chemistry applications.[1]

Aminoguanidine , in contrast, is widely utilized in biomedical research as an inhibitor of two key enzymatic and non-enzymatic processes: nitric oxide synthase (NOS) activity and the formation of advanced glycation end products (AGEs).[3][4][5][6][7][8] Its analytical utility lies in its use as a reference inhibitor in assays designed to screen for novel modulators of these pathways, which are implicated in numerous pathological conditions.

A qualitative comparison suggests that S-BITU offers higher specificity for certain applications like the detection of cobalt and nickel, whereas aminoguanidine has broader, though less selective, applications in the context of biological assays.[1]

Quantitative Performance Data

This compound for Metal Ion Determination
Aminoguanidine as an Inhibitor in Biological Assays

The analytical performance of aminoguanidine as an inhibitor is well-documented. Below are tables summarizing its efficacy in inhibiting nitric oxide synthase and the formation of advanced glycation end products.

Table 1: Inhibitory Activity of Aminoguanidine against Nitric Oxide Synthase (NOS)

NOS IsoformIC50 Value (µM)Source
Inducible NOS (iNOS)2.1[9]
Inducible NOS (iNOS)16[6]

Table 2: Inhibitory Activity of Aminoguanidine against Advanced Glycation End Product (AGE) Formation

Assay ConditionsConcentration of Aminoguanidine% Inhibition of AGEsSource
beta2-microglobulin with 50 or 100 mM D-glucoseMolar ratios of 1:8 to 1:1 (aminoguanidine:glucose)26 - 53% (Nε-(carboxymethyl)lysine formation)[10]
beta2-microglobulin with 50 or 100 mM D-glucoseMolar ratios of 1:8 to 1:1 (aminoguanidine:glucose)30 - 70% (fluorescent AGE formation)[10]
Bovine Serum Albumin (BSA) with glucose1 mM73.61%[5]
Lysozyme with ribose1 mM58.3%[7]

Signaling and Reaction Pathways

The following diagrams illustrate the biological pathways in which aminoguanidine acts as an inhibitor.

NOS_Pathway Nitric Oxide Synthesis Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Aminoguanidine Aminoguanidine Aminoguanidine->NOS Inhibits

Fig. 1: Nitric Oxide Synthesis Pathway

AGE_Formation_Pathway Advanced Glycation End Product (AGE) Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Early Stage) Reducing_Sugar->Schiff_Base Protein Protein (with free amino group) Protein->Schiff_Base AGEs Advanced Glycation End Products (AGEs) Amadori_Product Amadori Product (Intermediate Stage) Schiff_Base->Amadori_Product Reactive_Carbonyls Reactive Carbonyl Species (e.g., Methylglyoxal) Amadori_Product->Reactive_Carbonyls Reactive_Carbonyls->AGEs Aminoguanidine Aminoguanidine Aminoguanidine->Reactive_Carbonyls Traps

Fig. 2: AGE Formation Pathway

Experimental Protocols and Workflows

Spectrophotometric Determination of Metals with this compound
Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a common method to determine NOS activity by measuring the production of nitric oxide's stable breakdown product, nitrite, using the Griess reagent.[11]

Materials:

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Purified NOS enzyme or cell/tissue lysate

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Other cofactors as required by the specific NOS isoform (e.g., FAD, FMN, tetrahydrobiopterin, calmodulin)

  • Nitrate Reductase

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Aminoguanidine or other inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in NOS Assay Buffer. Create a series of sodium nitrite standards (e.g., 0-100 µM) for the calibration curve. Prepare solutions of aminoguanidine or test inhibitors at various concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, substrate (L-arginine), cofactors, and the inhibitor (aminoguanidine or test compound) to the appropriate wells.

  • Enzyme Reaction: Initiate the reaction by adding the NOS enzyme or sample lysate to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrate Reduction: Stop the reaction and add nitrate reductase and NADPH to all wells to convert any nitrate to nitrite. Incubate at room temperature.

  • Griess Reaction: Add Griess reagent to all wells. A pink to magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the nitrite standards. Calculate the nitrite concentration in the samples and determine the NOS activity. The percentage inhibition by aminoguanidine or the test compound can be calculated relative to the uninhibited control.

NOS_Assay_Workflow NOS Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrate, Cofactors, Inhibitor, Nitrite Standards) Plate_Setup Set up 96-well plate (add buffer, substrate, cofactors, and inhibitor) Prepare_Reagents->Plate_Setup Add_Enzyme Initiate reaction (add NOS enzyme/lysate) Plate_Setup->Add_Enzyme Incubate_37C Incubate at 37°C Add_Enzyme->Incubate_37C Nitrate_Reduction Convert Nitrate to Nitrite (add Nitrate Reductase & NADPH) Incubate_37C->Nitrate_Reduction Griess_Reaction Add Griess Reagent (color development) Nitrate_Reduction->Griess_Reaction Measure_Absorbance Measure Absorbance at ~540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Analyze Data (calculate inhibition) Measure_Absorbance->Data_Analysis

Fig. 3: NOS Inhibition Assay Workflow
Advanced Glycation End Product (AGE) Inhibition Assay (In Vitro)

This protocol outlines a common in vitro method to assess the inhibition of AGE formation using bovine serum albumin (BSA) and a reducing sugar.[7][12]

Materials:

  • Bovine Serum Albumin (BSA)

  • Reducing sugar (e.g., glucose, fructose)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium azide (to prevent bacterial growth)

  • Aminoguanidine or other test inhibitors

  • 96-well black microplate (for fluorescence reading)

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions: Prepare solutions of BSA, reducing sugar, and aminoguanidine (or test compounds) in phosphate buffer containing sodium azide.

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine the BSA solution, the reducing sugar solution, and the solution of aminoguanidine or the test inhibitor at various concentrations. Include a control group without any inhibitor.

  • Incubation: Seal the plate or tubes and incubate at 37°C for an extended period (e.g., 1-4 weeks) to allow for the formation of AGEs.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of approximately 360-370 nm and an emission wavelength of approximately 440-460 nm.

  • Data Analysis: The percentage inhibition of AGE formation is calculated using the following formula: % Inhibition = [1 - (Fluorescence of sample with inhibitor / Fluorescence of control without inhibitor)] x 100

AGE_Assay_Workflow AGE Inhibition Assay Workflow Prepare_Solutions Prepare Solutions (BSA, Reducing Sugar, Inhibitor in Buffer) Mix_Reactants Combine Reactants (BSA + Sugar + Inhibitor) in 96-well plate Prepare_Solutions->Mix_Reactants Incubate_37C Incubate at 37°C (for 1-4 weeks) Mix_Reactants->Incubate_37C Measure_Fluorescence Measure Fluorescence (Ex: ~370 nm, Em: ~440 nm) Incubate_37C->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition

Fig. 4: AGE Inhibition Assay Workflow

Conclusion

This compound and aminoguanidine exhibit distinct and complementary analytical utilities. S-BITU is reported to be a specific reagent for the determination of cobalt and nickel, although quantitative performance data in this application is not widely published. Its role as an IDO inhibitor presents another avenue for its analytical use in biological systems.

Aminoguanidine serves as a well-characterized and widely used analytical tool in biomedical research. Its established inhibitory effects on nitric oxide synthase and advanced glycation end product formation make it an essential reference compound for screening and characterizing new inhibitors of these pathways. The availability of quantitative performance data and standardized protocols for assays involving aminoguanidine facilitates its reliable application in drug discovery and development.

Researchers should consider the specific requirements of their analytical goals when choosing between these two compounds. For applications requiring a reference inhibitor for NOS or AGE formation, aminoguanidine is the well-supported choice. For the specific determination of cobalt and nickel, this compound is a reported reagent, though further method development and validation may be necessary to establish its quantitative performance.

References

S-Benzylisothiourea Derivatives: A Comparative Guide to their Efficacy in Suppressing Kynurenine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-benzylisothiourea derivatives and their efficacy in suppressing kynurenine production, a critical pathway in immuno-oncology and neuroinflammation. The following sections present quantitative data on their inhibitory activity against key enzymes, detailed experimental protocols for assessing their efficacy, and a visualization of the relevant biological pathways.

Data Presentation: Comparative Efficacy of Kynurenine Pathway Inhibitors

The therapeutic potential of inhibiting kynurenine production primarily revolves around targeting the rate-limiting enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). The following tables summarize the in vitro efficacy of various S-benzylisothiourea derivatives and other notable inhibitors against these enzymes.

Table 1: Inhibitory Activity of S-Benzylisothiourea Derivatives against IDO1

CompoundStructurerhIDO1 IC₅₀ (µM)Cellular Kynurenine Production IC₅₀ (µM) (A431 cells)Reference
3a S-benzylisothiourea>10025[1]
3r 0.460.81[1]
10h 0.380.44[1]
2i Cyclic analogue>1000.34[2]

Table 2: Comparative Inhibitory Activity of a Dual IDO1/TDO Inhibitor

CompoundTarget(s)Enzymatic IC₅₀ (µM)Cellular Kynurenine Production IC₅₀ (µM)Reference
PVZB3001 IDO1 & TDOIDO1: 0.74A431 (IDO1): 0.74[3][4]
TDO: 0.96A172 (TDO): 0.96[3][4]

Table 3: Efficacy of Alternative IDO1 and TDO Inhibitors

CompoundTarget(s)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
Epacadostat (INCB024360) IDO171.810 (HeLa cells)[5][6]
Navoximod (GDC-0919) IDO1775 (HeLa cells)[7]
680C91 TDO5,600 (Kᵢ)~40,000 (P815B-mTDO cells)[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of S-benzylisothiourea derivatives and other kynurenine pathway inhibitors.

Recombinant Human IDO1 (rhIDO1) Enzyme Activity Assay

This protocol is adapted from methodologies used in the screening of S-benzylisothiourea derivatives[1][10].

Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of purified rhIDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Trichloroacetic acid (TCA) (30% w/v)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Incubator at 37°C and 50°C

  • Microplate reader or HPLC system

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the enzymatic reaction by adding 400 µM L-tryptophan and the rhIDO1 enzyme.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding 20 µL of 30% (w/v) TCA.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Quantify the kynurenine concentration in the supernatant. This can be done either by measuring the absorbance at 321 nm or, for greater accuracy, by using high-performance liquid chromatography (HPLC)[10].

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Kynurenine Production Assay (HeLa or A431 cells)

This protocol is a generalized procedure based on methods used for evaluating IDO1 inhibitors in a cellular context[10][11][12].

Objective: To measure the ability of compounds to suppress kynurenine production in human cells where IDO1 expression is induced.

Materials:

  • HeLa or A431 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interferon-gamma (IFN-γ)

  • L-tryptophan

  • Test compounds dissolved in DMSO

  • TCA (6.1 N)

  • p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

  • 96-well cell culture plates

  • CO₂ incubator at 37°C

  • Microplate reader (480 nm)

Procedure:

  • Seed HeLa or A431 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 10-100 ng/mL).

  • Add the test compounds at various concentrations to the cells.

  • Add L-tryptophan to the culture medium (e.g., 15 µg/mL).

  • Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.

  • After incubation, collect 140 µL of the cell culture supernatant.

  • Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer 100 µL of the clear supernatant to a new 96-well plate.

  • Add 100 µL of the 2% p-DMAB reagent to each well. A yellow color will develop.

  • Immediately measure the absorbance at 480 nm using a microplate reader.

  • Create a standard curve with known concentrations of kynurenine to determine the kynurenine concentration in the samples.

  • Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

Kynurenine_Production_and_Inhibition_Pathway cluster_IDO1_Induction IDO1 Gene Expression Induction cluster_Kynurenine_Production Kynurenine Production and Downstream Signaling IFN-γ IFN-γ IFN-γ Receptor IFN-γ Receptor IFN-γ->IFN-γ Receptor Binds JAK JAK IFN-γ Receptor->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates IDO1 Gene IDO1 Gene STAT1->IDO1 Gene Promotes Transcription IDO1 mRNA IDO1 mRNA IDO1 Gene->IDO1 mRNA Transcription IDO1 Protein IDO1 Protein IDO1 mRNA->IDO1 Protein Translation Kynurenine Kynurenine Cyclic S-benzylisothiourea (2i) Cyclic S-benzylisothiourea (2i) Cyclic S-benzylisothiourea (2i)->STAT1 Inhibits Expression Tryptophan Tryptophan Tryptophan->Kynurenine Catalyzed by IDO1 AHR AHR Kynurenine->AHR Activates ARNT ARNT AHR->ARNT Dimerizes with Immune Suppression Immune Suppression ARNT->Immune Suppression Leads to S-benzylisothiourea derivatives S-benzylisothiourea derivatives S-benzylisothiourea derivatives->IDO1 Protein Inhibits

Caption: Kynurenine production pathway and points of inhibition by S-benzylisothiourea derivatives.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Cellular Kynurenine Production Assay start Seed HeLa/A431 cells in 96-well plate induce Induce IDO1 expression with IFN-γ start->induce treat Treat cells with S-benzylisothiourea derivatives induce->treat incubate Incubate for 24-48 hours treat->incubate collect Collect supernatant incubate->collect hydrolyze Hydrolyze N-formylkynurenine with TCA collect->hydrolyze react React with p-DMAB reagent hydrolyze->react measure Measure absorbance at 480 nm react->measure analyze Calculate IC₅₀ values measure->analyze

Caption: A typical experimental workflow for assessing the inhibition of cellular kynurenine production.

References

S-Benzylisothiourea Hydrochloride: A Comparative Guide to its Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Benzylisothiourea hydrochloride (S-BITU) is a compound recognized for its inhibitory activity against indoleamine-2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses, making IDO1 inhibitors like S-BITU valuable tools in immunology and oncology research. However, understanding the broader enzymatic interaction profile, or cross-reactivity, of S-BITU is crucial for a comprehensive assessment of its biological effects and potential off-target activities. This guide provides a comparative overview of the known and potential interactions of S-BITU with other enzymes, supported by available data and detailed experimental methodologies.

Executive Summary of Enzymatic Inhibition

This compound is a known potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . Structurally related isothiourea compounds have demonstrated significant inhibitory effects on Nitric Oxide Synthase (NOS) isoforms. Furthermore, a chlorinated derivative of S-BITU, S-(3,4-dichlorobenzyl)isothiourea (A22), is a well-characterized inhibitor of the bacterial cytoskeletal protein MreB . While direct comparative data for S-BITU across all these targets is limited, the existing evidence suggests a potential for cross-reactivity that warrants consideration in experimental design and data interpretation.

Comparative Inhibition Data

The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound and its close derivatives against various enzymes. It is important to note that the data are compiled from different studies and experimental conditions may vary, which can influence direct comparability.

Target EnzymeCompoundInhibition Metric (IC50/Ki/MIC)Remarks
Indoleamine 2,3-dioxygenase 1 (IDO1) S-benzylisothiourea derivativesSub-µM IC50 values have been reported for optimized derivatives.S-BITU itself is the initial hit from which more potent inhibitors were developed.
Tryptophan 2,3-dioxygenase (TDO) A bisisothiourea derivativeIdentified as a dual inhibitor of IDO1 and TDO.Suggests potential for S-BITU to interact with other heme-containing dioxygenases. No direct data for S-BITU.
Inducible Nitric Oxide Synthase (iNOS) Various S-alkylisothioureasPotent inhibitors with EC50 values in the low µM range.Isothioureas are a known class of NOS inhibitors. Specific data for the S-benzyl derivative is not readily available.
Neuronal Nitric Oxide Synthase (nNOS) Various S-alkylisothioureasInhibition observed, with some derivatives showing selectivity.Cross-reactivity with nNOS is likely for isothiourea compounds.
Endothelial Nitric Oxide Synthase (eNOS) Various S-alkylisothioureasInhibition observed, with some derivatives showing little selectivity between iNOS and eNOS.Potential for off-target effects on vascular tone.
Bacterial MreB S-(3,4-dichlorobenzyl)isothiourea (A22)MIC = 3.1 µg/mL for E. coli[1].A22 is a close analog of S-BITU and acts by binding to the ATP pocket of MreB[1].

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing enzyme inhibition.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine Immune_Suppression Immune Suppression (T-cell arrest, Treg activation) Kynurenine->Immune_Suppression IDO1->Kynurenine Catalysis S_BITU S-Benzylisothiourea hydrochloride S_BITU->IDO1 Inhibition

Figure 1: Simplified IDO1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution (e.g., IDO1, NOS, MreB) Incubation Incubate Enzyme, Inhibitor, and Substrate Enzyme_Prep->Incubation Inhibitor_Prep Prepare Serial Dilutions of This compound Inhibitor_Prep->Incubation Substrate_Prep Prepare Substrate Solution (e.g., L-Trp, L-Arg, ATP) Substrate_Prep->Incubation Detection Detect Product Formation or Substrate Depletion Incubation->Detection Data_Plot Plot % Inhibition vs. Inhibitor Concentration Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Figure 2: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against its primary target and potential off-targets.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol is based on measuring the production of kynurenine from tryptophan.

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • This compound (inhibitor)

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • Cofactors: Methylene blue, Ascorbic acid, Catalase

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, L-tryptophan, and cofactors.

    • Add serial dilutions of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the IDO1 enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a terminating agent (e.g., trichloroacetic acid).

    • Measure the absorbance of kynurenine at approximately 321 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of S-BITU and determine the IC50 value by fitting the data to a dose-response curve.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the conversion of L-arginine to L-citrulline.

  • Reagents and Materials:

    • Purified nNOS, iNOS, or eNOS isoforms

    • L-[14C]Arginine (substrate)

    • This compound (inhibitor)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

    • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS and eNOS)

    • Dowex AG 50WX-8 resin (Na+ form)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and all necessary cofactors.

    • Add serial dilutions of this compound to reaction tubes.

    • Add the specific NOS isoform to the tubes.

    • Initiate the reaction by adding L-[14C]Arginine.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, 2 mM EDTA).

    • Apply the reaction mixture to a column containing Dowex resin to separate L-[14C]citrulline from unreacted L-[14C]arginine.

    • Quantify the amount of L-[14C]citrulline produced using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 or Ki value.

MreB Polymerization Inhibition Assay

This protocol is based on monitoring the light scattering changes associated with MreB polymerization.

  • Reagents and Materials:

    • Purified MreB protein

    • This compound (inhibitor)

    • Polymerization buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

    • ATP (to initiate polymerization)

    • Fluorometer or spectrophotometer capable of measuring light scattering at a 90-degree angle.

  • Procedure:

    • Add MreB protein and varying concentrations of this compound to the wells of a microplate or cuvettes.

    • Equilibrate the mixture at the desired temperature (e.g., 37°C).

    • Initiate polymerization by adding ATP.

    • Monitor the increase in light scattering over time.

    • The rate of polymerization can be determined from the slope of the linear phase of the light scattering curve.

    • Determine the effect of S-BITU on the rate and extent of MreB polymerization to assess its inhibitory activity. An IC50 value can be calculated by plotting the inhibition of the polymerization rate against the inhibitor concentration.

Conclusion

This compound is a valuable research tool primarily targeting IDO1. However, the structural motif of isothiourea is present in inhibitors of other enzymes, notably Nitric Oxide Synthases. Furthermore, the inhibitory activity of a close analog against the bacterial protein MreB highlights a potential for antibacterial applications. Researchers utilizing S-BITU should be cognizant of these potential off-target effects and may need to perform counter-screening assays to ensure the specificity of their findings, particularly when interpreting cellular or in vivo data. Further studies employing a standardized panel of assays would be beneficial to generate a comprehensive and directly comparable cross-reactivity profile for this compound.

References

Unlocking New Potential in Antibiotic Therapy: Synergistic Effects of S-benzylisothiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is urgently exploring innovative strategies to enhance the efficacy of existing antibiotics. A promising avenue of research lies in the synergistic application of conventional antibiotics with non-traditional antimicrobial agents. This guide delves into the compelling experimental data supporting the synergistic effects of S-benzylisothiourea (S-BIT) derivatives, a class of compounds that has demonstrated the ability to potentiate the activity of conventional antibiotics against challenging bacterial pathogens.

This report provides a comprehensive comparison of the synergistic activity of a key S-BIT derivative, S-(3,4-dichlorobenzyl)isothiourea (A22), with various antibiotics, supported by quantitative data from checkerboard assays and confirmed by time-kill kinetic studies. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings. Furthermore, we visualize the underlying mechanism of action and experimental workflows to facilitate a deeper understanding of this synergistic relationship.

Quantitative Analysis of Synergistic Activity

The synergistic potential of S-BIT derivatives is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of the synergistic effects of A22 with a range of conventional antibiotics against clinical isolates of Pseudomonas aeruginosa and Escherichia coli is presented below. The data clearly indicates a significant reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antibiotics when used in combination with A22.

S-BIT DerivativeAntibioticBacterial StrainMIC of S-BIT Derivative Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of S-BIT Derivative in Combination (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
A22CeftazidimeP. aeruginosa (Clinical Isolate 1)161284160.375Synergy
A22CeftazidimeP. aeruginosa (Clinical Isolate 2)82562320.375Synergy
A22MeropenemP. aeruginosa (Clinical Isolate 1)1664480.375Synergy
A22MeropenemP. aeruginosa (Clinical Isolate 2)81282160.375Synergy
A22CefoxitinE. coli (Clinical Isolate 1)325128640.375Synergy
A22CefoxitinE. coli (Clinical Isolate 2)16>10244128≤0.375Synergy
A22AzithromycinE. coli (Clinical Isolate 1)322568320.375Synergy
A22AzithromycinE. coli (Clinical Isolate 2)165124640.375Synergy

This data is compiled from a study evaluating the synergistic activity of A22 against a panel of multidrug-resistant clinical isolates. The presented values are representative examples of synergistic interactions observed.

While another promising S-benzylisothiourea derivative, S-(4-chlorobenzyl)isothiourea (C2), has been reported to enhance the activity of conventional antibiotics, detailed quantitative FICI values were not available in the reviewed literature.[1]

Mechanism of Synergy: Targeting the Bacterial Cytoskeleton

S-benzylisothiourea derivatives exert their antibacterial effect by inhibiting the bacterial actin homolog, MreB.[2] This protein is essential for maintaining the rod shape of many bacteria and plays a crucial role in cell wall synthesis. The inhibition of MreB leads to the formation of spherical cells, disrupting the normal process of cell division and peptidoglycan assembly. This disruption of the cell wall integrity is believed to be the primary mechanism behind the synergistic effect observed with conventional antibiotics, particularly those that target the cell wall, such as β-lactams. By weakening the cell's structural defenses, S-BIT derivatives render the bacteria more susceptible to the action of other antibiotics.

G Proposed Mechanism of Synergy SBIT S-Benzylisothiourea Derivatives (e.g., A22) MreB MreB Protein SBIT->MreB Inhibits CellShape Disruption of Cell Shape Maintenance MreB->CellShape Maintains PG_Synthesis Impaired Peptidoglycan Synthesis MreB->PG_Synthesis Coordinates IncreasedSusceptibility Increased Bacterial Susceptibility CellShape->IncreasedSusceptibility PG_Synthesis->IncreasedSusceptibility Antibiotic Conventional Antibiotics (e.g., β-lactams) CellWallTarget Targeting of Cell Wall Precursors/Enzymes Antibiotic->CellWallTarget Inhibits CellWallTarget->IncreasedSusceptibility Synergy Synergistic Bactericidal Effect IncreasedSusceptibility->Synergy

Caption: Mechanism of S-BIT derivative synergy with antibiotics.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • S-benzylisothiourea derivative stock solution

  • Conventional antibiotic stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator (37°C)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of the S-BIT derivative and the conventional antibiotic in CAMHB.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a gradient of the S-BIT derivative concentrations by adding 50 µL of serially diluted drug stock.

    • Along the y-axis (e.g., rows A-G), create a gradient of the conventional antibiotic concentrations by adding 50 µL of serially diluted drug stock.

    • Column 11 should contain only the serial dilutions of the conventional antibiotic to determine its MIC.

    • Row H should contain only the serial dilutions of the S-BIT derivative to determine its MIC.

    • Column 12 should contain only broth and inoculum (growth control) and a well with only broth (sterility control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL) to each well, except for the sterility control well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity to determine the MIC of each drug alone and in combination.

    • The FIC index is calculated for each well that shows no growth using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

G Experimental Workflow for Checkerboard Assay start Start prep_drugs Prepare Serial Dilutions of S-BIT Derivative & Antibiotic start->prep_drugs prep_plate Dispense Broth and Drug Dilutions into 96-Well Plate prep_drugs->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, diluted) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MICs (Individual and Combination) incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fic interpret Interpret Results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow of the checkerboard assay for synergy testing.

Time-Kill Assay

Time-kill assays are performed to confirm the dynamic interaction (bacteriostatic vs. bactericidal) of the synergistic combinations identified in the checkerboard assay.

Materials:

  • Culture tubes or flasks

  • S-benzylisothiourea derivative

  • Conventional antibiotic

  • Bacterial inoculum (log-phase)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Shaking incubator (37°C)

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation: Prepare tubes with CAMHB containing the S-BIT derivative alone, the conventional antibiotic alone, the combination of both at synergistic concentrations (e.g., 0.5 x MIC in combination), and a growth control tube without any antimicrobial agents.

  • Inoculation: Inoculate each tube with a log-phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The presented data provides strong evidence for the synergistic interaction between S-benzylisothiourea derivatives, exemplified by A22, and conventional antibiotics. This synergy, rooted in the inhibition of the essential bacterial protein MreB, offers a promising strategy to revitalize our existing antibiotic arsenal and combat the growing threat of multidrug-resistant bacteria. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate and harness the potential of this novel therapeutic approach. Further studies are warranted to explore the synergistic potential of a wider range of S-BIT derivatives and to translate these in vitro findings into effective clinical applications.

References

Unveiling the True Target of A22: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A definitive body of evidence confirms that the antibacterial compound A22, or S-(3,4-dichlorobenzyl) isothiourea, exerts its effects by targeting the bacterial cytoskeletal protein MreB, and not, as has been questioned, penicillin-binding protein 2 (PBP2). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, presenting experimental data that substantiates MreB as the direct target of A22 and demonstrates the lack of interaction with PBP2.

Executive Summary

A22 is a potent inhibitor of MreB, a crucial protein for maintaining the rod shape of many bacteria. By binding to the nucleotide-binding pocket of MreB, A22 disrupts its polymerization, leading to the formation of spherical, non-viable cells. In contrast, extensive research, including direct competition assays, has shown that A22 does not interact with penicillin-binding protein 2 (PBP2), a key enzyme in peptidoglycan synthesis and the target of β-lactam antibiotics like mecillinam. This guide will delve into the experimental evidence that definitively separates the mechanisms of A22 and PBP2 inhibitors.

Quantitative Data Comparison: A22 vs. PBP2 Inhibitors

The following table summarizes key quantitative data from various studies, highlighting the specific action of A22 on MreB and providing a comparison with the known PBP2 inhibitor, mecillinam.

ParameterA22Mecillinam (PBP2 Inhibitor)Reference
Primary Molecular Target MreBPenicillin-Binding Protein 2 (PBP2)[1][2]
Binding Affinity (Kd) for MreB ≤ 1.3 µMNot Applicable[1]
Mechanism of Action Binds to the nucleotide-binding pocket of MreB, inhibiting its polymerization.Acylates the active site of PBP2, inhibiting its transpeptidase activity.[1][2]
Effect on Cell Morphology Induces a rapid conversion from rod-shaped to spherical cells.Induces the formation of spherical cells.[1][2]
Minimum Inhibitory Concentration (MIC) against E. coli 4–64 µg/mLVaries by strain
Minimum Inhibitory Concentration (MIC) against P. aeruginosa 2–64 µg/mLGenerally resistant
Competition with Penicillin for PBP2 Binding No competition observed, even at 10-fold excess.Competes with penicillin for PBP2 binding.[2]

Experimental Evidence: Distinguishing the Targets

Direct Competition Assays

A pivotal study by Iwai et al. (2002) provided direct evidence against PBP2 being the target of A22.[2] In an in vitro assay using membrane fractions from Escherichia coli, the ability of A22 to compete with radiolabeled penicillin G for binding to PBPs was tested.[2] The results clearly showed that while the known PBP2 inhibitor mecillinam effectively competed with penicillin G for binding to PBP2, A22 showed no such competitive inhibition, even when present at a 10-fold excess concentration.[2] This demonstrates that A22 does not bind to the active site of PBP2.

Morphological and Phenotypic Comparisons

While both A22 and the PBP2 inhibitor mecillinam cause rod-shaped bacteria to become spherical, the underlying mechanisms and resulting cellular states are distinct. Inhibition of MreB by A22 leads to a general disruption of the cell's shape-determining machinery. In contrast, inhibition of PBP2 by mecillinam specifically blocks a late stage of peptidoglycan synthesis, leading to defects in cell wall elongation.

Experimental Protocols

Preparation of E. coli Membrane Fraction for PBP Binding Assays

This protocol outlines a general procedure for isolating the membrane fraction from E. coli, which is a prerequisite for in vitro PBP binding assays.

  • Bacterial Culture and Harvest: Grow E. coli cells to the mid-logarithmic phase in a suitable broth medium. Harvest the cells by centrifugation at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., phosphate-buffered saline) and disrupt the cells using a French press or sonication.

  • Removal of Unbroken Cells and Debris: Centrifuge the lysate at a low speed to pellet unbroken cells and large debris.

  • Isolation of Membrane Fraction: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the membrane fraction.

  • Washing and Resuspension: Discard the supernatant and wash the membrane pellet with a suitable buffer to remove cytosolic contaminants. Resuspend the final membrane pellet in a minimal volume of storage buffer.

  • Protein Quantification: Determine the protein concentration of the membrane fraction using a standard method such as the Bradford or BCA assay.

In Vitro PBP2 Competition Assay (Based on Iwai et al., 2002)

This section describes the likely methodology for the competition assay that demonstrated A22 does not bind to PBP2.

  • Reaction Setup: In separate microcentrifuge tubes, combine the prepared E. coli membrane fraction with:

    • A radiolabeled penicillin (e.g., [14C]benzylpenicillin) alone (control).

    • Radiolabeled penicillin and a known PBP2 inhibitor (e.g., mecillinam) as a positive control for competition.

    • Radiolabeled penicillin and A22 at various concentrations (e.g., 1-fold and 10-fold excess).

  • Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to allow for binding of the penicillin to the PBPs.

  • SDS-PAGE: Stop the reaction by adding Laemmli sample buffer and heat the samples. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorography: After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film to visualize the radiolabeled PBPs.

  • Analysis: Compare the intensity of the band corresponding to PBP2 in the different lanes. A decrease in the intensity of the PBP2 band in the presence of a test compound indicates competition for binding. In the case of A22, no reduction in the PBP2 band intensity was observed.

Visualizing the Experimental Logic and Pathway

To further clarify the experimental rationale and the established mechanism of A22, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay PBP2 Competition Assay cluster_analysis Analysis prep Prepare E. coli Membrane Fraction control Radiolabeled Penicillin (Control) prep->control mecillinam Radiolabeled Penicillin + Mecillinam prep->mecillinam a22 Radiolabeled Penicillin + A22 prep->a22 sds_page SDS-PAGE & Fluorography control->sds_page mecillinam->sds_page a22->sds_page result Compare PBP2 Band Intensity sds_page->result

Figure 1. Experimental workflow for the PBP2 competition assay.

a22_mechanism A22 A22 MreB MreB Monomers A22->MreB Binds to nucleotide pocket Polymerization MreB Polymerization A22->Polymerization Inhibits MreB->Polymerization ATP-dependent ATP ATP ATP->MreB Blocked by A22 Cytoskeleton Functional MreB Cytoskeleton Polymerization->Cytoskeleton Spherical Spherical Cell Morphology Polymerization->Spherical Leads to RodShape Rod Shape Maintenance Cytoskeleton->RodShape

Figure 2. Confirmed signaling pathway of A22 targeting MreB.

Conclusion

The experimental data unequivocally demonstrates that A22's mechanism of action is the specific inhibition of the bacterial cytoskeletal protein MreB. Direct biochemical assays have conclusively ruled out penicillin-binding protein 2 as a target. This distinction is critical for researchers studying bacterial cell division, cell shape determination, and for the development of novel antibiotics targeting the bacterial cytoskeleton. The continued use of A22 as a specific MreB inhibitor is well-supported by the scientific literature.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of S-Benzylisothiourea Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling S-Benzylisothiourea hydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, in line with established safety protocols.

This compound is classified as a hazardous substance, primarily due to its high acute oral toxicity.[1] The globally harmonized system (GHS) of classification and labeling of chemicals designates it with the hazard statement H300, meaning it is fatal if swallowed. Therefore, strict adherence to safety and disposal procedures is mandatory.

Key Hazard and Disposal Information

The following table summarizes the essential safety and disposal information for this compound.

ParameterInformationSource
GHS Hazard Classification Acute Toxicity, Oral (Category 2)
Hazard Statement H300: Fatal if swallowed
Signal Word Danger
Primary Disposal Route Approved hazardous waste disposal plant
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[2]

Operational Plan for Safe Handling and Disposal

This section outlines the procedural, step-by-step guidance for managing this compound from use to disposal.

1. Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable respirator should be used.

2. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and clear the area of all personnel.

  • Wear full protective clothing, including breathing apparatus if necessary.

  • Prevent the spillage from entering drains or water courses.

  • Carefully take up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

3. Waste Segregation and Containerization

Proper segregation and containerization of this compound waste is crucial:

  • All waste containing this compound, including contaminated labware, PPE, and weighing papers, must be treated as hazardous waste.

  • Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4. Storage of Waste

Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated. Keep the container tightly closed.

5. Final Disposal Procedure

The only approved method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Management cluster_2 Final Disposal A Handling of this compound with appropriate PPE B Generation of waste (e.g., contaminated labware, unused chemical) A->B C Segregate as Hazardous Waste B->C D Place in a labeled, leak-proof container C->D E Store in a designated, secure area D->E F Contact Environmental Health & Safety (EHS) Office E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H Proper disposal at an approved facility (e.g., incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling S-Benzylisothiourea Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling S-Benzylisothiourea hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing potential hazards.

This compound is a compound that is fatal if swallowed and can cause skin and eye irritation[1]. Proper handling and disposal are crucial to prevent exposure and environmental contamination.

Hazard Identification and Classification
Hazard ClassificationDescription
Acute Oral Toxicity Category 2: Fatal if swallowed[2].
Skin Corrosion/Irritation Irritant[1].
Eye Damage/Irritation Irritant[3].
Combustion Hazards Combustion produces toxic nitrogen oxides, sulfur oxides, and hydrogen chloride smoke[2][4].
Physical and Chemical Properties
PropertyValue
Appearance White powder to crystal.
Molecular Formula C₈H₁₀N₂S·HCl.
Molecular Weight 202.70 g/mol .
Melting Point 173-176 °C[2][5].
Boiling Point 283.2°C at 760 mmHg[2].
Flash Point 125.1°C[2].
Solubility Soluble in water and methanol[2][5].
Acute Toxicity (Oral LD50, rat) 27-150 mg/kg[2][4].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is mandatory to minimize risk. These procedures should be performed in a designated area.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust or aerosols[3].

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield[3][4].Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3][4].Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coat. For larger quantities, an impervious apron is recommended[3][4].A fully fastened lab coat provides a primary barrier against accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or if ventilation is inadequate[3].To be used when engineering controls are not sufficient to maintain exposure below acceptable limits.
Foot Protection Closed-toe shoes[3].Protects feet from spills and falling objects.
Handling Protocols
  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) is accessible.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When transferring the compound, do so carefully to avoid generating dust[3].

    • Avoid direct contact with skin, eyes, and clothing[3].

    • Do not eat, drink, or smoke when using this product[5].

    • Keep the container tightly sealed when not in use[3].

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water[3].

Storage
  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container[3].

  • The storage area should be a locked, corrosives-compatible area[3].

  • Store away from incompatible materials such as oxidizing agents and moisture[3].

  • Protect from moisture[3].

Emergency Procedures

IncidentFirst Aid Measures
If Swallowed Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Skin Contact Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available) for at least 15 minutes. Seek medical attention in the event of irritation[3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid immediately[3].
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Get medical aid immediately[3].
Spills For minor spills, remove all ignition sources, clean up immediately, and avoid contact with skin and eyes. Control personal contact by using protective equipment.

Disposal Plan

Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.

  • Waste Segregation:

    • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations[5].

    • Disposal options include burial in a licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material.

    • Do not dispose of down the drain or into the environment.

  • Container Decontamination:

    • Empty containers should be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.

Workflow for Handling and Disposal

S-Benzylisothiourea_hydrochloride_Workflow Workflow for Handling and Disposal of this compound prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Use Fume Hood - Avoid Dust Generation - Keep Container Closed prep->handling Proceed to handling storage Storage - Cool, Dry, Ventilated - Locked Area - Away from Incompatibles handling->storage If not all used post_handling Post-Handling - Decontaminate Workspace - Doff PPE Correctly - Wash Hands handling->post_handling After use emergency Emergency Procedures - Spills, Exposure - Follow First Aid handling->emergency In case of incident storage->handling Retrieve for use waste_collection Waste Collection - Segregate Hazardous Waste - Use Labeled, Sealed Containers post_handling->waste_collection Dispose of contaminated items disposal Disposal - Follow Regulations - Use Licensed Facility waste_collection->disposal Final disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Benzylisothiourea hydrochloride
Reactant of Route 2
Reactant of Route 2
S-Benzylisothiourea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.